Dodecyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-dodecylsulfanyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYPTOCXMIWHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062443 | |
| Record name | Dodecane, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Dodecane, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2469-45-6 | |
| Record name | Dodecyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilauryl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecane, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didodecyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAURYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CF2NUW66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dodecyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of dodecyl sulfide (B99878) (also known as didodecyl sulfide or lauryl sulfide). It includes a detailed experimental protocol for its preparation, a summary of its key physical and spectroscopic properties, and a visual representation of the experimental workflow.
Synthesis of this compound
This compound is a symmetrical dialkyl sulfide that can be efficiently synthesized via a nucleophilic substitution reaction. A common and effective method involves the reaction of an alkyl halide, such as 1-bromododecane (B92323), with a sulfur source like sodium sulfide. The use of a phase transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases, leading to higher yields and milder reaction conditions.
Experimental Protocol: Synthesis of this compound from 1-Bromododecane
This protocol is adapted from general procedures for the synthesis of symmetrical alkyl sulfides using a phase transfer catalyst.
Materials:
-
1-Bromododecane (C₁₂H₂₅Br)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Tetrabutylammonium (B224687) bromide (TBAB) or another suitable phase transfer catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromododecane (2 equivalents) and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%) in dichloromethane.
-
Preparation of Sulfide Solution: In a separate beaker, dissolve sodium sulfide nonahydrate (1 equivalent) in deionized water to create a concentrated aqueous solution.
-
Reaction: Add the aqueous sodium sulfide solution to the vigorously stirred organic solution in the round-bottom flask.
-
Heating: Heat the biphasic mixture to reflux (approximately 40-50 °C for dichloromethane) and maintain the reaction for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and brine (saturated NaCl solution) to remove any remaining inorganic salts and impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.[1][2][3]
Reaction Scheme:
2 C₁₂H₂₅Br + Na₂S --(Phase Transfer Catalyst)--> (C₁₂H₂₅)₂S + 2 NaBr
Characterization of this compound
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity. These include the determination of its physical properties and spectroscopic analysis.
Physical Properties
This compound is a white crystalline solid at room temperature. Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₅₀S | [4] |
| Molecular Weight | 370.72 g/mol | [4] |
| Melting Point | 38-40 °C | [4] |
| Boiling Point | 260-263 °C (at 4 mmHg) | [4] |
| Density | 0.845 g/cm³ | [4] |
| Appearance | White crystalline powder or flakes |
Spectroscopic Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different protons in the dodecyl chains. The protons on the carbon adjacent to the sulfur atom (α-methylene) will be the most deshielded.
| Chemical Shift (ppm, estimated) | Multiplicity | Integration | Assignment |
| ~2.5 | Triplet | 4H | -S-CH₂ -CH₂- |
| ~1.6 | Multiplet | 4H | -S-CH₂-CH₂ - |
| 1.2-1.4 | Multiplet | 36H | -(CH₂)₉- |
| ~0.9 | Triplet | 6H | -CH₃ |
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom directly bonded to the sulfur atom will have a distinct chemical shift compared to the other carbons in the alkyl chain.
| Chemical Shift (ppm, estimated) | Assignment |
| ~32 | -S-C H₂- |
| ~30-22 | -(C H₂)₁₀- |
| ~14 | -C H₃ |
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2955-2965 | C-H stretch (asymmetric, -CH₃) | Strong |
| 2915-2925 | C-H stretch (asymmetric, -CH₂) | Strong |
| 2870-2880 | C-H stretch (symmetric, -CH₃) | Strong |
| 2845-2855 | C-H stretch (symmetric, -CH₂) | Strong |
| 1460-1470 | C-H bend (scissoring, -CH₂) | Medium |
| 1375-1385 | C-H bend (symmetric, -CH₃) | Medium |
| 720-730 | C-H rock (-CH₂) | Medium |
| 600-700 | C-S stretch | Weak-Medium |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For saturated monosulfides like this compound, fragmentation often occurs at the C-S bond.[5][6]
| m/z | Fragmentation Ion (Proposed) | Relative Intensity |
| 370 | [M]⁺ (Molecular Ion) | |
| 201 | [M - C₁₂H₂₅]⁺ or [C₁₂H₂₅S]⁺ | |
| 169 | [C₁₂H₂₅]⁺ |
Experimental Workflow and Logic Diagram
The following diagrams illustrate the overall workflow for the synthesis and characterization of this compound and the logical relationship of the key steps.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship of key steps in the phase transfer catalyzed synthesis of this compound.
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of didodecyl sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didodecyl sulfide (B99878), also known as dilauryl sulfide, is a symmetrical dialkyl sulfide with the chemical formula C₂₄H₅₀S. This large, lipophilic molecule is characterized by a central sulfur atom flanked by two twelve-carbon alkyl chains. While not as extensively studied as other sulfur-containing compounds in the pharmaceutical sciences, its physicochemical properties make it a subject of interest in various chemical and industrial applications. This technical guide provides an in-depth overview of the known physical and chemical properties of didodecyl sulfide, including experimental protocols for its synthesis and key reactions. It also touches upon the broader context of the biological relevance of dialkyl sulfides, given the limited direct research on dithis compound itself.
Physical Properties
Dithis compound is a white to light yellow crystalline solid at room temperature.[1] Its high molecular weight and long alkyl chains contribute to its non-polar nature, dictating its solubility and other physical characteristics. The quantitative physical properties of dithis compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₅₀S | [1] |
| Molecular Weight | 370.72 g/mol | [1] |
| Melting Point | 38-40 °C | [1][2] |
| Boiling Point | 260-263 °C at 4 mmHg | [1][2][3] |
| Density | 0.845 g/cm³ | [1] |
| Flash Point | >113 °C (>230 °F) | [1][3] |
| Vapor Pressure | 2.14 x 10⁻⁸ mmHg at 25 °C | [1] |
| Refractive Index | 1.464 | [1] |
| Appearance | White to light yellow crystalline powder or flakes | [1] |
Solubility:
Chemical Properties and Reactivity
The chemical behavior of dithis compound is primarily dictated by the sulfur atom, which is a versatile nucleophile and can exist in various oxidation states. Key reactions include synthesis, oxidation, and alkylation.
Synthesis of Dithis compound
A common method for the synthesis of symmetrical dialkyl sulfides like dithis compound is the reaction of an alkyl halide with a sulfur source, such as sodium sulfide.[5]
Experimental Protocol: Synthesis of Dithis compound
-
Materials: 1-Bromododecane (B92323), sodium sulfide nonahydrate, ethanol (B145695), water, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of water.
-
Add a solution of 1-bromododecane in ethanol to the flask. The molar ratio of 1-bromododecane to sodium sulfide should be approximately 2:1.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to yield crude dithis compound.
-
Purify the product by recrystallization or column chromatography.
-
Oxidation of Dithis compound
The sulfur atom in dithis compound can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.[5]
Experimental Protocol: Oxidation to Didodecyl Sulfoxide [6]
-
Materials: Dithis compound, hydrogen peroxide (30% solution), glacial acetic acid, dichloromethane (B109758), sodium bicarbonate solution.
-
Procedure:
-
Dissolve dithis compound in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add a stoichiometric amount of 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain didodecyl sulfoxide.
-
Experimental Protocol: Oxidation to Didodecyl Sulfone [7]
-
Materials: Dithis compound, hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane.
-
Procedure:
-
Dissolve dithis compound in dichloromethane in a round-bottom flask.
-
Add an excess of the oxidizing agent (e.g., 2.2 equivalents of m-CPBA or an excess of 30% H₂O₂ with a suitable catalyst like sodium tungstate).[8][9]
-
Stir the reaction at room temperature until the reaction is complete as indicated by TLC.
-
For the m-CPBA reaction, wash the mixture with a sodium sulfite (B76179) solution, followed by a sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield didodecyl sulfone.
-
Alkylation of Dithis compound
As a nucleophile, the sulfur atom of dithis compound can react with alkyl halides in an Sₙ2 reaction to form a trialkyylsulfonium salt.[5]
Experimental Protocol: Alkylation of Dithis compound
-
Materials: Dithis compound, an alkyl halide (e.g., methyl iodide), a non-nucleophilic solvent (e.g., acetone (B3395972) or nitromethane).
-
Procedure:
-
Dissolve dithis compound in the chosen solvent in a flask.
-
Add the alkyl halide to the solution.
-
Stir the reaction mixture at room temperature. The sulfonium (B1226848) salt may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry. If no precipitate forms, the solvent can be removed under reduced pressure to yield the sulfonium salt.
-
Biological Context and Potential Relevance in Drug Development
Direct studies on the biological activity, metabolic fate, or signaling pathways of dithis compound are scarce in publicly available literature. However, the broader class of organosulfur compounds has significant biological relevance.
Metabolism of Dialkyl Sulfides:
Xenobiotic dialkyl sulfides are typically metabolized in the liver through oxidation reactions catalyzed by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs). The primary metabolites are the corresponding sulfoxides, which can be further oxidized to sulfones. These more polar metabolites are then more readily excreted from the body.
Potential Applications in Drug Development:
While dithis compound itself is not a known therapeutic agent, the sulfide functional group is present in some drug molecules.[10] Furthermore, the long alkyl chains of dithis compound are characteristic of lipophilic compounds, a property that can be exploited in drug delivery systems, for example, in the formation of lipid nanoparticles or as part of a pro-drug strategy to enhance membrane permeability. The disulfide bond, a related functional group, is extensively utilized in drug delivery systems for stimuli-responsive release.[11]
It is important to note that toxicological data for dithis compound is largely unavailable.[12] Any consideration for its use in a biological context would require thorough toxicological evaluation.
Conclusion
Dithis compound is a long-chain dialkyl sulfide with well-defined physical properties but less explored chemical and biological characteristics. Its reactivity is centered around the nucleophilic and redox-active sulfur atom, allowing for its synthesis and transformation into sulfoxides, sulfones, and sulfonium salts through established organic chemistry protocols. While direct biological data is lacking, understanding its properties within the broader context of organosulfur compounds can provide a foundation for its potential application in material science and, with extensive further research, potentially in the pharmaceutical sciences, particularly in the area of drug delivery. This guide serves as a foundational resource for researchers and professionals interested in the fundamental properties and chemistry of didodeyl sulfide.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fate and effects of the surfactant sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectroscopic Analysis of Dodecyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for dodecyl sulfide (B99878), also known as didodecyl sulfide or lauryl sulfide. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: 1-(dodecylsulfanyl)dodecane[1]
-
Synonyms: this compound, Dithis compound, Lauryl sulfide[1][2]
-
Molecular Formula: C₂₄H₅₀S[1]
-
Molecular Weight: 370.7 g/mol [1]
-
Appearance: White to light yellow crystalline powder or flakes[4]
Spectroscopic Data
The following sections present a summary of the key spectroscopic data for this compound.
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals for the dodecyl chains.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 | Triplet | 4H | α-CH₂ (-S-CH₂ -CH₂-) |
| ~1.6 | Multiplet | 4H | β-CH₂ (-S-CH₂-CH₂ -) |
| ~1.2-1.4 | Multiplet | 36H | -(CH₂)₉- |
| ~0.9 | Triplet | 6H | -CH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is analogous to other long-chain alkyl compounds.[5]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~32.0 | α-CH₂ (-S-CH₂ -) |
| ~31.9 | -(CH₂ )₉- |
| ~29.6 | -(CH₂ )₉- |
| ~29.5 | -(CH₂ )₉- |
| ~29.3 | -(CH₂ )₉- |
| ~29.1 | -(CH₂ )₉- |
| ~28.8 | β-CH₂ (-S-CH₂-CH₂ -) |
| ~22.7 | -CH₂ -CH₃ |
| ~14.1 | -CH₃ |
Note: The chemical shifts are approximate and based on typical values for long-chain alkanes and thioethers. The exact values can vary.[1][5]
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of its long alkyl chains.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955-2965 | Strong | C-H asymmetric stretching (CH₃) |
| ~2915-2925 | Strong | C-H asymmetric stretching (CH₂) |
| ~2870-2880 | Medium | C-H symmetric stretching (CH₃) |
| ~2845-2855 | Strong | C-H symmetric stretching (CH₂) |
| ~1460-1470 | Medium | C-H scissoring (CH₂) |
| ~1375-1385 | Medium | C-H symmetric bending (CH₃) |
| ~720-730 | Weak | C-H rocking (-(CH₂)n-, n ≥ 4) |
| ~650-700 | Weak-Medium | C-S stretching |
Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, KBr pellet, or ATR).[1]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 370.4 | Low | [M]⁺ (Molecular Ion) |
| 201 | High | [C₁₂H₂₅S]⁺ or [C₁₄H₂₉]⁺ fragment |
| 55 | High | [C₄H₇]⁺ fragment |
| 43 | High | [C₃H₇]⁺ fragment |
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). The data presented is based on common fragmentation patterns for long-chain thioethers.[1]
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data presented above.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry vial.
-
If any particulate matter is present, filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is at least 4 cm.[6]
-
Cap the NMR tube and label it appropriately.
-
-
Instrument Parameters:
-
¹H NMR:
-
Set the spectrometer to the appropriate frequency (e.g., 400 MHz).
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR:
-
Set the spectrometer to the corresponding carbon frequency (e.g., 100 MHz).
-
Use proton decoupling to simplify the spectrum.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.[6]
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to aid in structural assignment.[6]
-
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[8]
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[7][8]
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Identify and label the major absorption bands in the spectrum.
-
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, an appropriate temperature program should be used to ensure elution of the compound.
-
-
Instrument Parameters:
-
Use a standard electron ionization energy of 70 eV.
-
Set the mass analyzer to scan over a suitable m/z range (e.g., 40-500 amu).
-
Ensure the ion source and transfer line temperatures are appropriate to prevent condensation or degradation of the sample.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with a database for confirmation if available.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2469-45-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Dithis compound CAS#: 2469-45-6 [m.chemicalbook.com]
- 4. Cas 2469-45-6,Dithis compound | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. ursinus.edu [ursinus.edu]
Thermodynamic Properties of Dodecyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dodecyl sulfide (B99878), also known as didodecyl sulfide or dilauryl sulfide ([CH₃(CH₂)₁₁]₂S), is a large hydrophobic molecule with applications in various fields, including as a component in organic synthesis and as a ligand in materials science. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and predicting its behavior in different environments. This guide addresses the core thermodynamic parameters: standard enthalpy of formation (ΔfH°), standard molar entropy (S°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp).
Physicochemical and Thermodynamic Data
While specific experimental thermodynamic data for this compound is sparse, its basic physical properties have been documented. To offer a useful point of reference for its thermodynamic properties, the following tables include both the known physical characteristics of this compound and the standard thermodynamic values for its analogous hydrocarbon, n-tetracosane (C₂₄H₅₀), which has a similar molecular weight and structure, differing by the substitution of a methylene (B1212753) group with a sulfur atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₅₀S | [PubChem] |
| Molar Mass | 370.72 g/mol | [Sigma-Aldrich] |
| Appearance | White to almost white powder or crystals | [ChemBK] |
| Melting Point | 38-40 °C | [ChemBK, Sigma-Aldrich] |
| Boiling Point | 260-263 °C at 4 mmHg | [ChemBK, Sigma-Aldrich] |
| Density | 0.845 g/cm³ | [ChemBK] |
| Vapor Pressure | 2.14 x 10⁻⁸ mmHg at 25 °C | [ChemBK] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [Sigma-Aldrich] |
Table 2: Estimated Thermodynamic Properties for this compound
Direct experimental data for this compound is not available in the cited literature. The values for n-tetracosane (C₂₄H₅₀), its hydrocarbon analog, are provided for estimation purposes. The introduction of a sulfur atom in place of a CH₂ group is expected to alter these values. For instance, the C-S bond is weaker than a C-C bond, and the C-S-C bond angle is different, which would influence the enthalpy of formation and entropy.
| Thermodynamic Property | n-Tetracosane (C₂₄H₅₀) Value | Phase | Units |
| Standard Enthalpy of Formation (ΔfH°) | -594.3 ± 3.4 | solid | kJ/mol |
| Standard Molar Entropy (S°) | 679.9 ± 3.0 | solid | J/mol·K |
| Heat Capacity (Cp) | 725.0 | solid | J/mol·K |
Experimental Protocols for Thermodynamic Property Determination
The determination of thermodynamic properties for organosulfur compounds like this compound requires specialized and precise experimental techniques. The following sections detail the standard methodologies.
Standard Enthalpy of Formation via Rotating-Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is most accurately determined from the standard enthalpy of combustion (ΔcH°), measured using calorimetry. For sulfur-containing compounds, static-bomb calorimetry is inadequate due to the formation of a mixture of sulfur oxides and sulfuric acid of varying concentrations. The established method is rotating-bomb calorimetry , which ensures a complete and well-defined final state.[1][2]
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically <1.5 g) is placed in a crucible within the combustion bomb.[3] A known length of fuse wire is connected to the electrodes, positioned to ignite the sample.
-
Bomb Sealing and Pressurization: A small, known amount of distilled water is added to the bomb to dissolve the acid products formed during combustion. The bomb is then sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30-35 atm.[3][4]
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's containment vessel (the "bucket"). The entire assembly is placed in an isothermal or adiabatic jacket to minimize heat exchange with the surroundings.
-
Combustion and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The bomb is rotated during and after combustion to ensure that all sulfur-containing products are dissolved in the bomb solution, forming a uniform sulfuric acid solution. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).[5]
-
Analysis of Products: After combustion, the bomb is depressurized, and the contents are carefully collected. The liquid phase is titrated to determine the total amount of acid (sulfuric acid and nitric acid from any residual N₂) formed.[5] The amount of unburned fuse wire is also measured.
-
Calculation:
-
The total heat released (q_total) is calculated from the temperature change and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid.
-
Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid.
-
The resulting energy change at constant volume (ΔcU) is corrected to standard state conditions (Washburn corrections) to account for the deviation of reactants and products from their standard states of 1 bar pressure.[2][6]
-
The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU.
-
Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, from the known ΔfH° values of the combustion products (CO₂(g) and H₂O(l)) and the calculated ΔcH° of this compound.
-
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity (Cp) of a substance as a function of temperature. The "three-step method" is a common procedure.[7][8]
Methodology:
-
Instrument Calibration: The DSC instrument must be calibrated for both temperature and heat flow. Temperature calibration is typically performed using certified standards with known melting points (e.g., indium, zinc). Heat flow calibration is also performed using a standard material.[7]
-
Baseline Run (Step 1): An initial scan is performed with two empty, matched sample pans (one for the sample, one for the reference) to measure the baseline heat flow of the instrument over the desired temperature range. This accounts for any asymmetry in the system.[8]
-
Standard Reference Run (Step 2): A precisely weighed sample of a standard reference material with a well-known heat capacity, such as sapphire (α-Al₂O₃), is placed in the sample pan. The scan is then repeated under the exact same conditions as the baseline run.
-
Sample Run (Step 3): The standard is replaced with a precisely weighed sample of this compound, and the scan is repeated a third time under identical conditions.
-
Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation:
Cp,sample = (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) * (m_std / m_sample) * Cp,std
Where:
-
DSC_sample, DSC_baseline, and DSC_std are the heat flow signals from the sample, baseline, and standard runs, respectively.
-
m_sample and m_std are the masses of the sample and the standard.
-
Cp,std is the known heat capacity of the standard material.
-
Computational Chemistry Protocols
Given the challenges of experimental measurements, high-level ab initio quantum chemical calculations provide a powerful alternative for determining the gas-phase thermodynamic properties of molecules like this compound.[9]
Enthalpy of Formation via Atomization or Isodesmic Reactions
The gas-phase standard enthalpy of formation at 298.15 K can be calculated from first principles.
Methodology:
-
Geometry Optimization: The 3D structure of the this compound molecule is optimized using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)).[10]
-
Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. This confirms the structure is a true minimum on the potential energy surface (no imaginary frequencies) and is used to compute the zero-point vibrational energy (ZPVE) and the thermal correction to enthalpy.[11]
-
High-Accuracy Single-Point Energy Calculation: A more accurate electronic energy (E₀) is calculated at the optimized geometry using a high-level method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or a composite method like G3, G4, or CBS-QB3.[12][13]
-
Calculation of Total Enthalpy: The total enthalpy of the molecule at 298.15 K (H₂₉₈) is the sum of the high-accuracy electronic energy, the ZPVE, and the thermal correction from 0 K to 298.15 K.
-
Enthalpy of Formation Calculation: The ΔfH° is typically calculated using a balanced reaction (an isodesmic reaction is preferred as it conserves bond types, leading to better error cancellation).[11][14] The calculated ΔrH°₂₉₈ for this reaction is combined with the known experimental ΔfH°₂₉₈ values for the other reactants and products to determine the ΔfH°₂₉₈ of this compound.
Conclusion
This guide summarizes the available physicochemical data for this compound and provides detailed protocols for the experimental and computational determination of its core thermodynamic properties. While specific experimental values for this compound's enthalpy of formation, entropy, and heat capacity are currently absent from the literature, the methodologies described herein—rotating-bomb calorimetry, differential scanning calorimetry, and ab initio calculations—represent the definitive approaches for obtaining this data. For professionals in research and drug development, this guide serves as a practical reference for either undertaking these measurements or for utilizing computational tools to generate reliable estimates essential for advanced modeling and process design.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 3. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 4. pages.jh.edu [pages.jh.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 9. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
- 11. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. macau.uni-kiel.de [macau.uni-kiel.de]
- 14. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
An In-depth Technical Guide to the Crystal Structure Analysis of Dodecyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dodecyl Sulfide (B99878) and its Structural Importance
Dodecyl sulfide, also known as dithis compound or lauryl sulfide, is a symmetrical dialkyl sulfide with the chemical formula C₂₄H₅₀S. Its long aliphatic chains and central sulfur atom confer specific physicochemical properties that are of interest in various fields, including materials science and drug development. The precise arrangement of molecules in the solid state, or its crystal structure, dictates many of its bulk properties such as melting point, solubility, and bioavailability. Understanding the crystal packing and conformational flexibility of the dodecyl chains is crucial for predicting its behavior in different environments and for designing novel materials or drug delivery systems.
Synthesis of this compound
The synthesis of symmetrical dialkyl sulfides like this compound can be achieved through several methods. A common and effective approach is the reaction of an alkyl halide with a sulfur source, such as sodium sulfide.
Synthesis from Dodecyl Bromide and Sodium Sulfide
This method involves the nucleophilic substitution of bromide ions by sulfide ions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium sulfide nonahydrate (Na₂S·9H₂O) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to a suitable solvent such as a mixture of water and an organic solvent (e.g., toluene).
-
Addition of Alkyl Halide: While stirring, add 1-dodecyl bromide to the reaction mixture. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure this compound.
Diagram of the Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Crystallization of this compound
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For a long-chain, flexible molecule like this compound, this can be particularly difficult. Several techniques can be employed, and often a systematic screening of various solvents and conditions is necessary.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₅₀S | --INVALID-LINK-- |
| Molecular Weight | 370.72 g/mol | --INVALID-LINK-- |
| Melting Point | 38-40 °C | --INVALID-LINK-- |
| Boiling Point | 260-263 °C at 4 mmHg | --INVALID-LINK-- |
| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |
Experimental Protocols for Crystallization
3.1.1. Slow Evaporation
-
Solvent Selection: Dissolve a small amount of purified this compound in a suitable solvent in which it is moderately soluble at room temperature (e.g., ethanol, acetone, hexane, or a mixture).
-
Preparation of Solution: Prepare a saturated or near-saturated solution by gently warming the solvent if necessary.
-
Crystallization: Filter the solution into a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
3.1.2. Slow Cooling
-
Solvent Selection: Choose a solvent in which this compound has a significantly higher solubility at elevated temperatures than at room temperature.
-
Preparation of Solution: Prepare a saturated solution at a temperature just below the solvent's boiling point.
-
Crystallization: Filter the hot solution into a clean, pre-warmed vial.
-
Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by placing the vial in a Dewar flask filled with hot water or in a programmable cooling bath. Further cooling in a refrigerator or freezer may also promote crystal growth.
3.1.3. Vapor Diffusion
-
Setup: Dissolve this compound in a small volume of a relatively non-volatile solvent (the "solvent"). Place this solution in a small, open vial.
-
Outer Reservoir: Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").
-
Diffusion: The anti-solvent will slowly diffuse into the solvent, reducing the solubility of this compound and inducing crystallization.
X-ray Diffraction Analysis
Once suitable crystals are obtained, their structure can be determined using X-ray diffraction techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.
Experimental Protocol:
-
Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data (a set of reflection intensities and their positions) are processed to determine the unit cell parameters and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods (structure solution) and subsequently refined to obtain a final, accurate crystal structure.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze a polycrystalline sample and is useful for phase identification, determining sample purity, and obtaining unit cell parameters.
Experimental Protocol:
-
Sample Preparation: A finely ground powder of this compound is packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is a fingerprint of the crystalline phase(s) present in the sample. The positions and intensities of the diffraction peaks can be used to identify the substance by comparison with a database or to determine the unit cell parameters.
Diagram of the Crystallographic Analysis Workflow
Caption: Workflow for crystallographic analysis.
Expected Crystal Packing and Molecular Conformation
While the specific crystal structure of this compound is not yet determined, insights can be drawn from the known structures of other long-chain n-alkyl compounds.
-
Layered Structures: Long-chain alkanes and their derivatives often pack in layered structures, with the alkyl chains aligned parallel to one another.
-
Chain Conformation: The dodecyl chains are likely to adopt a fully extended, all-trans conformation to maximize van der Waals interactions between adjacent molecules. However, gauche conformations at the C-S-C linkage are also possible.
-
Polymorphism: It is common for long-chain compounds to exhibit polymorphism, meaning they can crystallize in different crystal structures depending on the crystallization conditions. This can lead to variations in physical properties.
Table 2: Comparison of Crystallographic Data for Related Long-Chain Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| n-Octadecane | Triclinic | P-1 | 4.28 | 4.82 | 25.46 | 91.1 | --INVALID-LINK-- |
| 1,10-Dibromodecane | Monoclinic | P2₁/c | 10.33 | 5.09 | 15.68 | 112.9 | --INVALID-LINK-- |
| Sodium Dodecyl Sulfate (anhydrous) | Monoclinic | P2₁/c | 38.915 | 4.709 | 8.198 | 93.29 | --INVALID-LINK-- |
Note: The provided crystallographic data for related compounds serves as a reference for the expected range of unit cell parameters and crystal systems.
Conclusion
The determination of the crystal structure of this compound is a feasible endeavor that requires a systematic approach encompassing synthesis, purification, crystallization, and X-ray diffraction analysis. This guide provides the foundational experimental protocols and theoretical considerations for researchers to successfully undertake this analysis. The resulting structural information will be invaluable for a deeper understanding of the solid-state properties of this compound and will facilitate its application in various scientific and industrial domains.
Solubility of Dodecyl Sulfide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl sulfide (B99878), also known as di-n-dodecyl sulfide or dilauryl sulfide, is an organic thioether with the chemical formula [CH₃(CH₂)₁₁]₂S.[1] Its structure is characterized by two long, nonpolar dodecyl chains attached to a sulfur atom. This molecular architecture is the primary determinant of its solubility characteristics. According to the principle of "like dissolves like," dodecyl sulfide is expected to exhibit greater solubility in nonpolar organic solvents and limited solubility in polar solvents.[2][3] The large hydrocarbon portion of the molecule dominates its physical properties, making it a lipophilic substance. This guide provides a summary of available solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Dodecyl methyl sulfide | Acetone | Soluble | |
| Dodecyl methyl sulfide | Tetrahydrofuran (THF) | Soluble | |
| Dodecyl methyl sulfide | Isopropanol | Soluble | |
| Dodecyl methyl sulfide | Pentane | Soluble | |
| Dodecyl methyl sulfide | Heptane | Soluble | |
| Dodecyl methyl sulfide | Water | Insoluble | |
| Dodecyl methyl sulfide | Methanol | Insoluble | |
| Dithis compound | Not Specified | No data available | [4] |
Experimental Protocols: Determination of Solubility
For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid powder)[1]
-
Selected organic solvent (e.g., hexane, toluene, ethanol, acetone)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with sealed caps
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized).
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter attached to the pipette tip.
-
Transfer the filtered, saturated solution into a pre-weighed volumetric flask and record the weight.
-
Dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., GC-FID) to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Quantum Chemical Calculations of Dodecyl Sulfide: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl sulfide (B99878) ([CH₃(CH₂)₁₁]₂S), a long-chain thioether, possesses properties of interest in various chemical and industrial applications. Understanding its molecular structure, stability, and reactivity at a quantum level is crucial for predicting its behavior and designing novel applications. This technical guide outlines the theoretical framework and practical workflow for conducting quantum chemical calculations on dodecyl sulfide. It details the recommended computational methods, basis sets, and the types of data that can be generated. Furthermore, it provides a generalized experimental protocol for the synthesis and characterization of long-chain dialkyl sulfides to support the validation of computational findings. While pre-computed data for this compound is not extensively available in public literature, this document serves as a comprehensive methodological blueprint for researchers to perform and interpret such calculations.
Introduction
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties that are often difficult or expensive to measure experimentally.[1][2] For molecules like this compound, with its considerable conformational flexibility, computational methods can elucidate its preferred geometries, vibrational frequencies, and electronic characteristics. This guide provides a structured approach to the computational study of this compound, aimed at researchers in materials science, organic chemistry, and drug development.
Computational Methodology
The accurate prediction of molecular properties for sulfur-containing compounds requires careful selection of computational methods and basis sets.[3][4] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.[5][6]
2.1. Recommended DFT Functionals
For organic molecules containing sulfur, the following hybrid DFT functionals are recommended:
-
B3LYP: A popular and well-benchmarked functional that often provides reliable geometries and energies.
-
M06-2X: This functional is known for its good performance with non-covalent interactions, which can be important for long alkyl chains, and generally provides high accuracy for main-group chemistry.[1]
2.2. Recommended Basis Sets
The choice of basis set is critical for obtaining accurate results, especially for elements like sulfur which have a larger number of electrons.
-
Pople-type basis sets: 6-311+G(d,p) is a good starting point, offering a triple-zeta quality with diffuse functions and polarization functions on both heavy atoms and hydrogens.
-
Correlation-consistent basis sets: For higher accuracy, basis sets like aug-cc-pVTZ are recommended. The "aug" prefix indicates the inclusion of diffuse functions, which are important for describing the electron density far from the nucleus. For sulfur, it is often beneficial to include additional tight d functions, denoted as aug-cc-pVTZ+d.[3][4]
A typical computational protocol would involve an initial geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP/6-31G*) followed by a more accurate single-point energy calculation at a higher level (e.g., M06-2X/aug-cc-pVTZ+d).[2]
Data Presentation: Predicted Molecular Properties
Quantum chemical calculations can yield a wealth of quantitative data. This data should be organized into clear tables for analysis and comparison with experimental results.
3.1. Molecular Geometry
The optimized molecular geometry provides key structural parameters. Due to the flexibility of the dodecyl chains, multiple conformers may exist. The data below represents the parameters for the C-S-C linkage in a representative conformer.
| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |
| C-S Bond Length | Value | Value |
| C-S-C Bond Angle | Value | Value |
| C-C-S-C Dihedral Angle | Value | Value |
3.2. Vibrational Frequencies
Calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure. Frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-S Stretch (asymmetric) | Value | Value | Value |
| C-S Stretch (symmetric) | Value | Value | Value |
| CH₂ Scissoring | Value | Value | Value |
| CH₂ Rocking | Value | Value | Value |
3.3. Electronic Properties
Electronic properties provide insight into the molecule's reactivity and stability.
| Property | Calculated Value |
| Ground State Energy (Hartree) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
| Mulliken Atomic Charges (S, Cα) | Value |
Experimental Protocols
Validating the results of quantum chemical calculations with experimental data is crucial. Below are generalized protocols for the synthesis and characterization of this compound.
4.1. Synthesis of this compound
This compound can be synthesized via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[7][8]
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (or other suitable solvent)
-
Deionized water
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-dodecanethiol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15-20 minutes at room temperature to form the sodium dodecanethiolate.
-
To this solution, add 1-bromododecane (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Add deionized water to the residue and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or distillation under reduced pressure.
4.2. Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the chemical shifts and couplings of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational modes of the molecule, such as C-H and C-S stretches, which can be compared to the calculated vibrational frequencies.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Elemental Analysis: Provides the percentage composition of C, H, and S, which can be compared to the theoretical values.
Visualization of Computational Workflow
The process of performing quantum chemical calculations and predicting molecular properties can be visualized as a logical workflow.
Caption: Computational workflow for predicting properties of this compound.
Conclusion
This technical guide provides a comprehensive framework for the quantum chemical study of this compound. By following the outlined computational methodologies, researchers can generate reliable data on the molecule's geometric, vibrational, and electronic properties. The inclusion of generalized experimental protocols for synthesis and characterization underscores the importance of validating computational results. This integrated computational and experimental approach will enable a deeper understanding of this compound's molecular behavior, paving the way for its application in various scientific and industrial domains.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Density Functional Theory (DFT) Investigation of Sulfur-Based Adsorbate Interactions on Alumina and Calcite Surfaces | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Dodecyl Sulfide in Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl sulfide (B99878), a dialkyl thioether, presents a unique ligand profile for coordination chemistry, characterized by its long, flexible alkyl chains and a soft sulfur donor atom. While the coordination chemistry of simple thioethers is well-established, the specific use of dodecyl sulfide as a ligand is an emerging area with potential applications in catalysis, materials science, and drug delivery, owing to the influence of its lipophilic chains on the solubility and reactivity of the resulting metal complexes. This guide provides a comprehensive overview of the core principles of this compound coordination, including its synthesis, electronic and steric properties, and expected coordination behavior with various transition metals. Detailed experimental protocols, based on established methods for analogous thioether complexes, are provided, alongside comparative quantitative data to inform research and development.
Introduction to this compound as a Ligand
This compound, also known as dithis compound or di-n-dodecyl sulfide, is a symmetrical thioether with the chemical formula [CH₃(CH₂)₁₁]₂S.[1] As a ligand in coordination chemistry, it functions as a Lewis base, donating the lone pair of electrons from its sulfur atom to a metal center, which acts as a Lewis acid.[2] The coordination chemistry of thioethers is extensive, with the sulfur atom typically acting as a soft donor, showing a preference for soft metal ions such as Pd(II), Pt(II), and Cu(I).[3]
The defining features of this compound as a ligand are:
-
Soft Sulfur Donor: The sulfur atom is a soft donor, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, leading to the formation of stable complexes with soft metal centers.
-
Steric Bulk: The two long dodecyl chains impart significant steric bulk around the coordinating sulfur atom. This can influence the coordination number of the metal center, favoring lower coordination numbers, and can also affect the kinetics and thermodynamics of complex formation.[4]
-
Lipophilicity: The long alkyl chains render this compound and its metal complexes highly lipophilic. This property can be exploited to enhance the solubility of metal complexes in nonpolar organic solvents or to facilitate their incorporation into lipid-based drug delivery systems.
-
Stereochemistry: Like other unsymmetrical thioethers, coordination of this compound to a metal center can result in a chiral sulfur atom, leading to the possibility of diastereomeric complexes. The sulfur atom in coordinated thioethers typically maintains a pyramidal geometry.
Synthesis of this compound Metal Complexes
While specific literature on the synthesis of this compound complexes is limited, general methods for the preparation of transition metal thioether complexes can be readily adapted. The most common approach involves the direct reaction of a metal salt with the thioether ligand in a suitable solvent. Platinum(II) and palladium(II) complexes are particularly well-studied for thioether ligands and serve as excellent models.
General Experimental Protocol: Synthesis of a Generic Dichlorobis(this compound)metal(II) Complex (M = Pt, Pd)
This protocol describes a generalized method for the synthesis of a square planar M(II) complex with this compound.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄) or potassium tetrachloropalladate(II) (K₂PdCl₄)
-
This compound ([CH₃(CH₂)₁₁]₂S)
-
Diethyl ether
-
Deionized water
Procedure:
-
Preparation of the Metal Precursor Solution: Dissolve one equivalent of K₂PtCl₄ or K₂PdCl₄ in a minimal amount of deionized water with gentle heating.
-
Ligand Addition: In a separate flask, dissolve two equivalents of this compound in ethanol. The use of a co-solvent like ethanol is necessary due to the poor water solubility of this compound.
-
Reaction: Slowly add the ethanolic solution of this compound to the aqueous solution of the metal salt with vigorous stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Precipitation: The formation of the neutral complex, [MCl₂(S(C₁₂H₂₅)₂)₂], which is insoluble in the aqueous ethanol mixture, will be observed as a precipitate. The color of the precipitate will vary depending on the metal (typically yellow for platinum(II) complexes).
-
Isolation and Purification: After stirring for a designated period (e.g., 2-4 hours), cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with deionized water to remove any unreacted metal salt and potassium chloride, followed by a wash with cold ethanol to remove excess this compound. Finally, wash with diethyl ether to aid in drying.
-
Drying: Dry the purified complex under vacuum.
Characterization: The resulting complex can be characterized by elemental analysis, melting point determination, and spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Characterization of this compound Complexes
The characterization of this compound-metal complexes relies on standard spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center and to elucidate the structure of the complex.
Infrared (IR) Spectroscopy
In the IR spectrum of free this compound, the C-S stretching vibration is a key diagnostic peak. Upon coordination to a metal center, the electron density on the sulfur atom is donated to the metal, which can lead to a slight weakening or strengthening of the C-S bond, resulting in a shift of the C-S stretching frequency. This shift, although often small, is indicative of coordination. Additionally, new bands in the far-IR region (typically below 400 cm⁻¹) can be assigned to the metal-sulfur (M-S) stretching vibrations, providing direct evidence of the coordinate bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing this compound complexes in solution. Upon coordination, the protons and carbons of the dodecyl chains, particularly those closest to the sulfur atom (α- and β-positions), will experience a change in their chemical environment, leading to a downfield shift in their NMR signals.[5] The magnitude of this shift can provide information about the strength of the metal-sulfur interaction.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for coordination complexes, including precise bond lengths and angles. Although obtaining suitable crystals of long-chain alkyl sulfide complexes can be challenging due to their flexibility and potential for disorder, such data would be invaluable for understanding the precise nature of the metal-dodecyl sulfide interaction.
Quantitative Data and Structural Parameters
Table 1: Typical Metal-Sulfur (M-S) Bond Lengths in Thioether Complexes
| Metal Center | Ligand | M-S Bond Length (Å) |
| Pt(II) | Dimethyl sulfide | 2.25 - 2.35 |
| Pd(II) | Diethyl sulfide | 2.28 - 2.38 |
| Cu(I) | Tetrahydrothiophene | 2.20 - 2.30 |
| Ag(I) | Dimethyl sulfide | 2.45 - 2.55 |
Data compiled from representative crystal structures in the Cambridge Structural Database.
Table 2: Spectroscopic Data for a Representative Thioether Ligand and its Platinum(II) Complex
| Compound | ν(C-S) (cm⁻¹) | δ ¹H (α-CH₂) (ppm) | δ ¹³C (α-CH₂) (ppm) |
| Diethyl sulfide | ~700 | ~2.5 | ~26 |
| cis-[PtCl₂(S(C₂H₅)₂)₂] | ~680 | ~2.8 | ~29 |
Data are approximate and intended for illustrative purposes.
Logical and Experimental Workflows
The study of this compound as a ligand in coordination chemistry follows a logical progression of synthesis, characterization, and reactivity studies. The following diagrams, rendered in DOT language, illustrate these fundamental workflows.
Caption: A generalized workflow for the synthesis of a metal complex with this compound.
Caption: A typical workflow for the characterization of a newly synthesized this compound complex.
Caption: The fundamental Lewis acid-base interaction in the formation of a this compound complex.
Applications and Future Directions
The unique properties of this compound make its metal complexes potentially useful in several areas:
-
Homogeneous Catalysis: The lipophilic nature of this compound complexes could enhance their solubility in nonpolar substrates, making them effective catalysts for organic transformations.
-
Materials Science: Long-chain alkyl sulfides can be used to surface-modify metal nanoparticles, controlling their growth, stability, and dispersibility in organic media.
-
Drug Delivery: The incorporation of metal complexes with long alkyl chains into liposomes or other lipid-based nanoparticles could be a strategy for the targeted delivery of metallodrugs.
Future research in this area should focus on the systematic synthesis and characterization of a range of this compound complexes with various transition metals. Elucidating their solid-state structures and exploring their reactivity will be crucial for unlocking their full potential in the fields of catalysis, materials science, and medicinal chemistry.
References
- 1. This compound | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dodecyl Sulfide: A Toxicological and Safety Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dodecyl sulfide (B99878), also known as didodecyl sulfide or 1,1'-thiobis(dodecane), is a chemical compound with a range of industrial applications. As with any chemical substance, a thorough understanding of its toxicological and safety profile is paramount for ensuring safe handling and for predicting its potential biological effects. This technical guide provides a comprehensive overview of the available toxicology and safety data for this compound, with a focus on providing researchers, scientists, and drug development professionals with the core information necessary for risk assessment and safe laboratory practices.
Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information from closely related and structurally analogous compounds, such as sodium dodecyl sulfate (B86663) (SDS), to provide a more complete, albeit extrapolated, safety profile. All data derived from surrogate compounds will be clearly identified.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its toxicological data.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₅₀S | --INVALID-LINK-- |
| Molecular Weight | 370.7 g/mol | --INVALID-LINK-- |
| CAS Number | 2469-45-6 | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Water Solubility | Insoluble | |
| Log P (Octanol-Water Partition Coefficient) | Not available |
Toxicological Data
This section summarizes the available toxicological data for this compound and relevant surrogate compounds. All quantitative data is presented in tabular format for ease of comparison.
Acute Toxicity
Acute toxicity data provides information on the adverse effects that may result from a single or short-term exposure to a substance. The primary measure of acute toxicity is the LD50 (Lethal Dose, 50%), the dose at which 50% of the test population is expected to die.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 (this compound) | Data not available | Oral | - | - | |
| LD50 (this compound) | Rabbit | Dermal | > 2000 mg/kg bw | Not Classified | [1] |
| LD50 (Sodium Dodecyl Sulfate - Surrogate) | Rat | Oral | 1288 mg/kg bw | GHS Category 4 (Harmful if swallowed) | [2] |
Experimental Protocol: Acute Dermal Toxicity (based on OECD 402)
The acute dermal toxicity of this compound was assessed in the rabbit. A single dose of the test substance was applied to the clipped, intact skin of the animals. The application site was covered with a semi-occlusive dressing for a 24-hour exposure period. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-application. At the end of the observation period, a gross necropsy was performed on all animals.[1]
Skin Irritation and Corrosion
This endpoint assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage upon direct contact.
Table 2: Skin Irritation Data
| Species | Exposure Duration | Observation Period | Result | Classification | Reference |
| Rabbit | 4 hours | 72 hours | Non-irritant | Not Classified | [3][4] |
Experimental Protocol: Acute Dermal Irritation/Corrosion (based on OECD 404)
A single dose of 0.5 mL of the test substance was applied to a small area of clipped, intact skin on the back of albino rabbits. The application site was covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period. After removal of the dressing, the skin was examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the skin reactions was scored according to a standardized grading system.[3][4][5][6][7][8]
Figure 1: Experimental workflow for an acute dermal irritation study based on OECD Guideline 404.
Eye Irritation and Serious Eye Damage
This endpoint evaluates the potential of a substance to cause reversible or irreversible damage to the eye.
Table 3: Eye Irritation Data
| Species | Observation Period | Result | Classification | Reference |
| Rabbit | Up to 21 days | Reversible eye irritation | GHS Category 2A (Causes serious eye irritation) | [9] |
Experimental Protocol: Acute Eye Irritation/Corrosion (based on OECD 405)
A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of albino rabbits. The other eye served as an untreated control. The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation, and then daily until the irritation resolved or for a maximum of 21 days. The severity of the ocular lesions was scored using a standardized system.[9][10][11][12][13]
Figure 2: Experimental workflow for an acute eye irritation study based on OECD Guideline 405.
Skin Sensitization
Skin sensitization is an allergic response of the skin following repeated exposure to a substance.
Table 4: Skin Sensitization Data
| Test Method | Species | Result | Classification | Reference |
| Data not available |
Experimental Protocol: Skin Sensitization (based on OECD 406 - Guinea Pig Maximization Test)
The Guinea Pig Maximization Test (GPMT) is a method to assess the skin sensitization potential of a substance. The test consists of two phases: induction and challenge. During the induction phase, guinea pigs are initially exposed to the test substance by intradermal injection with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response, followed by a topical application one week later. After a two-week rest period, the animals are challenged with a topical application of the test substance and the skin reactions are observed and scored for erythema and edema at 24 and 48 hours after challenge.[14][15][16][17][18]
Genotoxicity
Genotoxicity assays are used to determine if a substance can cause damage to the genetic material (DNA) of cells.
Table 5: Genotoxicity Data
| Assay | Test System | Metabolic Activation | Result | Reference |
| This compound | ||||
| Data not available | ||||
| Sodium Dodecyl Sulfate (Surrogate) | ||||
| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | With and without S9 | Negative | [19][20][21][22][23] |
| In Vitro Mammalian Cell Micronucleus Test | Cultured mammalian cells | With and without S9 | Negative | [24][25][26][27][28] |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - based on OECD 471)
The Ames test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine. These strains cannot grow on a medium lacking histidine. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on the histidine-deficient medium. The number of revertant colonies is counted and compared to the control.[19][20][21][22][23]
Figure 3: Principle of the Bacterial Reverse Mutation Assay (Ames Test).
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)
The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are allowed to divide. During cell division, any chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form small, separate nuclei called micronuclei. The cells are then stained, and the frequency of micronucleated cells is determined by microscopic analysis.[24][25][26][27][28]
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.
Table 6: Carcinogenicity Data
| Species | Route | Duration | Result | Reference |
| Data not available |
Reproductive and Developmental Toxicity
These studies evaluate the potential of a substance to interfere with reproductive function and to cause adverse effects on the developing offspring.
Table 7: Reproductive and Developmental Toxicity Data
| Study Type | Species | Result | Reference |
| Data not available |
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (based on OECD 421/422)
In these screening studies, male and female rats are administered the test substance for a period before mating, during mating, and for females, throughout gestation and lactation. The study evaluates potential effects on male and female fertility, maternal toxicity, and the development of the offspring (e.g., survival, growth, and development). OECD 422 is a combined repeated dose toxicity study with the reproduction/developmental toxicity screening test, providing data on both systemic and reproductive toxicity.[29][30][31][32][33]
Toxicokinetics and Metabolism
Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body.
There is no specific data on the toxicokinetics of this compound. However, based on the metabolism of the structurally similar sodium dodecyl sulfate, a potential metabolic pathway can be proposed. Sodium dodecyl sulfate is readily metabolized by initial hydrolysis of the sulfate ester, yielding dodecanol (B89629) (lauryl alcohol). Dodecanol is then oxidized to dodecanal (B139956) and subsequently to dodecanoic acid (lauric acid). Lauric acid can then enter the beta-oxidation pathway for energy production or be incorporated into lipids.[34][35] It is plausible that this compound could be metabolized through oxidation of the sulfur atom to a sulfoxide (B87167) and then a sulfone, followed by cleavage of the carbon-sulfur bonds, although this has not been experimentally confirmed.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 22. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. toxicoop.com [toxicoop.com]
- 25. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oecd.org [oecd.org]
- 27. nucro-technics.com [nucro-technics.com]
- 28. criver.com [criver.com]
- 29. gov.uk [gov.uk]
- 30. researchgate.net [researchgate.net]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
- 33. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 34. Metabolic pathway for the biodegradation of sodium dodecyl sulfate by Pseudomonas sp. C12B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The metabolism of the surfactants dodecyl sulfonate and hexadecyl sulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Dodecyl Sulfide (CAS 2469-45-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl sulfide (B99878), also known as didodecyl sulfide or dilauryl sulfide, is a symmetrical long-chain thioether. Its chemical structure consists of a central sulfur atom bonded to two dodecyl (C12) alkyl chains. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safety information. Notably, there is a significant lack of publicly available data regarding its biological activity, toxicological profile, and applications in drug development, which is a critical consideration for its potential use in pharmaceutical or biological research.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid or powder at room temperature.[1] Its high molecular weight and long aliphatic chains render it insoluble in water but soluble in non-polar organic solvents. Key quantitative properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2469-45-6 | [2] |
| Molecular Formula | C₂₄H₅₀S | [2] |
| Molecular Weight | 370.72 g/mol | [2] |
| Appearance | White to light yellow crystalline powder or flakes | [1] |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | 260-263 °C at 4 mmHg | [1] |
| Density | 0.845 g/cm³ | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Refractive Index | 1.464 | [1] |
| InChI Key | UPYPTOCXMIWHSG-UHFFFAOYSA-N | [2] |
| SMILES | CCCCCCCCCCCCSCCCCCCCCCCCC | [2] |
Safety and Toxicology
This compound is classified as an irritant. The available safety data is based on GHS classifications provided to regulatory bodies like ECHA. It is important to note that detailed toxicological studies (e.g., acute oral/dermal LD50, carcinogenicity, mutagenicity) for di-n-dodecyl sulfide are largely unavailable in the public domain.[3] A safety data sheet for the related compound n-dodecyl methyl sulfide indicates it may cause skin sensitization and is very toxic to aquatic life, but this data cannot be directly extrapolated to di-n-dodecyl sulfide.[1]
Table 2: GHS Hazard Information for this compound
| Category | Code | Description | Source(s) |
| Signal Word | - | Warning | [2] |
| Hazard Statements | H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] | |
| H335 | May cause respiratory irritation | [2] | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Avoid breathing dust; Wash skin thoroughly after handling; Use only outdoors or in a well-ventilated area; Wear protective gloves/eye protection; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Toxicological Data Summary:
-
Acute Toxicity (Oral, Dermal, Inhalation): No data available.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: No data available.[3]
-
Germ Cell Mutagenicity: No data available.[3]
-
Carcinogenicity: No data available.[3]
-
Reproductive Toxicity: No data available.[3]
The absence of comprehensive toxicological data necessitates handling this compound with caution, using appropriate personal protective equipment (PPE), and operating within a well-ventilated fume hood. Its impact on biological systems, including any potential interaction with signaling pathways, remains uncharacterized.
Experimental Protocols
Synthesis of this compound
The most common method for preparing symmetrical dialkyl sulfides is an analogue of the Williamson ether synthesis. This involves the reaction of a sulfur nucleophile with a primary alkyl halide. Two primary routes are plausible for the synthesis of this compound.
Route 1: From 1-Bromododecane (B92323) and Sodium Sulfide This is a direct, one-step method where two equivalents of an alkyl halide react with a sulfide salt.
Route 2: From 1-Dodecanethiol and 1-Bromododecane This two-step approach first involves the deprotonation of a thiol to form a more potent thiolate nucleophile, which then reacts with an alkyl halide.
Below is a detailed protocol based on the principles of the Williamson-type thioether synthesis.
Protocol: Synthesis of this compound from 1-Dodecanethiol and 1-Bromododecane
Materials:
-
1-Dodecanethiol (Lauryl mercaptan)
-
1-Bromododecane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of Sodium Dodecanethiolate: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add 1.0 equivalent of 1-dodecanethiol. b. Dissolve the thiol in anhydrous THF (approx. 5-10 mL per gram of thiol). c. Cool the solution to 0 °C using an ice bath. d. Cautiously add 1.1 equivalents of sodium hydride (60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the thiolate.
-
Sulfide Formation (Sₙ2 Reaction): a. Add 1.05 equivalents of 1-bromododecane to the thiolate solution dropwise via a syringe or dropping funnel. b. Heat the reaction mixture to reflux (for THF, ~66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding deionized water to decompose any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel and add hexane to extract the product. d. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. g. Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain a white crystalline solid.
Caption: Synthetic workflow for this compound via thiolate formation and Sₙ2 reaction.
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of this compound.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure by identifying the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
¹H NMR: The spectrum is expected to be relatively simple. The protons on the carbons alpha to the sulfur atom (α-CH₂) will appear as a triplet deshielded to approximately 2.5 ppm. The large number of methylene (B1212753) groups in the middle of the chains (-(CH₂)₁₀-) will form a large, complex multiplet around 1.2-1.4 ppm. The terminal methyl groups (-CH₃) will appear as a triplet upfield, around 0.88 ppm.
-
¹³C NMR: The carbon alpha to the sulfur (α-C) is expected around 32 ppm. The other aliphatic carbons will appear in the 14-32 ppm range, with the terminal methyl carbon being the most upfield signal (around 14 ppm).
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| S-CH₂ -CH₂-... | ~2.5 (triplet) | ~32.2 |
| ...-CH₂-CH₂ -CH₃ | ~1.3 (multiplet) | ~22.7 |
| ...-CH₂-CH₃ | ~0.9 (triplet) | ~14.1 |
| Bulk -(CH₂)₉- | ~1.2-1.4 (multiplet) | ~29-32 |
4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of this compound and confirming its molecular weight.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like hexane or dichloromethane.
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms) coupled to a mass spectrometer.
-
GC Conditions (Typical):
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
Expected Fragmentation Pattern: The mass spectrum will show a molecular ion peak (M⁺) at m/z 370. The fragmentation of long-chain alkanes and thioethers is characterized by cleavage of C-C bonds.[4] This results in a series of characteristic cluster peaks separated by 14 mass units (corresponding to CH₂ groups). Alpha-cleavage (cleavage of the C-S bond) is also common for thioethers, which would lead to a fragment at m/z 201 ([C₁₂H₂₅S]⁺).[2]
Caption: General analytical workflow for the characterization of this compound.
Applications and Biological Activity
5.1 Industrial Applications
The documented applications for this compound are limited. It has been mentioned as a component used in the compositional analysis of heavy oil flows.[1] Additionally, a patent describes its use as a solvent in combination with condensed ring aromatic hydrocarbons to create a liquid catalyst with anhydrous aluminum chloride for the synthesis of tert-dodecanethiol.[5]
5.2 Role in Drug Development and Biological Research
There is no significant published literature detailing the biological activity, toxicological profile, or application of di-n-dodecyl sulfide in drug development. Searches for this specific compound in toxicological and pharmacological databases yield no dedicated studies.
While many organosulfur compounds, such as diallyl sulfide from garlic, exhibit significant biological activities (e.g., antimicrobial, anti-inflammatory), these properties are highly dependent on the specific chemical structure, such as the presence of allyl groups or disulfide bonds.[6] this compound, being a simple, saturated, long-chain aliphatic thioether, lacks the reactive functional groups typically associated with potent biological effects. Its high lipophilicity may lead to partitioning into cell membranes, but without a specific pharmacophore, its biological impact is unknown and presumed to be minimal.
For professionals in drug development, the lack of safety and efficacy data means that this compound should be considered an uncharacterized chemical entity. Its use would require extensive, foundational toxicological screening before any application in biological systems or as a pharmaceutical excipient could be contemplated.
References
- 1. cpchem.com [cpchem.com]
- 2. This compound | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN117680200A - A kind of catalyst for synthesizing tert-dodecanethiol and its preparation method - Google Patents [patents.google.com]
- 6. Diallyl Sulfide and Its Role in Chronic Diseases Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Dodecyl Sulfide Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dodecyl sulfide (B99878), a dialkyl thioether, is characterized by a chemically robust carbon-sulfur bond, making it highly resistant to hydrolytic cleavage. Unlike more labile functional groups such as esters or amides, the hydrolysis of a simple thioether is not a readily observed reaction and requires extreme conditions. This technical guide provides a theoretical framework for understanding the potential mechanisms of dodecyl sulfide hydrolysis. We will explore the plausible, though energetically unfavorable, pathways for direct acid-catalyzed and base-catalyzed hydrolysis. Furthermore, we will discuss a more probable, indirect route for C-S bond cleavage involving initial oxidation of the sulfide to a sulfoxide (B87167) or sulfone, which subsequently enhances the lability of the C-S bond towards nucleophilic attack or elimination.
Theoretical Hydrolysis Mechanisms
The hydrolysis of this compound (C₁₂H₂₅)₂S would involve the cleavage of a carbon-sulfur bond to yield dodecanethiol (C₁₂H₂₅SH) and dodecanol (B89629) (C₁₂H₂₅OH). Due to the low polarity of the C-S bond and the poor leaving group ability of the dodecylthiolate anion, direct hydrolysis is thermodynamically and kinetically unfavorable.
Acid-Catalyzed Hydrolysis (Theoretical)
Acid catalysis would be necessary to protonate the sulfur atom, converting the neutral thioether into a better leaving group. However, thioethers are significantly less basic than their ether counterparts, requiring a very strong acid.
The proposed mechanism would likely proceed through an Sₙ1 or Sₙ2 pathway.
-
Sₙ2 Pathway: Involves the protonation of the sulfur atom by a strong acid to form a sulfonium (B1226848) ion. A water molecule then acts as a nucleophile, attacking one of the α-carbons and displacing the dodecanethiol as a leaving group. This would be followed by deprotonation of the resulting oxonium ion to yield dodecanol.
-
Sₙ1 Pathway: This pathway would be favored if the alkyl group could form a stable carbocation. For a primary alkyl group like dodecyl, this is highly unlikely. The mechanism would involve the formation of the sulfonium ion, followed by the departure of dodecanethiol to form a primary dodecyl carbocation. This carbocation would then be attacked by water. This pathway is considered extremely improbable for this compound.
Methodological & Application
Synthesis of Dodecyl Sulfide for Organic Chemistry Laboratories
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dodecyl sulfide (B99878), also known as didodecyl sulfide or dilauryl sulfide, is a symmetrical thioether. Thioethers are a class of organosulfur compounds that are analogous to ethers, with a sulfur atom in place of the oxygen atom. These compounds are valuable intermediates in organic synthesis and have applications in various fields, including materials science and the development of pharmaceuticals. This document provides a detailed protocol for the synthesis of this compound in a laboratory setting via a nucleophilic substitution reaction.
The synthesis of symmetrical dialkyl sulfides is commonly achieved through the reaction of two equivalents of an alkyl halide with a sulfide salt, such as sodium sulfide.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfide anion acts as a potent nucleophile, displacing the halide from the alkyl halide.
Reaction and Mechanism
The overall reaction for the synthesis of this compound from 1-bromododecane (B92323) and sodium sulfide nonahydrate is as follows:
2 CH₃(CH₂)₁₁Br + Na₂S·9H₂O → [CH₃(CH₂)₁₁]₂S + 2 NaBr + 9 H₂O
The reaction mechanism is a classic SN2 displacement. The sulfide ion (S²⁻) from sodium sulfide acts as the nucleophile and attacks the electrophilic carbon atom of 1-bromododecane, which is bonded to the bromine atom. This concerted, one-step mechanism involves the simultaneous formation of the carbon-sulfur bond and the cleavage of the carbon-bromine bond. The bromide ion is the leaving group. As this happens twice, the symmetrical this compound is formed.
Experimental Protocol
This protocol details the synthesis of this compound from 1-bromododecane and sodium sulfide nonahydrate in ethanol (B145695).
3.1. Materials and Equipment:
-
1-Bromododecane (C₁₂H₂₅Br)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (95% or absolute)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Beakers, graduated cylinders, and other standard laboratory glassware
3.2. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium sulfide nonahydrate (1.0 equivalent) in ethanol.
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromododecane (2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add water and hexane. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer (top layer) from the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the hexane using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.[2]
3.3. Safety Precautions:
-
Sodium sulfide is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromododecane is an irritant. Avoid contact with skin and eyes.
-
Ethanol and hexane are flammable. Perform the reaction in a well-ventilated fume hood, away from open flames.
-
Always wear appropriate PPE when handling chemicals.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Bromododecane | 2.0 equivalents | |
| Sodium Sulfide Nonahydrate | 1.0 equivalent | |
| Reaction Conditions | ||
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Reaction Time | 2 - 6 hours (monitor by TLC) | |
| Product Information | ||
| Yield | Typically >80% | |
| Appearance | White solid | [2] |
| Melting Point | 38-40 °C | |
| Boiling Point | 260-263 °C at 4 mmHg |
Visualizations
5.1. Experimental Workflow
References
Application Notes and Protocols: Dodecyl Sulfide and Phase Transfer Catalysis
A Note to Researchers: Extensive literature review indicates that dodecyl sulfide (B99878) is not commonly employed as a phase transfer catalyst. The established and effective catalysts for phase transfer reactions, particularly in the synthesis of organic sulfides, are typically quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, crown ethers, and cryptands. These compounds possess the necessary ionic and lipophilic properties to shuttle reactants between immiscible phases.
This document, therefore, focuses on the well-documented and highly efficient method for the synthesis of dialkyl sulfides, including dodecyl sulfide, using phase transfer catalysis . The protocols and data presented are intended to guide researchers, scientists, and drug development professionals in applying this powerful technique for the formation of carbon-sulfur bonds.
Introduction to Phase Transfer Catalysis (PTC) for Sulfide Synthesis
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the addition of a catalytic amount of a phase transfer agent that transports a reactant from one phase to the other, where the reaction can then proceed.[1] For the synthesis of sulfides, PTC is particularly advantageous as it allows for the use of inexpensive and readily available inorganic sulfide sources (e.g., sodium sulfide) with organic halides in a non-polar organic solvent.[2]
The key benefits of using PTC for sulfide synthesis include:
-
Milder reaction conditions
-
Increased reaction rates
-
Higher yields and selectivity
-
Avoidance of expensive and hazardous anhydrous or polar aprotic solvents
-
Simplified work-up procedures
Mechanism of Sulfide Synthesis via Phase Transfer Catalysis
The most common mechanism for PTC in the synthesis of dialkyl sulfides from an alkyl halide and an aqueous solution of sodium sulfide involves the transfer of the sulfide anion (S²⁻) or hydrosulfide (B80085) anion (SH⁻) from the aqueous phase to the organic phase by a quaternary ammonium or phosphonium catalyst (Q⁺X⁻).
The general steps are as follows:
-
Anion Exchange: The phase transfer catalyst cation (Q⁺) exchanges its accompanying anion (X⁻) for a sulfide or hydrosulfide anion at the aqueous-organic interface.
-
Phase Transfer: The newly formed lipophilic ion pair ( (Q⁺)₂S²⁻ or Q⁺SH⁻ ) is soluble in the organic phase and migrates into it.
-
Nucleophilic Substitution: In the organic phase, the sulfide or hydrosulfide anion, which is now poorly solvated and highly reactive, undergoes a nucleophilic substitution reaction (Sₙ2) with the alkyl halide (R-X) to form the corresponding dialkyl sulfide (R-S-R) or thiol (R-SH). In the case of the thiol, a second substitution can occur to yield the symmetric sulfide.
-
Catalyst Regeneration: The catalyst cation (Q⁺) then transports the leaving group anion (X⁻) back to the aqueous phase, where it can undergo another cycle of anion exchange.
Visualizing the Catalytic Cycle
Caption: General mechanism for phase transfer catalyzed synthesis of dialkyl sulfides.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of dialkyl sulfides using phase transfer catalysis. Researchers should optimize parameters such as temperature, reaction time, and catalyst loading for their specific substrates.
Protocol 1: Synthesis of Dibenzyl Sulfide
This protocol is adapted from studies on the reaction of benzyl (B1604629) chloride with a sulfide source.[2][3]
Materials:
-
Benzyl chloride (BC)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller.
-
In the flask, dissolve sodium sulfide nonahydrate (e.g., 0.1 mol) in deionized water (e.g., 50 mL).
-
Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB), to the aqueous solution (e.g., 1-5 mol% relative to benzyl chloride).
-
Add toluene (e.g., 50 mL) to the flask.
-
Begin vigorous stirring to create a good emulsion.
-
Add benzyl chloride (e.g., 0.2 mol) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 60-90 °C) and maintain for the required reaction time (e.g., 2-6 hours).
-
Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude dibenzyl sulfide.
-
Purify the product by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
References
Application Notes and Protocols: The Role of Dodecyl Sulfide Derivatives in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of dodecyl sulfide (B99878) derivatives, specifically 1-dodecanethiol (B93513) (DDT) and sodium dodecyl sulfate (B86663) (SDS), in the synthesis of various nanoparticles. It includes comprehensive application notes, detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in nanotechnology, materials science, and drug delivery.
Introduction
Derivatives of dodecyl sulfide, such as 1-dodecanethiol (a thiol) and sodium dodecyl sulfate (a surfactant), are pivotal in the bottom-up synthesis of nanoparticles.[1][2] Their utility stems from their amphiphilic nature, with a long dodecyl hydrocarbon chain and a functional sulfur-containing headgroup. This unique structure allows them to function in multiple capacities during nanoparticle formation, including as a sulfur source, a capping agent to control growth and prevent aggregation, and as a template or size-control agent.[1][3][4] These compounds have been successfully employed in the synthesis of a wide array of nanoparticles, including metal sulfides (e.g., CuS, CdS, Ag₂S) and noble metals (e.g., Au).[1][4][5] The ability to precisely control the size, shape, and surface chemistry of nanoparticles is critical for their application in fields such as catalysis, electronics, and biomedicine.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of nanoparticles using this compound derivatives.
Table 1: Synthesis of Metal Sulfide Nanoparticles using 1-Dodecanethiol (DDT)
| Metal Precursor | DDT Amount | Solvent | Temp. (°C) | Time | Nanoparticle Type | Avg. Size (nm) | Reference |
| CuCl₂ | Varies | Dodecane (B42187) | 175 | 12 h (RT) | Cu₂S | 3-10 | [6][7] |
| Cd(OAc)₂ | Varies | 1-Octadecene | 240-300 | Varies | CdS QDs | Varies | [8][9] |
| Bi(NO₃)₃·5H₂O | Stoichiometric | Solid-state | RT | N/A | Bi | N/A | [10] |
| Cu(NO₃)₂ | Varies | Toluene (in two-phase) | RT | N/A | Cu₂₋ₓS | Varies | [5] |
Table 2: Synthesis of Gold Nanoparticles using Sodium Dodecyl Sulfate (SDS)
| Gold Precursor | SDS Concentration | Co-surfactant/Reducer | Method | Nanoparticle Shape | Avg. Size (nm) | Reference |
| HAuCl₄ | 0-31.6 mM | Polyethyleneglycol (PEG) | UV irradiation | Spherical | 15-20 (seeds) | [4] |
| HAuCl₄ | 3-10 mM | Poly(vinyl pyrrolidone) (PVP) | Reduction by PVP | Nanosnakes, nanokites, nanoplates | Varies | [11] |
| HAuCl₄ | Varies | Sodium Glutamate | Chemical Reduction | Spherical | ~21.6 | [12] |
Experimental Protocols
Protocol 1: Synthesis of Dodecanethiol-Capped Copper Sulfide (Cu₂S) Nanoparticles
This protocol is adapted from a method describing the conversion of copper nanoparticles to copper sulfide nanoparticles.[6][7]
Materials:
-
Copper(II) chloride (CuCl₂)
-
1-Dodecanethiol (DDT)
-
Dodecane
-
tert-Butylamine (B42293) borane (B79455) complex (TBAB)
-
Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve CuCl₂ in dodecane.
-
Add 1-dodecanethiol to the solution to form a Cu(I)-dodecanethiolate complex.
-
Purge the system with nitrogen gas for at least 30 minutes.
-
Heat the mixture to the desired temperature (e.g., >175 °C) under a nitrogen atmosphere.
-
Inject a solution of tert-butylamine borane complex (TBAB) in dodecane to reduce the copper complex, forming thiol-protected Cu nanoparticles.
-
The Cu nanoparticles in the presence of excess dodecanethiol will react further to form Cu₂S nanoparticles. This conversion can occur rapidly at elevated temperatures (>175 °C) or over approximately 12 hours at room temperature.
-
After the reaction is complete, cool the solution to room temperature.
-
The resulting dodecanethiol-capped Cu₂S nanoparticles can be purified by precipitation with a non-solvent like ethanol (B145695) and subsequent centrifugation.
Protocol 2: Synthesis of Sodium Dodecyl Sulfate (SDS)-Stabilized Gold (Au) Nanoparticles
This protocol is based on a soft template synthesis method.[4]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄)
-
Polyethyleneglycol (PEG) 20000
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Ultrasonic cleaner
-
UV irradiation source
Procedure:
-
Seed Synthesis:
-
Prepare a 2 mM aqueous solution of HAuCl₄ containing 1 wt.% PEG 20000.
-
Sonicate this solution in an ultrasonic cleaner for 10 minutes at 30 ± 1 °C to synthesize gold nanoparticle seeds. The solution should turn pink.
-
-
Growth of Nanoparticles:
-
Prepare a series of aqueous solutions containing varying concentrations of SDS (e.g., 0-31.6 mM) and PEG (e.g., 0.5-2 wt.%).
-
Add a small volume of the seed solution (e.g., 0.1 mL) to the PEG-SDS solutions.
-
Ensure the final mixture has a HAuCl₄ concentration of 0.2 mM.
-
Irradiate the solutions with UV light for 15 hours at 25 ± 3 °C.
-
-
Purification:
-
Centrifuge the resulting solutions at 12,000 rpm for 30 minutes.
-
Collect the precipitate and redisperse it in deionized water.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of nanoparticles.
Caption: Dual functionality of 1-dodecanethiol in metal sulfide nanoparticle synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01414F [pubs.rsc.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Understanding the roles of metal sources and dodecanethiols in the formation of metal sulfide nanocrystals via a two-phase approach - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Chemical synthesis and optical characterization of regular and magic-sized CdS quantum dot nanocrystals using 1-dodecanethiol | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Dodecyl Sulfide as a Capping Agent for Quantum Dots
A Note on Terminology: The term "dodecyl sulfide" in the context of quantum dot synthesis most commonly refers to 1-dodecanethiol (B93513) (also known as dodecyl mercaptan). This compound serves as both a sulfur source and a capping agent, providing the sulfide (B99878) ions for nanocrystal growth and passivating the quantum dot surface with its long dodecyl chains. These application notes will proceed with the understanding that "this compound" refers to the role of 1-dodecanethiol in quantum dot synthesis and functionalization.
Application Notes for Researchers, Scientists, and Drug Development Professionals
Quantum dots (QDs) capped with 1-dodecanethiol are hydrophobic semiconductor nanocrystals with significant potential in drug discovery and development. The dodecyl chains create a nonpolar surface, rendering these QDs soluble in organic solvents and compatible with hydrophobic environments, such as lipid bilayers of cell membranes and the core of polymeric micelles and liposomes. This characteristic is pivotal for their application as imaging agents and components of drug delivery systems for hydrophobic drugs.
Key Properties and Advantages:
-
Hydrophobicity: The primary characteristic imparted by the 1-dodecanethiol capping layer is hydrophobicity. This allows for the stable incorporation of QDs into lipid-based drug delivery vehicles like liposomes and micelles.[1]
-
Solubility: These QDs are readily soluble in non-polar organic solvents such as toluene (B28343) and chloroform (B151607), which is advantageous for various formulation processes.[2]
-
Size-Tunable Photoluminescence: Like other quantum dots, the emission wavelength of 1-dodecanethiol capped QDs can be tuned by controlling the size of the nanocrystal during synthesis. This allows for the creation of a palette of fluorescent probes for multiplexed imaging.
-
Surface for Drug Loading: The hydrophobic surface can be exploited for the loading of hydrophobic therapeutic agents, either through direct conjugation or encapsulation within a larger delivery vehicle that incorporates the QDs.
Applications in Drug Development:
-
Cellular Imaging: The bright and stable fluorescence of these QDs makes them excellent probes for in vitro and in vivo imaging of cells and tissues.[3][4] Their hydrophobic nature can influence their interaction with cell membranes, potentially enhancing cellular uptake.
-
Tracking Drug Delivery Vehicles: When incorporated into drug delivery systems like liposomes or polymeric nanoparticles, the QDs act as fluorescent tracers. This allows for the real-time monitoring of the biodistribution, cellular uptake, and intracellular trafficking of the drug carrier.[5]
-
FRET-Based Sensors: The optical properties of QDs make them suitable for developing Förster Resonance Energy Transfer (FRET) based biosensors. These can be designed to detect specific biomolecules or to monitor drug release from a nanocarrier.[6][7]
-
Theranostics: The combination of imaging and therapeutic capabilities in a single platform is a key area of nanomedicine. 1-dodecanethiol capped QDs can be a component of theranostic agents, where they provide the imaging functionality alongside a therapeutic payload.
Data Presentation
The following tables summarize the key quantitative data for quantum dots synthesized using 1-dodecanethiol as a capping agent and/or sulfur source.
Table 1: Properties of 1-Dodecanethiol Capped Cadmium Sulfide (CdS) Quantum Dots
| Parameter | Value | Reference |
| Synthesis Method | One-pot non-injection | [8][9] |
| Solvent | 1-Octadecene (B91540) | [8][9] |
| Cadmium Precursor | Cadmium salt (e.g., Cadmium Acetate) | [8][9] |
| Sulfur Source | 1-Dodecanethiol | [8][9] |
| Capping Ligand | 1-Dodecanethiol and a long-chain organic acid | [8][9] |
| "Magic-Sized" Families | 378 nm and 407 nm | [8][9] |
| Photoluminescence Quantum Yield (PLQY) | Up to 12% (for Cu2S/CdS core/shell) | [8] |
Table 2: Properties of 1-Dodecanethiol Capped Lead Sulfide (PbS) Quantum Dots
| Parameter | Value | Reference |
| Synthesis Method | Hot-injection | [10][11] |
| Lead Precursor | Lead Nitrate (Pb(NO3)2) | [10] |
| Sulfur Source | 1-Dodecanethiol | [10] |
| Capping Ligand | 1-Dodecanethiol | [10] |
| Particle Size | 34.87 nm to 35.87 nm | [10] |
| Particle Shape | Hexagonal | [10] |
| Photoluminescence (PL) Peak | ~1100 nm | [10][11] |
| Photoluminescence Quantum Yield (PLQY) | Can exceed 60% for small dots | [12] |
Experimental Protocols
Protocol 1: Synthesis of 1-Dodecanethiol Capped CdS Quantum Dots (One-Pot, Non-Injection Method)
This protocol is adapted from a one-pot, non-injection synthesis method where 1-dodecanethiol serves as both the sulfur source and a capping agent.[8][9]
Materials:
-
Cadmium acetate (B1210297) dihydrate (Cd(OAc)₂·2H₂O)
-
Myristic acid (or other long-chain fatty acid)
-
1-Octadecene (ODE)
-
1-Dodecanethiol (DDT)
Procedure:
-
Precursor Preparation: In a three-neck flask, combine cadmium acetate dihydrate, myristic acid, and 1-octadecene.
-
Degassing: Heat the mixture to 120 °C under vacuum for 30 minutes to remove water and oxygen.
-
Sulfur Precursor Addition: Switch to an inert atmosphere (e.g., Argon) and add a solution of 1-dodecanethiol in 1-octadecene to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 240 °C) and maintain for a specific duration to control the size of the quantum dots.
-
Monitoring Growth: Periodically take small aliquots from the reaction mixture and quench in hexane to monitor the growth of the QDs using UV-Vis and photoluminescence spectroscopy.
-
Purification: After the desired size is achieved, cool the reaction mixture to room temperature. Add methanol to precipitate the CdS QDs.
-
Washing: Centrifuge the mixture, discard the supernatant, and re-disperse the QD pellet in hexane. Repeat this washing step at least two more times.
-
Storage: Store the purified 1-dodecanethiol capped CdS QDs dispersed in an organic solvent like hexane or toluene.
Protocol 2: Incorporation of Hydrophobic QDs into Liposomes
This protocol describes the incorporation of 1-dodecanethiol capped quantum dots into the lipid bilayer of liposomes using the thin-film hydration method.[1]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1-dodecanethiol capped quantum dots in chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform
Procedure:
-
Lipid Film Formation: In a round-bottom flask, dissolve the lipids (e.g., DPPC and cholesterol) and the 1-dodecanethiol capped QDs in chloroform.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film containing the QDs on the inner wall of the flask.
-
Hydration: Hydrate the lipid-QD film with PBS buffer by vortexing or sonicating the flask. This will lead to the formation of multilamellar vesicles (MLVs) with the QDs embedded in the lipid bilayers.
-
Size Extrusion (Optional): To obtain unilamellar vesicles of a defined size, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a specific pore size using a mini-extruder.
-
Purification: Remove the non-encapsulated QDs by size exclusion chromatography or dialysis.
Visualizations
References
- 1. Multifunctional quantum dots and liposome complexes in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Endocytosis of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. QD-Based FRET Probes at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fds.duke.edu [fds.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chemical synthesis and optical characterization of regular and magic-sized CdS quantum dot nanocrystals using 1-dodecanethiol | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Dodecyl Sulfide Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, with the products serving as crucial intermediates in the pharmaceutical and agrochemical industries. Dodecyl sulfide (B99878), a long-chain dialkyl sulfide, can be selectively oxidized to dodecyl sulfoxide (B87167) or further to dodecyl sulfone. The control over the oxidation state is paramount and can be achieved by carefully selecting the reaction conditions, including the oxidant, catalyst, solvent, and temperature.
These application notes provide detailed experimental protocols for the selective oxidation of dodecyl sulfide to dodecyl sulfoxide and dodecyl sulfone, primarily utilizing hydrogen peroxide as a green oxidant. Methodologies for reaction monitoring and product purification are also described.
Data Presentation
The following tables summarize quantitative data for the oxidation of sulfides to sulfoxides and sulfones based on established general protocols. While specific data for this compound is limited in publicly available literature, these tables provide expected outcomes based on similar substrates.
Table 1: Selective Oxidation of Sulfides to Sulfoxides using Hydrogen Peroxide
| Entry | Substrate | Oxidant (equiv.) | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Generic Dialkyl Sulfide | H₂O₂ (4) | None | Glacial Acetic Acid | Room Temp. | 1-2 | >99 | 90-99 |
| 2 | Generic Aryl Sulfide | H₂O₂ (1.2) | None | H₂O | 30-35 | 1 | >99 | 95 |
Table 2: Oxidation of Sulfides to Sulfones using Hydrogen Peroxide
| Entry | Substrate | Oxidant (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Generic Dialkyl Sulfide | H₂O₂ (2.5) | MWCNTs-COOH (cat.) | None (Solvent-free) | Room Temp. | 10-12 | >99 | ~99 |
| 2 | Generic Aryl Sulfide | H₂O₂ (2.5) | None | H₂O | 30-35 | 2 | >99 | 96 |
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to Dodecyl Sulfoxide
This protocol is adapted from a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.[1]
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
4M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (8 mmol) to the solution while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3]
-
Prepare a TLC chamber with a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Spot the starting material (this compound), the reaction mixture, and a co-spot on the TLC plate.
-
The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the sulfoxide.
-
-
Once the reaction is complete (as indicated by TLC), neutralize the solution with 4M aqueous NaOH.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude dodecyl sulfoxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Oxidation of this compound to Dodecyl Sulfone
This protocol is based on a general procedure for the oxidation of sulfides to sulfones using hydrogen peroxide.[4][5][6]
Materials:
-
This compound
-
50% Hydrogen peroxide (H₂O₂)
-
Water
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add this compound (1 mmol) and water (2 mL).
-
To this mixture, add 50% hydrogen peroxide (2.5 equiv.).
-
Stir the reaction mixture at a temperature of 30–35 °C.
-
Monitor the reaction for the complete conversion of the sulfide and the intermediate sulfoxide to the sulfone using TLC. The sulfone will be the most polar spot.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude dodecyl sulfone.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
This compound Oxidation Pathway
Caption: Reaction pathway for the oxidation of this compound.
Experimental Workflow for this compound Oxidation
Caption: General experimental workflow for sulfide oxidation.
Analytical Characterization
The starting material and the oxidation products can be characterized by various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction. The polarity of the compounds increases from sulfide to sulfoxide to sulfone, resulting in lower Rf values on a silica gel plate.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the products. The protons and carbons alpha to the sulfur atom will experience a downfield shift upon oxidation.[7][8][9]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the products, confirming the addition of one or two oxygen atoms.
This document provides a foundational guide for conducting this compound oxidation reactions. Researchers are encouraged to optimize the described protocols for their specific needs and to consult the cited literature for further details.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. usptechnologies.com [usptechnologies.com]
- 7. rsc.org [rsc.org]
- 8. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Observed and calculated 1H and 13C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Functionalization of Surfaces with Dodecanethiol and Didodecyl Disulfide
An important distinction must be made regarding the chemical compound of interest. While the topic is "dodecyl sulfide," the vast majority of scientific literature on the functionalization of surfaces with dodecyl-chain sulfur compounds refers to dodecanethiol (also known as dodecyl mercaptan) and its disulfide counterpart, didodecyl disulfide. This compound, a thioether, exhibits significantly weaker interaction with noble metal surfaces compared to the strong covalent-like bond formed by thiols (R-SH) and disulfides (R-S-S-R). This strong bond is the foundation for the formation of stable, well-ordered self-assembled monolayers (SAMs). Therefore, this document will focus on the application of dodecanethiol and didodecyl disulfide for surface functionalization, as they are the relevant molecules for creating dodecyl-based sulfur-linked monolayers.
1. Introduction
Dodecanethiol (CH₃(CH₂)₁₁SH) and didodecyl disulfide ([CH₃(CH₂)₁₁S]₂) are long-chain alkane sulfur compounds extensively used to form self-assembled monolayers (SAMs) on various substrates, most notably gold. These SAMs create a dense, hydrophobic, and insulating layer on the surface. The functionalization of surfaces with these molecules is a cornerstone of nanotechnology, with applications in biosensing, drug delivery, and materials science. The primary driving force for the formation of these monolayers is the strong affinity of sulfur for gold, forming a stable Au-S bond.[1] The long alkyl chains then self-organize through van der Waals interactions to form a highly ordered, crystalline-like structure.
2. Applications
The primary application of dodecanethiol and didodecyl disulfide in surface functionalization is the creation of hydrophobic surfaces. These surfaces are crucial in a variety of fields:
-
Biosensors: In biosensor development, dodecanethiol SAMs can be used to create a background surface that resists non-specific protein adsorption. This is critical for ensuring that only the target analyte binds to the sensor's recognition elements.
-
Drug Delivery: Functionalized nanoparticles are a key component of modern drug delivery systems. While not directly a therapeutic agent, dodecanethiol can be used to modify the surface of nanoparticles to control their hydrophobicity, which influences their interaction with biological membranes and their circulation time in the body.
-
Corrosion Protection: The dense, hydrophobic monolayer formed by dodecanethiol can act as a protective barrier against corrosive agents, particularly for metals like cobalt.[2]
-
Fundamental Surface Science: Dodecanethiol SAMs are a model system for studying wetting, friction, and adhesion at the nanoscale.
3. Quantitative Data Presentation
The formation and properties of dodecanethiol SAMs have been extensively characterized. The following tables summarize key quantitative data.
Table 1: Properties of Dodecanethiol Self-Assembled Monolayers on Gold
| Property | Value | Method of Measurement |
| Monolayer Thickness | ~1.5 - 2.0 nm | Ellipsometry, X-ray Photoelectron Spectroscopy (XPS) |
| Water Contact Angle | ~110° - 115° | Goniometry |
| Tilt Angle of Alkyl Chains | ~30° from surface normal | Infrared Spectroscopy, X-ray Diffraction |
| Surface Coverage | ~4.6 x 10¹⁴ molecules/cm² | Reductive Desorption, Quartz Crystal Microbalance (QCM) |
| S-Au Bond Energy | ~45 kcal/mol | Density Functional Theory (DFT) Calculations |
Table 2: Comparison of Precursors for SAM Formation on Gold
| Precursor | Adsorption Preference | Resulting Surface Species |
| Dodecanethiol (R-SH) | Strongly Preferred | Thiolate (R-S⁻) |
| Didodecyl Disulfide (R-S-S-R) | Less Preferred | Thiolate (R-S⁻) |
Note: When monolayers are formed from solutions containing mixtures of a thiol and a disulfide, the adsorption of the thiol is strongly preferred. However, both precursors result in the same thiolate species on the gold surface.[1]
Experimental Protocols
Protocol 1: Preparation of Dodecanethiol Self-Assembled Monolayers on Gold Substrates
This protocol outlines the standard procedure for forming a high-quality dodecanethiol SAM on a gold surface.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer)
-
1-Dodecanethiol (B93513) (≥98% purity)
-
200 proof ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized water
-
Nitrogen gas
-
Glass or polypropylene (B1209903) containers
-
Tweezers
Procedure:
-
Substrate Cleaning: a. Immerse the gold substrate in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment). b. Thoroughly rinse the substrate with deionized water. c. Dry the substrate under a stream of nitrogen gas.
-
Solution Preparation: a. Prepare a 1 mM solution of 1-dodecanethiol in 200 proof ethanol.
-
Self-Assembly: a. Immerse the clean, dry gold substrate into the dodecanethiol solution in a clean container. b. To minimize oxidation, reduce the headspace above the solution and backfill the container with nitrogen gas before sealing. c. Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
Rinsing and Drying: a. Remove the substrate from the thiol solution. b. Rinse the substrate thoroughly with ethanol to remove any non-chemisorbed molecules. c. Dry the substrate under a stream of nitrogen gas.
-
Storage: a. Store the functionalized substrate in a clean, dry environment, such as a petri dish sealed with parafilm.
Protocol 2: Characterization of Dodecanethiol SAMs
1. Contact Angle Goniometry (Wettability): a. Place a small droplet of deionized water on the functionalized surface. b. Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. c. A high contact angle (typically >110°) indicates the formation of a hydrophobic monolayer.
2. Ellipsometry (Thickness): a. Measure the change in polarization of light reflected from the surface. b. Model the data to determine the thickness of the organic layer. A thickness of 1.5-2.0 nm is expected for a dodecanethiol monolayer.
3. X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition and Chemical State): a. Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons. b. The presence of a sulfur 2p peak at approximately 162 eV is indicative of a gold-thiolate bond. The absence of a peak around 168 eV confirms the lack of oxidized sulfur species.[3]
Visualizations
Caption: Experimental workflow for the formation and characterization of dodecanethiol SAMs.
Caption: Schematic of dodecanethiol self-assembled monolayer formation on a gold surface.
References
- 1. Study of the adsorption of sodium dodecyl sulfate (SDS) at the air/water interface: targeting the sulfate headgroup using vibrational sum frequency spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 1-Dodecanethiol: properties and applications_Chemicalbook [chemicalbook.com]
- 3. Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Dodecyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of dodecyl sulfide (B99878) (also known as didodecyl sulfide or lauryl sulfide). The methods described herein are essential for various stages of research and development, including formulation analysis, stability testing, and quality control. The primary methods covered are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering high sensitivity and selectivity.
Application Note 1: Quantification of this compound by Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
This method provides a highly selective and sensitive approach for the quantification of this compound, particularly in complex matrices where specificity for sulfur-containing compounds is required.
Principle
Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. This compound, being a volatile compound, is separated from other matrix components on a GC column. The eluting compound then enters a Sulfur Chemiluminescence Detector (SCD). In the SCD, sulfur-containing compounds are combusted to form sulfur monoxide (SO), which then reacts with ozone to produce an excited state of sulfur dioxide (SO₂). As SO₂ returns to its ground state, it emits light, which is detected by a photomultiplier tube. The light emission is directly proportional to the amount of sulfur in the sample, providing an equimolar response for all sulfur compounds and high selectivity over non-sulfur compounds.[1][2]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from aqueous sample matrices (e.g., formulations, biological buffers).
-
Reagents: Hexane (B92381) (HPLC grade), Sodium Chloride (ACS grade), Anhydrous Sodium Sulfate (B86663) (ACS grade), this compound standard.
-
Procedure:
-
Pipette 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Add 1.0 g of Sodium Chloride to the tube and vortex to dissolve. This increases the ionic strength of the aqueous phase to improve extraction efficiency.
-
Add 5.0 mL of hexane to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and let the sodium sulfate settle.
-
Transfer the dried hexane extract to a 2 mL GC autosampler vial for analysis.
-
2. Instrumental Method: GC-SCD
-
Instrumentation: An Agilent 8890 Gas Chromatograph equipped with an Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.[1]
-
GC Conditions:
-
Column: Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm x 4.2 µm) or equivalent nonpolar capillary column.[1]
-
Inlet: Splitless mode, Temperature: 280 °C.
-
Carrier Gas: Helium, Flow Rate: 2.0 mL/min.[2]
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
SCD Conditions:
-
Burner Temperature: 800 °C.
-
Detector Temperature: 250 °C.
-
Ozone Flow: As per manufacturer's recommendation.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in hexane, ranging from 0.1 µg/mL to 50 µg/mL.
-
Inject the standards into the GC-SCD system to generate a calibration curve by plotting peak area against concentration.
-
The concentration of this compound in the prepared samples is determined by interpolating their peak areas from the calibration curve.
Data Presentation: GC-SCD Performance
The following table summarizes the expected quantitative performance of the GC-SCD method for this compound analysis, based on typical performance for sulfur compounds.[1]
| Parameter | Expected Value |
| Retention Time (approx.) | 10.5 min |
| Linearity (R²) | ≥0.998 |
| Limit of Detection (LOD) | ~10 ppb (in solution) |
| Limit of Quantification (LOQ) | ~30 ppb (in solution) |
| Repeatability (%RSD, n=6) | < 5% |
Experimental Workflow: GC-SCD Analysis
Caption: Workflow for this compound quantification by GC-SCD.
Application Note 2: Quantification of this compound by HPLC with Mass Spectrometric Detection (HPLC-MS)
This method is ideal for quantifying this compound in complex biological or chemical matrices where high sensitivity and structural confirmation are necessary. It is particularly useful for samples that are not amenable to GC analysis due to low volatility or thermal instability, although this compound itself is suitable for GC.
Principle
Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. This compound, a nonpolar molecule, is strongly retained on a C18 stationary phase and is eluted using a mobile phase with a high organic solvent content.[3][4] The eluent from the HPLC is directed into a mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used to ionize the this compound molecule. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z), providing highly specific and sensitive quantification, typically in Selected Ion Monitoring (SIM) mode.
Experimental Protocol
1. Sample Preparation (Protein Precipitation & Dilution)
This protocol is designed for analyzing this compound in protein-rich samples (e.g., plasma, cell lysates).
-
Reagents: Acetonitrile (B52724) (ACN, LC-MS grade) containing 0.1% formic acid, this compound standard, Water (LC-MS grade).
-
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing an internal standard if available) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of 80:20 (v/v) acetonitrile/water.
-
Vortex, then transfer the solution to an HPLC autosampler vial.
-
2. Instrumental Method: HPLC-MS
-
Instrumentation: A Shimadzu Nexera HPLC system coupled to a Sciex 5500 QTRAP mass spectrometer, or equivalent.
-
HPLC Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 70% B
-
1-5 min: 70% to 98% B
-
5-7 min: 98% B
-
7.1-9 min: 70% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (APCI in Positive SIM mode):
-
Ionization Mode: APCI (Positive). ESI may also be viable.
-
Monitored Ion (SIM): m/z 343.4 (for [M+H]⁺ of C₂₄H₅₀S).
-
Nebulizer Current: 3 µA.
-
Interface Temperature: 350 °C.
-
Gas Flow: As per manufacturer's recommendation.
-
3. Calibration and Quantification
-
Prepare calibration standards of this compound in the reconstitution solvent (80:20 ACN/Water) over the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Analyze the standards to construct a calibration curve.
-
Quantify this compound in samples by comparing the peak area of the m/z 343.4 ion to the calibration curve.
Data Presentation: HPLC-MS Performance
The following table summarizes the expected quantitative performance of the HPLC-MS method.
| Parameter | Expected Value |
| Retention Time (approx.) | 6.2 min |
| Linearity (R²) | ≥0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 10% |
Experimental Workflow: HPLC-MS Analysis
Caption: Workflow for this compound quantification by HPLC-MS.
Method Selection Guide
The choice between GC-SCD and HPLC-MS depends on several factors including the sample matrix, required sensitivity, and available instrumentation.
Comparison of Analytical Methods
| Feature | GC-SCD | HPLC-MS |
| Selectivity | Excellent for sulfur compounds | Excellent (based on m/z) |
| Sensitivity | High (ppb level) | Very High (sub-ppb level) |
| Matrix Effect | Low, highly selective detector | Can be significant (ion suppression) |
| Analytes | Volatile/Semi-volatile | Wide range, non-volatile |
| Confirmation | Based on retention time | Retention time + mass-to-charge ratio |
| Throughput | Moderate | Moderate to High |
Decision Logic for Method Selection
Caption: Logic diagram for selecting the appropriate analytical method.
References
Application Notes and Protocols for Dodecyl Sulfide as a Precursor in Metal Sulfide Thin Film Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-quality metal sulfide (B99878) thin films is crucial for a wide range of applications, including solar cells, photodetectors, and various optoelectronic devices. The choice of the sulfur precursor plays a pivotal role in determining the structural, morphological, and optical properties of the resulting film. While traditional sulfur sources like thiourea (B124793) and thioacetamide (B46855) are widely used, there is growing interest in exploring alternative precursors to gain better control over film formation.
This document explores the potential application of dodecyl sulfide as a non-traditional sulfur precursor for the synthesis of metal sulfide thin films. Due to the limited direct literature on this compound for this specific application, these notes and protocols are based on analogous long-chain alkyl sulfur-containing compounds, particularly metal xanthates with dodecyl ligands. The long alkyl chain of this compound is expected to influence the reaction kinetics and the morphology of the resulting thin films.
Principle of Operation
The use of long-chain alkyl sulfides, such as this compound ([CH₃(CH₂)₁₁]₂S), as sulfur precursors relies on their thermal decomposition at elevated temperatures. In a typical synthesis, a solution containing the metal precursor and this compound is deposited onto a substrate. Upon heating, the this compound is proposed to decompose, releasing reactive sulfur species that then react with the metal precursor to form the metal sulfide thin film. The long dodecyl chains may also act as capping agents or templates, influencing the crystallinity and porosity of the film.
Potential Advantages of this compound
-
Controlled Reactivity: The thermal decomposition of this compound is expected to occur at a different temperature range compared to traditional sulfur precursors, potentially offering better control over the reaction rate.
-
Morphological Control: The long alkyl chains could influence the nucleation and growth of the metal sulfide crystals, potentially leading to films with unique morphologies, such as increased nanoporosity.[1]
-
Solution Processability: this compound is soluble in many organic solvents, making it suitable for various solution-based deposition techniques like spin coating and spray pyrolysis.
Applications
Metal sulfide thin films synthesized using novel precursors have potential applications in:
-
Photovoltaics: As buffer layers or absorber layers in thin-film solar cells.
-
Photocatalysis: The potentially high surface area of nanoporous films could be beneficial for photocatalytic applications.[1]
-
Optoelectronics: In the fabrication of photodetectors, light-emitting diodes (LEDs), and other electronic devices.
Experimental Protocols
The following are generalized protocols for the synthesis of metal sulfide thin films (e.g., ZnS, CdS, PbS) using this compound as the sulfur precursor. These protocols are extrapolated from methods using other long-chain sulfur precursors and should be optimized for specific metal sulfides and desired film properties.
Protocol 1: Solution-Based Deposition via Spin Coating
This protocol is analogous to methods using metal xanthates with long alkyl chains.[1]
1. Precursor Solution Preparation:
- Prepare a solution of the desired metal precursor (e.g., zinc acetate, cadmium chloride, lead nitrate) in a suitable organic solvent (e.g., toluene, chloroform).
- Prepare a separate solution of this compound in the same solvent.
- Mix the metal precursor and this compound solutions in a desired molar ratio (e.g., 1:1, 1:2 Metal:Sulfur). The optimal concentration will need to be determined experimentally, but a starting point could be in the range of 0.05 M to 0.2 M.
2. Substrate Preparation:
- Clean the substrates (e.g., glass, silicon wafer, FTO-coated glass) thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
- Dry the substrates with a stream of nitrogen gas.
3. Thin Film Deposition:
- Dispense a small amount of the precursor solution onto the center of the substrate.
- Spin coat the solution at a suitable speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to obtain a uniform wet film.
4. Thermal Decomposition (Annealing):
- Transfer the coated substrate to a hot plate or into a furnace.
- Heat the substrate to a temperature sufficient to induce the thermal decomposition of the precursors and the formation of the metal sulfide film. The required temperature will be dependent on the specific metal precursor and this compound, but a starting range of 200-400°C is suggested.[2]
- The annealing time can be varied from 30 minutes to several hours.
- Allow the substrate to cool down to room temperature.
5. Characterization:
- Characterize the resulting thin film using techniques such as X-ray Diffraction (XRD) for crystal structure, Scanning Electron Microscopy (SEM) for morphology, and UV-Vis Spectroscopy for optical properties.
Protocol 2: Spray Pyrolysis Deposition
This method is suitable for depositing uniform thin films over large areas.
1. Precursor Solution Preparation:
- Prepare a dilute solution (e.g., 0.01 M to 0.1 M) of the metal precursor and this compound in a volatile solvent such as methanol, ethanol, or a water-alcohol mixture.
2. Deposition Setup:
- Place a pre-cleaned substrate on a heated stage within a fume hood. The substrate temperature should be maintained in a range suitable for the pyrolysis of the precursors (e.g., 300-500°C).
- Use a spray nozzle to atomize the precursor solution into fine droplets.
3. Spray Deposition:
- Spray the precursor solution onto the heated substrate. The solvent evaporates upon contact with the hot surface, and the precursors pyrolyze to form the metal sulfide film.
- The flow rate of the solution and the carrier gas pressure should be optimized to achieve a uniform coating.
4. Post-Deposition Treatment:
- The film may be used as-deposited or can be subjected to a post-deposition annealing step in an inert atmosphere to improve crystallinity.
5. Characterization:
- Analyze the film properties as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained for metal sulfide thin films synthesized using conventional sulfur precursors, which can serve as a benchmark for films prepared with this compound.
Table 1: Deposition Parameters for Metal Sulfide Thin Films
| Metal Sulfide | Deposition Method | Metal Precursor (Concentration) | Sulfur Precursor (Concentration) | Substrate Temperature (°C) | Reference |
| ZnS | Spray Pyrolysis | Zinc Chloride (0.1 M) | Thiourea (0.1 M) | 300 - 400 | [2] |
| CdS | Chemical Bath | Cadmium Sulfate | Thiourea (variable) | 80 | [3] |
| PbS | Dip Coating | Lead Nitrate | Thiourea | Room Temperature | [4] |
| ZnS (Porous) | Spin Coating | Zinc Xanthate (C12) | Single-source | Annealed at 400 | [1] |
Table 2: Properties of Resulting Metal Sulfide Thin Films
| Metal Sulfide | Crystal Structure | Bandgap (eV) | Film Thickness (nm) | Reference |
| ZnS | Cubic | 3.42 - 3.81 | Not specified | [2] |
| CdS | Polycrystalline | 2.32 - 2.43 | Not specified | [3] |
| PbS | Cubic | 1.49 | Not specified | [4] |
| ZnS (Porous) | Cubic (111) | Not specified | ~100 | [1] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for metal sulfide thin film synthesis.
Proposed Reaction Pathway
Caption: Proposed pathway for metal sulfide thin film formation.
Safety Precautions
-
Always work in a well-ventilated area or a fume hood, especially when dealing with volatile organic solvents and during the heating steps.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
-
Be cautious when working with hot plates and furnaces.
Conclusion
This compound presents an interesting, yet largely unexplored, avenue as a sulfur precursor for the synthesis of metal sulfide thin films. The protocols and information provided herein offer a foundational starting point for researchers to investigate its potential. It is anticipated that the long alkyl chain of this compound will offer unique advantages in controlling the morphology and properties of the resulting films. Further research and optimization are necessary to fully elucidate the reaction mechanisms and to tailor the film characteristics for specific applications.
References
Application Notes and Protocols for Dodecyl-Containing Sulfur Compounds in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of dodecyl-containing sulfur compounds in polymer chemistry. The focus is on their roles as chain transfer agents in controlled radical polymerization and emulsion polymerization, which are crucial techniques for synthesizing well-defined polymers for various applications, including drug delivery systems.
Dodecyl-Containing Thiocarbonylthio Compounds as Chain Transfer Agents in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. Dodecyl-containing thiocarbonylthio compounds are frequently employed as RAFT agents.
Application Note:
RAFT agents containing a dodecyl group, such as 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid and 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668), are highly effective for the controlled polymerization of a wide range of monomers. The dodecyl group provides solubility in organic media and can influence the agent's reactivity. These agents are instrumental in creating well-defined polymers for advanced applications.
Experimental Protocol: RAFT Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) using a dodecyl-containing RAFT agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
AIBN (2,2'-Azobis(isobutyronitrile)), initiator
-
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (RAFT agent)[1][2]
-
Benzene, solvent
-
Ampules or Schlenk tubes
-
Oil bath
Procedure:
-
Prepare a stock solution of MMA (15 mL, 0.14 mol) and AIBN (20.1 mg, 0.122 mmol) in 5 mL of benzene.[1]
-
In a separate ampule, add the RAFT agent, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (22.5 mg, 0.056 mmol).[1]
-
Transfer 2 mL of the stock solution to the ampule containing the RAFT agent.[1]
-
De-gas the contents of the ampule by three repeated freeze-evacuate-thaw cycles (at 0.05 mm Hg) and seal the ampule under vacuum.[1]
-
Place the sealed ampule in a preheated oil bath at 60 °C for 15 hours to conduct the polymerization.[1]
-
After polymerization, cool the ampule, open it, and precipitate the polymer in a suitable non-solvent like methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
Quantitative Data:
The following table summarizes the results of MMA polymerizations using a dodecyl-containing trithiocarbonate RAFT agent at 90°C, initiated by 1,1'-azobis(1-cyclohexanenitrile).
| [RAFT Agent] (mol/L) | [Initiator] (mol/L) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.06 | 0.003 | 2,600 | 1.2 |
| 0.03 | 0.003 | 5,400 | 1.2 |
| 0.01 | 0.003 | 16,000 | 1.2 |
| 0.003 | 0.003 | 45,000 | 1.2 |
| 0.001 | 0.003 | 125,000 | 1.2 |
| Data adapted from a study on RAFT polymerization of MMA.[2] |
Experimental Workflow: RAFT Polymerization
Caption: Workflow for RAFT polymerization.
n-Dodecyl Mercaptan as a Chain Transfer Agent in Emulsion Polymerization
n-Dodecyl mercaptan (DDM) is a commonly used chain transfer agent (CTA) in emulsion polymerization to control the molecular weight of the resulting polymer. It is particularly useful in the synthesis of synthetic rubbers and latexes.
Application Note:
In emulsion polymerization, DDM acts as a highly efficient CTA, allowing for the regulation of polymer chain length, which is crucial for controlling the final properties of the material, such as its processability and mechanical strength. DDM can also function as a cosurfactant, enhancing the stability of the monomer droplets in miniemulsion polymerization.[3]
Experimental Protocol: Emulsion Polymerization of Styrene (B11656)
This protocol describes a typical emulsion polymerization of styrene using DDM as a chain transfer agent.
Materials:
-
Styrene, inhibitor removed
-
Sodium dodecyl sulfate (B86663) (SDS), surfactant
-
Potassium persulfate (KPS), initiator
-
n-Dodecyl mercaptan (DDM), chain transfer agent
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, prepare the aqueous phase by dissolving SDS in deionized water.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
In a separate container, mix the styrene monomer with the desired amount of DDM.
-
Add the styrene/DDM mixture to the aqueous SDS solution and stir to form an emulsion.
-
Heat the emulsion to the desired reaction temperature (e.g., 70°C).
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Maintain the reaction at the set temperature under nitrogen for a specified time (e.g., 4-6 hours).
-
Cool the reactor to room temperature.
-
The resulting polymer latex can be used as is or the polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying.
Quantitative Data:
The following table shows the effect of n-dodecyl mercaptan (NDM) concentration on the molecular weight of a styrene/n-butyl acrylate/methacrylic acid copolymer synthesized via emulsion polymerization at 80°C.
| Chain Transfer Agent | mol% to Monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| NDM | 1.5 | 6,250 | 27,800 | 4.45 |
| Data from a polymerization test of various chain transfer agents.[4] |
Signaling Pathway: Chain Transfer Mechanism
Caption: Chain transfer mechanism with mercaptan.
References
Application Notes and Protocols for Dodecyl Sulfide as a Sulfur Source in Chemical Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of dodecyl sulfide (B99878) as a sulfur source in Chemical Vapor Deposition (CVD) for the synthesis of metal sulfide thin films. Due to the low volatility of dodecyl sulfide, these protocols focus on Aerosol-Assisted Chemical Vapor Deposition (AACVD), a technique well-suited for precursors with limited vapor pressure. The information presented herein is based on the known physical and chemical properties of this compound and established principles of CVD. These guidelines are intended to serve as a foundational methodology for researchers exploring novel sulfur precursors for thin film deposition.
Introduction
The synthesis of metal sulfide thin films is of significant interest for a wide range of applications, including electronics, catalysis, and energy storage. Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films. The choice of precursor is critical in any CVD process, dictating deposition temperature, film purity, and morphology. While traditional sulfur sources like hydrogen sulfide and elemental sulfur are widely used, they often present challenges related to toxicity, reactivity, and handling.
This compound ([CH₃(CH₂)₁₁]₂S) offers a potentially safer and more controllable alternative as a sulfur precursor. As a long-chain dialkyl sulfide, it is less volatile and less hazardous than many conventional sulfur sources. Its thermal decomposition is expected to yield reactive sulfur species suitable for the formation of metal sulfides. This document outlines the theoretical application of this compound in an AACVD process for the deposition of metal sulfide thin films.
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its application in a CVD process.
| Property | Value | Citation |
| Molecular Formula | C₂₄H₅₀S | [1] |
| Molecular Weight | 370.72 g/mol | [2] |
| Appearance | White to off-white powder or solid | [2] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 260-263 °C at 4 mmHg | [2] |
| Vapor Pressure | 2.14 x 10⁻⁸ mmHg at 25 °C | [3] |
| Flash Point | 113 °C (closed cup) |
The very low vapor pressure of this compound at room temperature and its high boiling point necessitate a delivery method that does not rely on simple thermal evaporation, making AACVD the ideal technique.
Theoretical Principles of this compound in AACVD
In an AACVD process, a solution containing the precursor is nebulized to form an aerosol of fine droplets. This aerosol is then transported by a carrier gas to a heated substrate. Upon reaching the hot zone, the solvent evaporates, and the precursor undergoes thermal decomposition.
The proposed thermal decomposition of this compound is expected to proceed via the cleavage of the carbon-sulfur bonds. This process would release reactive sulfur species that can then react with a co-precursor (a metal-organic compound) on the substrate surface to form the desired metal sulfide film. The long alkyl chains are likely to decompose into volatile hydrocarbons, which are then exhausted from the reactor. The primary advantage of using a long-chain sulfide like this compound is the potential for a cleaner decomposition, leaving minimal carbon contamination in the resulting film, provided the reaction conditions are optimized.
Experimental Protocols
The following protocols are hypothetical and should be adapted and optimized based on the specific metal sulfide being deposited and the available equipment.
General AACVD Setup
A standard horizontal tube furnace AACVD system is proposed. The key components include:
-
Aerosol Generation: A piezoelectric humidifier or a commercial nebulizer to generate an aerosol from the precursor solution.
-
Precursor Solution: A solution of this compound and a suitable metal precursor dissolved in an appropriate solvent.
-
Gas Delivery System: Mass flow controllers to regulate the flow of an inert carrier gas (e.g., nitrogen or argon).
-
Reactor: A quartz tube housed within a tube furnace capable of reaching the desired deposition temperature.
-
Substrate: The material onto which the thin film will be deposited, placed in the center of the furnace.
-
Exhaust System: A cold trap and a scrubber to handle unreacted precursors and byproducts.
Protocol for the Deposition of a Generic Metal Sulfide (e.g., Zinc Sulfide)
This protocol outlines the steps for the deposition of a metal sulfide thin film using this compound as the sulfur source and a metal acetylacetonate (B107027) as the metal source.
Materials:
-
This compound (≥93% purity)
-
Metal precursor (e.g., Zinc(II) acetylacetonate)
-
Solvent (e.g., Toluene or a mixture of Toluene and Methanol)
-
Inert carrier gas (Nitrogen or Argon)
-
Substrates (e.g., Silicon wafers, glass slides)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Precursor Solution Preparation:
-
Prepare a stock solution of the metal precursor (e.g., 0.05 M Zinc(II) acetylacetonate in toluene).
-
Prepare a stock solution of this compound (e.g., 0.1 M in toluene).
-
Mix the precursor solutions to achieve the desired molar ratio (e.g., a 1:2 molar ratio of metal precursor to this compound).
-
-
AACVD System Setup:
-
Place the cleaned substrates in the center of the quartz reactor tube.
-
Assemble the AACVD apparatus, ensuring all connections are sealed.
-
Fill the nebulizer with the prepared precursor solution.
-
-
Deposition Process:
-
Purge the system with the inert carrier gas for at least 30 minutes to remove any residual air and moisture.
-
Heat the furnace to the desired deposition temperature (a starting range of 400-500 °C is recommended for initial experiments).
-
Once the temperature has stabilized, start the carrier gas flow through the nebulizer to transport the aerosol into the reactor.
-
Continue the deposition for the desired duration (e.g., 30-60 minutes).
-
-
Cooling and Film Recovery:
-
After the deposition is complete, switch off the nebulizer and the furnace.
-
Allow the reactor to cool to room temperature under a continuous flow of the inert carrier gas.
-
Carefully remove the coated substrates for characterization.
-
Proposed Deposition Parameters (to be optimized):
| Parameter | Suggested Range |
| Substrate Temperature | 400 - 550 °C |
| Precursor Solution Concentration | 0.01 - 0.1 M |
| Metal:Sulfur Molar Ratio | 1:1 to 1:5 |
| Carrier Gas Flow Rate | 100 - 500 sccm |
| Deposition Time | 15 - 90 minutes |
| Solvent | Toluene, Xylene, or mixtures with alcohols |
Visualizations
Experimental Workflow
Caption: Workflow for metal sulfide thin film deposition using this compound in an AACVD system.
Proposed Decomposition Pathway
Caption: Proposed reaction pathway for the formation of a metal sulfide film from this compound in an AACVD process.
Safety Considerations
While this compound is generally considered less hazardous than many traditional sulfur sources, appropriate safety precautions must be taken.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation: Handle this compound in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors, especially during solution preparation.
-
Thermal Decomposition Byproducts: The thermal decomposition of this compound and the metal co-precursor may produce harmful or flammable byproducts. The exhaust from the CVD system should be properly trapped and scrubbed.
-
Solvents: The solvents used for the precursor solution are often flammable and should be handled with care.
Characterization of Deposited Films
A variety of analytical techniques can be used to characterize the resulting metal sulfide thin films:
-
Structural Properties: X-ray Diffraction (XRD) to determine the crystal structure and phase purity.
-
Morphology and Thickness: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to observe the surface morphology and determine the film thickness.
-
Compositional Analysis: Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition and stoichiometry of the film.
-
Optical Properties: UV-Vis Spectroscopy to determine the optical bandgap of the semiconductor film.
Conclusion
This compound presents a promising, yet largely unexplored, alternative sulfur precursor for the deposition of metal sulfide thin films via AACVD. Its low volatility and potentially cleaner decomposition pathway make it an attractive candidate for further research. The protocols and data presented in this document provide a solid starting point for scientists and researchers to develop and optimize CVD processes using this novel sulfur source. Further experimental work is required to validate these hypothetical protocols and to fully understand the decomposition chemistry and its influence on film properties.
References
Odorless Swern and Corey-Kim Oxidations: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals seeking safer and more environmentally friendly oxidation methods, the use of dodecyl methyl sulfide (B99878) and its corresponding sulfoxide (B87167) offers a practical, odorless alternative to the notoriously pungent dimethyl sulfide (DMS) and dimethyl sulfoxide (DMSO) in Swern and Corey-Kim oxidations.[1][2][3] This development aligns with the principles of green chemistry by eliminating a hazardous and unpleasant reagent without compromising reaction efficiency.[1][3]
These modified protocols are particularly valuable in laboratory and industrial settings where the strong, persistent odor of DMS can be a significant workplace hazard and nuisance.[2] Dodecyl methyl sulfide's low volatility is the key to its lack of odor, making it a superior substitute.[1] This document provides detailed application notes and experimental protocols for the successful implementation of these odorless oxidation reactions.
Odorless Corey-Kim Oxidation with Dodecyl Methyl Sulfide
The Corey-Kim oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] The use of dodecyl methyl sulfide (Dod-S-Me) in place of dimethyl sulfide eliminates the malodorous byproduct.[1][4]
Reaction Principle and Workflow
The reaction proceeds via the formation of a sulfonium (B1226848) salt from dodecyl methyl sulfide and N-chlorosuccinimide (NCS). This electrophilic sulfur species then reacts with the alcohol. Subsequent addition of a base, typically triethylamine (B128534), facilitates an elimination reaction to yield the carbonyl compound and the odorless dodecyl methyl sulfide.[4][5]
Quantitative Data: Substrate Scope and Yields
The odorless Corey-Kim oxidation has been successfully applied to a variety of alcohols, demonstrating its broad utility. The yields are generally high, and the reaction conditions are mild, tolerating a range of functional groups.[1]
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Solvent | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | Toluene (B28343) | 98 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Toluene | 99 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Toluene | 99 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | Toluene | 97 |
| 5 | 1-Dodecanol | Dodecanal | Toluene | 96 |
| 6 | Cyclohexanol | Cyclohexanone | Toluene | 95 |
| 7 | Benzyl alcohol | Benzaldehyde | Dichloromethane (B109758) | 99 |
| 8 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Dichloromethane | 99 |
Table 1: Representative yields for the odorless Corey-Kim oxidation. Data sourced from Ohsugi et al., Tetrahedron, 2003.[1]
Experimental Protocol: Odorless Corey-Kim Oxidation
This protocol is adapted from the work of Ohsugi and colleagues.[1]
Materials:
-
Dodecyl methyl sulfide (Dod-S-Me)
-
N-Chlorosuccinimide (NCS), freshly recrystallized
-
Anhydrous Toluene or Dichloromethane (CH₂Cl₂)
-
Alcohol substrate
-
Triethylamine (Et₃N), freshly distilled
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred suspension of N-chlorosuccinimide (1.5 mmol) in anhydrous toluene (5 mL) at 0 °C under an inert atmosphere, add dodecyl methyl sulfide (1.5 mmol) dropwise.
-
Cool the resulting mixture to -25 °C and stir for 30 minutes.
-
Add a solution of the alcohol (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at -25 °C for 2 hours.
-
Add freshly distilled triethylamine (3.0 mmol) to the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel chromatography. The dodecyl methyl sulfide can be recovered during purification.
Odorless Swern Oxidation with Dodecyl Methyl Sulfoxide
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols.[6] The substitution of DMSO with dodecyl methyl sulfoxide (Dod-S(O)-Me) provides an odorless alternative, with the byproduct being the easily separable and recyclable dodecyl methyl sulfide.[1][6]
Reaction Principle and Workflow
In this modified Swern oxidation, dodecyl methyl sulfoxide is activated with an electrophile, such as oxalyl chloride, to form an electrophilic sulfur species. This intermediate reacts with the alcohol to form an alkoxysulfonium salt. A hindered non-nucleophilic base, like triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction that yields the desired carbonyl compound, carbon dioxide, carbon monoxide, and dodecyl methyl sulfide.
Quantitative Data: Substrate Scope and Yields
The odorless Swern oxidation demonstrates high efficiency for the oxidation of a wide range of alcohols, including benzylic, allylic, and aliphatic substrates.[6]
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 99 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 99 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 98 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 96 |
| 5 | 1-Dodecanol | Dodecanal | 95 |
| 6 | Cyclohexanol | Cyclohexanone | 94 |
| 7 | 2-Octanol | 2-Octanone | 95 |
Table 2: Representative yields for the odorless Swern oxidation. Data sourced from Ohsugi et al., Tetrahedron, 2003 and related literature.[1][6]
Experimental Protocol: Odorless Swern Oxidation
This protocol is based on the procedure described by Ohsugi and colleagues.[1][6]
Materials:
-
Dodecyl methyl sulfoxide (Dod-S(O)-Me)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Alcohol substrate
-
Triethylamine (Et₃N), freshly distilled
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of dodecyl methyl sulfoxide (1.5 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add oxalyl chloride (1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise.
-
Continue stirring at -78 °C for 1 hour.
-
Add freshly distilled triethylamine (5.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography. The byproduct, dodecyl methyl sulfide, can be recovered, re-oxidized to the sulfoxide, and reused.[6]
Conclusion
The use of dodecyl methyl sulfide and dodecyl methyl sulfoxide provides a robust and odorless solution for performing Corey-Kim and Swern oxidations. These methods offer high yields and broad substrate applicability, making them excellent alternatives for modern organic synthesis, particularly in environments where the elimination of hazardous and unpleasant odors is a priority. The ability to recycle the dodecyl methyl sulfide byproduct further enhances the green credentials of these valuable synthetic transformations.[6][7]
References
- 1. New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide (Dod-S-Me) [organic-chemistry.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 5. Corey-Kim Oxidation [organic-chemistry.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetal Formation Catalysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
The protection of carbonyl groups as acetals is a fundamental transformation in organic synthesis, particularly crucial in the multi-step synthesis of complex molecules and active pharmaceutical ingredients. The selection of an appropriate catalyst is paramount for achieving high efficiency, selectivity, and mild reaction conditions. This document provides an overview of established methods for acetal (B89532) formation.
A critical review of the scientific literature, based on extensive searches, reveals no documented use of dodecyl sulfide (B99878) as a catalyst for acetal formation. While various sulfur-containing compounds have well-established roles in organic chemistry, including as protecting groups (e.g., thioacetals) and in medicinal chemistry, the application of simple dialkyl sulfides like dodecyl sulfide as catalysts for acetalization is not reported.[1][2]
Therefore, these notes will focus on widely accepted and effective protocols for acetal formation, providing researchers with reliable methods for this important transformation.
General Principles of Acetal Formation
Acetal formation is the reaction of a carbonyl compound (an aldehyde or a ketone) with an alcohol in the presence of a catalyst to form an acetal.[3][4] The reaction proceeds via a hemiacetal intermediate.[4] This is an equilibrium process, and to drive the reaction towards the formation of the acetal, it is often necessary to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus or molecular sieves.[4]
The most common catalysts for acetal formation are acids, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[4][5]
Established Catalytic Systems for Acetal Formation
A variety of catalysts have been successfully employed for the formation of acetals. The choice of catalyst often depends on the substrate, the desired reaction conditions (e.g., temperature, solvent), and the presence of other functional groups in the molecule.
| Catalyst Type | Examples | Key Features |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Perchloric acid on silica (B1680970) gel | Highly effective, widely used, can require neutralization.[6][7] |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate | Mild reaction conditions, high chemoselectivity.[6] |
| Solid Acid Catalysts | Al-SBA-15, Zeolites, Acidic resins | Heterogeneous, reusable, environmentally friendly.[8][9] |
| Organocatalysts | Chiral Phosphoric Acids (CPAs) | Enantioselective acetalization, useful in carbohydrate chemistry.[10] |
| Metal Catalysts | Gold(I) chloride (AuCl), Palladium catalysts | Mild conditions, low catalyst loading.[6] |
Experimental Protocol: General Procedure for Acid-Catalyzed Acetal Formation
The following is a general protocol for the formation of a cyclic acetal from a ketone and ethylene (B1197577) glycol using p-toluenesulfonic acid (p-TsOH) as a catalyst. This procedure should be adapted and optimized for specific substrates.
Materials:
-
Ketone (1.0 eq)
-
Ethylene glycol (1.2 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 - 0.05 eq)
-
Toluene (or another suitable azeotroping solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the ketone, ethylene glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue heating until the theoretical amount of water has been collected or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude acetal.
-
The crude product can be purified by distillation or column chromatography if necessary.
Visualization of the Catalytic Mechanism
The following diagram illustrates the general mechanism of acid-catalyzed acetal formation.
Figure 1. General mechanism of acid-catalyzed acetal formation.
The Role of Sulfur Compounds in Drug Development
While this compound is not a catalyst for acetal formation, other sulfur-containing functional groups are of significant importance in drug design and discovery.[1] Thioethers, sulfones, sulfonamides, and various sulfur-containing heterocycles are common motifs in many approved drugs.[2] The inclusion of sulfur can influence a molecule's polarity, lipophilicity, metabolic stability, and ability to form key interactions with biological targets.[1]
Furthermore, the formation of thioacetals, by reacting a carbonyl compound with a thiol, is a common method for protecting carbonyl groups, particularly when the stability of an oxygen-based acetal is insufficient.[11]
Conclusion
The formation of acetals is a critical reaction in organic synthesis, with a wide array of well-established catalytic methods. While the use of this compound as a catalyst for this transformation is not supported by the current scientific literature, researchers have a broad and effective toolkit of acid catalysts, metal catalysts, and organocatalysts at their disposal. The selection of the appropriate catalyst and reaction conditions is key to the successful implementation of this protecting group strategy in the synthesis of valuable molecules for research and drug development.
References
- 1. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 7. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2008043947A1 - Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dodecyl Sulfide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude dodecyl sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude dodecyl sulfide?
A1: Impurities in crude this compound typically originate from the synthetic route. Common synthesis involves the reaction of a dodecyl halide (e.g., dodecyl bromide) with a sulfide source. Potential impurities may include:
-
Unreacted Starting Materials: Dodecyl bromide and sodium sulfide.
-
Side Products: Dodecanethiol, didodecyl disulfide.
-
Solvents: Residual solvents used in the synthesis.
Q2: Which purification methods are most effective for crude this compound?
A2: The most common and effective purification methods for this compound are vacuum distillation, column chromatography, and recrystallization.[1] The choice depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the separation of this compound from impurities during column chromatography.[1]
-
Gas Chromatography (GC): Provides quantitative information on the purity of the sample. For enhanced sensitivity and selectivity for sulfur-containing compounds, a Sulfur Chemiluminescence Detector (GC-SCD) can be used.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides both quantification and structural identification of the main component and any impurities.[2][3]
Purification Method Selection
The selection of an appropriate purification method is crucial for obtaining high-purity this compound. The following diagram outlines a general workflow for method selection.
Caption: Workflow for selecting a suitable purification method for crude this compound.
Troubleshooting Guides and Experimental Protocols
Recrystallization
Recrystallization is a suitable method if the crude this compound is a solid and contains a moderate level of impurities.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| Product does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small portions. If the product is still insoluble at the solvent's boiling point, a different solvent system is needed. |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated. | Use a lower-boiling solvent. Re-heat the solution and add more solvent. |
| No crystals form on cooling | Solution is not saturated; cooling is too rapid. | Evaporate some of the solvent to increase saturation. Scratch the inside of the flask with a glass rod to induce nucleation. Seed the solution with a pure crystal of this compound. Cool the solution slowly. |
| Low recovery of pure product | Too much solvent was used; crystals were filtered before crystallization was complete. | Concentrate the filtrate and cool again to recover more product. Ensure the solution is thoroughly cooled before filtration. |
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points.
-
A good solvent will dissolve the compound when hot but not when cold.
-
Common solvents to test include ethanol, methanol, isopropanol, and hexane (B92381). A two-solvent system (e.g., ethanol/water) can also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[4]
-
Use a hot plate and a stirring bar for efficient dissolution.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Caption: General workflow for the recrystallization of this compound.
Column Chromatography
Column chromatography is ideal for separating this compound from impurities with different polarities, especially on a small to medium scale.[6]
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | Incorrect eluent system; column overloaded. | Optimize the eluent system using TLC. Use a less polar eluent for better separation. Reduce the amount of crude product loaded onto the column. |
| Compound is stuck on the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
| Cracked or channeled column | Improper packing of the stationary phase. | Ensure the silica (B1680970) gel is packed uniformly without air bubbles. |
| Compound is insoluble for loading | The compound does not dissolve in the eluent. | Use the "dry loading" method: dissolve the crude product in a volatile solvent, mix with a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[7] |
Experimental Protocol: Column Chromatography
-
TLC Analysis:
-
Develop a suitable eluent system using TLC. A good system will give the this compound an Rf value of 0.2-0.4.
-
A common eluent system for non-polar compounds like this compound is a mixture of hexane and ethyl acetate (B1210297) (e.g., 95:5).[8]
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the chosen eluent.[9]
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample to the top of the silica gel bed.
-
Alternatively, use the dry loading method.[7]
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure to begin elution.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator.
-
Caption: General workflow for column chromatography purification.
Vacuum Distillation
Vacuum distillation is suitable for purifying high-boiling liquids like this compound, as it allows for distillation at a lower temperature, preventing decomposition.[10]
Troubleshooting Guide: Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping | Uneven boiling. | Use a magnetic stir bar and ensure vigorous stirring. A Claisen adapter can help prevent bumping into the condenser.[11] |
| Inability to achieve low pressure | Leaks in the system. | Ensure all glass joints are properly sealed and greased. Check all tubing connections.[11] |
| Product solidifies in the condenser | The condenser is too cold. | Use room temperature water or no water in the condenser if the product has a high melting point.[12] |
| No distillation occurs | Insufficient heating or pressure is not low enough. | Increase the heating mantle temperature gradually. Check the vacuum source to ensure it is functioning correctly. |
Quantitative Data: this compound Boiling Point
| Pressure | Boiling Point (°C) |
| 4 mmHg | 260-263 |
Source: Sigma-Aldrich[13]
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Distillation:
-
Shutdown:
Caption: General workflow for vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound 93 2469-45-6 [sigmaaldrich.com]
troubleshooting low yield in dodecyl sulfide synthesis
Welcome to the technical support center for dodecyl sulfide (B99878) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dodecyl sulfide?
A1: this compound is typically synthesized via a nucleophilic substitution reaction (S_N2). The two most common variations are:
-
Reaction of an alkyl halide with a thiol: This involves reacting 1-dodecanethiol (B93513) with a dodecyl halide (e.g., 1-bromododecane) in the presence of a base.
-
Reaction of an alkyl halide with a sulfide salt: This method uses two equivalents of a dodecyl halide reacting with a sulfide salt, such as sodium sulfide (Na₂S).
Q2: I'm getting a low yield in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors:
-
Side Reactions: The most common side reaction is the E2 elimination of the dodecyl halide to form 1-dodecene (B91753), especially when using a strong, sterically hindered base. Another possibility is the oxidation of the thiol starting material to didodecyl disulfide.
-
Poor Reactivity: Incomplete deprotonation of the thiol, low-quality reagents (e.g., wet solvent or oxidized thiol), or insufficient reaction temperature can lead to poor conversion.
-
Heterogeneous Reaction Mixture: If the reactants are not in the same phase (e.g., a solid sulfide salt and an organic solvent), the reaction rate can be very slow.
-
Steric Hindrance: While 1-dodecyl halides are primary, the long alkyl chains can cause some steric hindrance, slowing down the S_N2 reaction.[1][2]
Q3: How can I minimize the formation of 1-dodecene as a byproduct?
A3: To minimize the competing E2 elimination reaction, consider the following:
-
Choice of Base: Use a non-hindered, strong base. For the reaction with 1-dodecanethiol, sodium hydroxide (B78521) or potassium carbonate are good choices. Avoid bulky bases like potassium tert-butoxide.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures favor elimination.
-
Solvent Selection: A polar aprotic solvent like DMF or DMSO can favor the S_N2 reaction over E2.
Q4: My thiol starting material has a strong odor. Are there any alternatives?
A4: Yes, you can use an in-situ generated thiol or a thiol equivalent. For instance, reacting a dodecyl halide with thiourea (B124793) followed by hydrolysis will produce 1-dodecanethiol, which can then react with a second equivalent of the dodecyl halide. This can help to manage the odor of the thiol.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low yield issues in your this compound synthesis.
Logical Troubleshooting Workflow
If you are experiencing low yields, this workflow can help you systematically identify and address the potential root cause.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes expected yields based on different reaction conditions. These are approximate values and can vary based on the specific experimental setup.
| Method | Sulfur Source | Base/Catalyst | Solvent(s) | Typical Yield (%) | Reference |
| Standard S_N2 | 1-Dodecanethiol | NaOH | Ethanol | 60-75 | General Organic Chemistry |
| Standard S_N2 | Sodium Sulfide | None | Ethanol/Water | 50-65 | General Organic Chemistry |
| S_N2 with Phase Transfer Catalyst | Sodium Sulfide | Tetrabutylammonium (B224687) Bromide (TBAB) | Toluene (B28343)/Water | >90 | [3] |
| Solvent-Free | 1-Dodecanethiol | None | Neat | 85-95 | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound using Phase Transfer Catalysis
This protocol describes a high-yield synthesis of this compound from 1-bromododecane (B92323) and sodium sulfide using a phase transfer catalyst.
Materials:
-
1-Bromododecane (2 equivalents)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1 equivalent)
-
Tetrabutylammonium bromide (TBAB) (0.05 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in deionized water.
-
Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB), to the aqueous solution and stir until dissolved.
-
Add a solution of 1-bromododecane in toluene to the reaction flask.
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Reaction Pathway for this compound Synthesis
The following diagram illustrates the S_N2 reaction pathway for the synthesis of this compound from 1-bromododecane and a sulfide source.
Caption: S_N2 reaction for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Dodecyl Sulfide Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of dodecyl sulfide (B99878). All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key reactions are provided.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the functionalization of dodecyl sulfide, providing potential causes and solutions in a clear question-and-answer format.
Oxidation of this compound to Dodecyl Sulfoxide (B87167)
Q1: My Swern oxidation reaction is resulting in a low yield of dodecyl sulfoxide. What are the potential causes and how can I improve the yield?
A1: Low yields in Swern-type oxidations of long-chain alkyl sulfides can stem from several factors:
-
Insufficiently low temperature: The reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride is highly exothermic and the resulting chloro(dimethyl)sulfonium chloride intermediate is unstable at higher temperatures. It is crucial to maintain a temperature of -78 °C (a dry ice/acetone bath) during the addition of oxalyl chloride and the alcohol.[1][2] Allowing the temperature to rise can lead to the decomposition of the reactive intermediate. Some variations of the Swern oxidation using different activating agents may tolerate slightly higher temperatures.[1]
-
Improper reagent addition sequence: It is critical to add the reagents in the correct order. Triethylamine (B128534) should only be added after the alcohol has reacted with the activated DMSO. Premature addition of the base can lead to the formation of unwanted side products.[2]
-
Moisture in the reaction: The reagents used in the Swern oxidation are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Suboptimal stoichiometry: Careful control of the stoichiometry is essential to prevent side reactions. Use of a slight excess of DMSO and oxalyl chloride (e.g., 1.5 equivalents each) and a larger excess of the base (e.g., 5 equivalents) is common.[3]
Q2: I am observing the formation of dodecyl sulfone (over-oxidation) in my reaction. How can I prevent this?
A2: Over-oxidation to the sulfone is a common issue. To maximize the yield of the desired sulfoxide, consider the following:[4]
-
Careful control of oxidant stoichiometry: Use a stoichiometric amount or only a slight excess of the oxidizing agent.
-
Mode of addition: Add the oxidant slowly to the solution of the sulfide to avoid localized high concentrations of the oxidant.
-
Reaction monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed.
-
Use of selective oxidizing agents: While Swern oxidation is generally selective for sulfoxide formation, other methods like using hydrogen peroxide in glacial acetic acid have also been shown to be highly selective under controlled conditions.[5]
Q3: My reaction mixture has a very strong, unpleasant odor. Is this normal and can it be mitigated?
A3: Yes, the characteristic rotten cabbage-like smell is due to the formation of dimethyl sulfide (DMS) as a byproduct of the Swern oxidation.[1][2] While this indicates the reaction is proceeding, the odor is a significant drawback. To mitigate this:
-
Use an odorless sulfide reagent: An alternative is to use dodecyl methyl sulfide (Dod-S-Me) in place of dimethyl sulfoxide. This reagent is odorless due to its lower volatility.[6]
-
Proper workup: After the reaction is complete, used glassware can be rinsed with a bleach or oxone solution, which oxidizes the volatile and odorous dimethyl sulfide to the odorless dimethyl sulfoxide or dimethyl sulfone.[1]
-
Work in a well-ventilated fume hood: This is essential for safety and to contain the odor.
Alkylation of this compound to form Sulfonium (B1226848) Salts
Q1: I am attempting to synthesize a dodecyl sulfonium salt, but the reaction yield is very low. What could be the issue?
A1: Low yields in the alkylation of sulfides can be attributed to several factors:
-
Poor nucleophilicity of the sulfide: While sulfides are generally good nucleophiles, steric hindrance around the sulfur atom can reduce reactivity.[7][8]
-
Leaving group on the alkylating agent: The rate of the S(_N)2 reaction is highly dependent on the quality of the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Reaction conditions: The choice of solvent and temperature can significantly impact the reaction rate. A polar aprotic solvent is typically used to facilitate S(_N)2 reactions.
-
Side reactions: The alkylating agent can potentially react with the solvent or other nucleophiles present in the reaction mixture.
Q2: How can I purify the resulting dodecyl sulfonium salt?
A2: Sulfonium salts are ionic compounds and are generally non-volatile. Purification can often be achieved by:
-
Precipitation: If the sulfonium salt is insoluble in a particular solvent, it can be precipitated by adding an anti-solvent to the reaction mixture.
-
Washing/Trituration: The crude product can be washed with a solvent in which the starting materials and byproducts are soluble, but the sulfonium salt is not.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity sulfonium salts.
Data Presentation
Table 1: Optimization of Swern-Type Oxidation Conditions for Alcohols using Dodecyl Methyl Sulfide (Dod-S-Me) [3]
| Entry | Alcohol Substrate | Activating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | 1-Dodecanol | (COCl)₂ | NEt₃ | CH₂Cl₂ | -60 | 45 min, then 200 min | 95 |
| 2 | Benzyl alcohol | (COCl)₂ | NEt₃ | CH₂Cl₂ | -60 | 45 min, then 200 min | 98 |
| 3 | Cyclohexanol | (COCl)₂ | NEt₃ | CH₂Cl₂ | -60 | 45 min, then 200 min | 96 |
Table 2: General Conditions for Selective Sulfide Oxidation with Hydrogen Peroxide [5]
| Entry | Sulfide Substrate | Oxidant | Solvent | Temperature | Time | Conversion (%) | Selectivity for Sulfoxide (%) |
| 1 | Methyl phenyl sulfide | H₂O₂ (30%) | Glacial Acetic Acid | Room Temp | 30 min | 100 | >99 |
| 2 | Dibenzyl sulfide | H₂O₂ (30%) | Glacial Acetic Acid | Room Temp | 40 min | 100 | >99 |
| 3 | Diallyl sulfide | H₂O₂ (30%) | Glacial Acetic Acid | Room Temp | 35 min | 100 | >99 |
Experimental Protocols
Protocol 1: Odorless Swern-Type Oxidation of an Alcohol using Dodecyl Methyl Sulfoxide
This protocol is adapted from methodologies using long-chain alkyl sulfides to mitigate the odor of dimethyl sulfide byproduct.[6]
Materials:
-
Dodecyl methyl sulfoxide
-
Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Primary or secondary alcohol
-
Triethylamine (NEt₃)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dissolve dodecyl methyl sulfoxide (1.5 equivalents) in anhydrous CH₂Cl₂ and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -60 °C. Stir the mixture for 30 minutes at this temperature.
-
Add a solution of the alcohol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 45 minutes.
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The temperature may be allowed to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Trialkyldodecylsulfonium Salt
This is a general protocol for the S-alkylation of a sulfide.[7][9]
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the alkylating agent (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (if required) and monitor the reaction progress by TLC.
-
Upon completion, the sulfonium salt may precipitate from the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can be purified by trituration with a non-polar solvent (e.g., diethyl ether, hexanes) or by recrystallization.
Mandatory Visualization
Caption: Workflow for the odorless Swern-type oxidation.
Caption: Troubleshooting logic for low oxidation yield.
Analytical Methods for Reaction Monitoring
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically effective. The optimal ratio will depend on the specific functional group being added.
-
Visualization:
-
UV Light (254 nm): If the functionalized product contains a UV-active chromophore (e.g., an aromatic ring), it will appear as a dark spot on a fluorescent background.[10]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as the starting sulfide and the resulting sulfoxide. They will appear as yellow-brown spots on a purple background.[10]
-
p-Anisaldehyde or Vanillin Stains: These can be effective for visualizing certain functional groups like alcohols and carbonyls, which might be present as starting materials or products.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the progress of the reaction and identifying products and byproducts.
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate) and then injected into the GC-MS.
-
Analysis: The retention times of the starting material and product will be different, allowing for the quantification of the conversion. The mass spectrometer provides structural information, confirming the identity of the desired product and helping to identify any side products.[12][13]
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide (Dod-S-Me) [organic-chemistry.org]
- 7. Chemical Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dodecyl Sulfide Storage and Handling
For researchers, scientists, and drug development professionals, maintaining the purity and stability of reagents is paramount. Dodecyl sulfide (B99878), a key compound in various experimental applications, is susceptible to oxidation, which can compromise experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your dodecyl sulfide during storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible Discoloration (Yellowing) or Unpleasant Odor | Oxidation of this compound to dodecyl sulfoxide (B87167) and subsequently to dodecyl sulfone. | 1. Verify the purity of the material using the analytical protocols outlined below.2. If purity is compromised, consider purification by recrystallization or chromatography if feasible.3. For future prevention, strictly adhere to the recommended storage conditions. |
| Inconsistent Experimental Results | Partial oxidation of this compound leading to variable purity between aliquots. | 1. Always use a fresh aliquot for each experiment.2. Re-evaluate and standardize your storage and handling procedures.3. Before use in a critical experiment, confirm the purity of each batch of this compound. |
| Precipitate Formation in Solution | Temperature fluctuations causing the compound to fall out of solution, or formation of insoluble oxidation products. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, it is likely the this compound itself.2. If the precipitate does not redissolve upon warming, it may be an insoluble degradation product. In this case, the solution should be discarded. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored at low temperatures, ideally at -20°C, under an inert atmosphere such as argon or nitrogen.[1] The container should be tightly sealed and protected from light to prevent photodegradation.
Q2: How does oxidation affect this compound?
A2: this compound, a thioether, oxidizes in the presence of an oxidizing agent (like atmospheric oxygen) first to dodecyl sulfoxide and then to dodecyl sulfone. This changes the chemical properties of the compound and can interfere with experimental results.
Q3: Can I store this compound in a solution?
A3: For long-term storage, it is best to store this compound as a neat (undiluted) solid. If you need to store it in solution for a short period, use a deoxygenated solvent and maintain it under an inert atmosphere at a low temperature.
Q4: Are there any compatible antioxidants I can add to my this compound?
A4: While antioxidants can be used to prevent the oxidation of some organic compounds, their addition to high-purity this compound is generally not recommended for research applications. The addition of any other substance will alter the purity of the material, which could introduce a confounding variable into your experiments. The most effective method for preventing oxidation is strict adherence to proper storage conditions.
Q5: How can I detect the oxidation of this compound?
A5: The presence of oxidation products like dodecyl sulfoxide and dodecyl sulfone can be detected using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Specific protocols are detailed below.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in public literature, the following table provides an illustrative example based on the general principles of thioether stability. It is strongly recommended to perform your own stability studies under your specific laboratory conditions.
| Storage Condition | Time | Purity of this compound (%) | Dodecyl Sulfoxide (%) | Dodecyl Sulfone (%) |
| -20°C, Inert Atmosphere, Dark | 12 months | >99 | <0.5 | <0.5 |
| 4°C, Inert Atmosphere, Dark | 6 months | ~98 | ~1.5 | <0.5 |
| 25°C (Room Temp), Air, Light | 1 month | <90 | ~8 | ~2 |
| 25°C (Room Temp), Air, Dark | 3 months | ~95 | ~4 | ~1 |
Note: These are estimated values. Actual degradation rates will vary based on specific storage containers, headspace volume, and purity of the initial material.
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and identification of this compound and its primary oxidation products.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analytes.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent like ethyl acetate (B1210297) or hexane.
-
Perform a serial dilution to obtain a final concentration of approximately 10-50 µg/mL.
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 50-500 m/z
Expected Results:
-
This compound will have the shortest retention time, followed by dodecyl sulfoxide, and then dodecyl sulfone. The mass spectra will show characteristic fragmentation patterns for each compound, allowing for their unambiguous identification.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is an alternative for quantifying the purity of this compound and its oxidation products.
Instrumentation:
-
HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in acetonitrile (B52724) or methanol.
-
Dilute the stock solution to a suitable concentration for detection (e.g., 0.1-0.5 mg/mL).
HPLC Parameters:
-
Mobile Phase: An isocratic or gradient elution can be used. A good starting point is a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or CAD.
-
Injection Volume: 10 µL.
Expected Results:
-
The retention times will differ for this compound, dodecyl sulfoxide, and dodecyl sulfone, with this compound typically eluting first due to its higher hydrophobicity. Peak areas can be used for quantification.
Visualizations
Caption: Oxidation pathway of this compound.
References
dodecyl sulfide stability issues in solution
Welcome to the technical support center for dodecyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of dodecyl sulfide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The main stability issue for this compound, a type of thioether, is its susceptibility to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167), and further oxidation can lead to a sulfone. This is the most common degradation pathway under typical laboratory conditions.[1][2]
Q2: How stable is this compound to hydrolysis?
A2: Thioethers like this compound are generally stable to hydrolysis under neutral and acidic conditions. Unlike thioesters, which can undergo base-catalyzed hydrolysis, the carbon-sulfur bond in thioethers is much more resistant to cleavage by water.[3][4]
Q3: What effect does temperature have on the stability of this compound solutions?
A3: this compound is expected to be thermally stable at typical experimental temperatures (e.g., room temperature to 37°C). Significant thermal degradation of dialkyl sulfides generally occurs at much higher temperatures, often in the range of 150-200°C or higher.[5]
Q4: Is this compound sensitive to light?
A4: While some sulfur-containing compounds can undergo photodegradation, there is limited specific information on the photosensitivity of long-chain dialkyl sulfides like this compound. As a general precaution, it is advisable to store solutions of this compound in amber vials or protected from direct light to minimize any potential for photodegradation.
Q5: In which solvents is this compound soluble?
A5: this compound is a nonpolar molecule and is expected to be soluble in a range of common organic solvents. Its solubility will be poor in aqueous solutions. See the solubility table below for more details.
Q6: What are the common degradation products of this compound?
A6: The primary degradation products are dodecyl sulfoxide and dodecyl sulfone, formed through oxidation of the sulfide group.[1][2][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration over time in solution. | Oxidation of the sulfide to sulfoxide and/or sulfone. This can be accelerated by exposure to air (oxygen), oxidizing agents, or potentially light. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of ignition and high temperatures. Store solutions in amber vials to protect from light. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). | Presence of oxidation products (dodecyl sulfoxide, dodecyl sulfone). | Analyze for the expected masses of the oxidation products to confirm their presence. If oxidation is confirmed, follow the storage and handling recommendations above to prevent further degradation. |
| Inconsistent experimental results. | Degradation of this compound in the experimental medium. Incompatibility with other reagents. | Verify the stability of this compound under your specific experimental conditions (pH, temperature, presence of other reagents) using a stability study. Check for incompatibilities with other reagents in your system, particularly strong oxidizing agents. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent or a change in solvent composition or temperature. | Consult the solubility table to ensure an appropriate solvent is being used. If using a mixed solvent system, ensure the proportions do not change in a way that would decrease solubility. Maintain a constant temperature. |
Data Summary
Table 1: Solubility Profile of this compound
| Solvent Class | Examples | Solubility | Notes |
| Nonpolar Organic | Hexane, Toluene, Diethyl Ether | High | This compound is a nonpolar compound and is expected to dissolve well in these solvents. |
| Polar Aprotic | Acetone, Acetonitrile (B52724) (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Good solubility is expected. |
| Polar Protic | Methanol, Ethanol | Moderate | Solubility may be lower than in polar aprotic solvents. |
| Aqueous Buffers | Water, PBS, TRIS | Very Low | As a long-chain hydrocarbon, this compound is poorly soluble in water. |
Table 2: Summary of this compound Stability
| Condition | Stability | Potential Degradation Products | Notes |
| pH | Stable in acidic to neutral pH. | N/A | Thioethers are generally resistant to hydrolysis under these conditions. |
| Temperature | Stable at room temperature and physiological temperatures. | N/A | Degradation is more likely at temperatures above 150°C.[5] |
| Light | Potentially sensitive. | Oxidation products | Store in amber vials or protect from light as a precaution. |
| Oxygen/Air | Susceptible to oxidation. | Dodecyl sulfoxide, Dodecyl sulfone | This is the primary degradation pathway.[1][2] |
| Strong Oxidizing Agents | Unstable | Dodecyl sulfoxide, Dodecyl sulfone | Avoid contact with reagents like hydrogen peroxide, peroxyacids, and nitric acid.[6][7] |
| Strong Reducing Agents | Generally stable | N/A | The sulfide linkage is in a reduced state. |
| Alkylating Agents | Can react to form sulfonium (B1226848) salts. | Trialkylsulfonium salts | For example, reaction with alkyl halides.[8] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into multiple vials for each condition to be tested (e.g., different temperatures, pH values, light exposure). For light sensitivity testing, use both clear and amber vials. For oxygen sensitivity, some samples can be sparged with an inert gas (e.g., nitrogen or argon) before sealing.
-
Incubation: Store the vials under the desired experimental conditions for a set period (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, remove a vial from each condition and analyze the concentration of this compound and any potential degradation products.
-
Analytical Method: A recommended method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
HPLC-MS: Use a reverse-phase C18 column with a gradient of water and an organic solvent like acetonitrile or methanol. Monitor for the mass-to-charge ratio (m/z) of this compound and its expected oxidation products (dodecyl sulfoxide and dodecyl sulfone).
-
GC-MS: Use a suitable capillary column for nonpolar compounds. The mass spectrometer can identify the parent compound and its degradation products based on their mass spectra.
-
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the rate of degradation.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Dodecyl Sulfide for Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of dodecyl sulfide (B99878) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dodecyl sulfide and why is its solubility a concern?
This compound, also known as dithis compound or lauryl sulfide, is an organic compound with the chemical formula C₂₄H₅₀S.[1][2] It consists of two twelve-carbon alkyl chains attached to a sulfur atom. Its long, nonpolar alkyl chains make it highly hydrophobic, leading to poor solubility in polar solvents like water and limited solubility in some organic solvents. This can pose a significant challenge in homogeneous reaction systems where dissolved reactants are required for efficient chemical transformations.
Q2: In which solvents is this compound generally soluble or insoluble?
Q3: Are there any safety precautions I should take when handling this compound and its solutions?
Yes, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is essential to handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound for chemical reactions.
Problem 1: this compound is not dissolving in my chosen solvent.
Possible Causes:
-
Inappropriate solvent polarity: The polarity of your solvent may not be suitable for dissolving the highly nonpolar this compound.
-
Insufficient temperature: The solubility of many solids, including this compound (with a melting point of 38-40 °C), increases with temperature.[4]
-
Low dissolution rate: Even in a suitable solvent, the rate of dissolution may be slow.
Solutions:
-
Select an appropriate solvent: Refer to the solubility table below. Nonpolar solvents like hexane, toluene, and diethyl ether are good starting points.
-
Increase the temperature: Gently warming the mixture can significantly improve solubility. Ensure the temperature is kept below the boiling point of the solvent and does not negatively affect the stability of your reactants.
-
Use a co-solvent system: Adding a second, miscible solvent can enhance the overall solvating power of the system.
-
Agitation: Ensure vigorous and continuous stirring to increase the surface area of the solute exposed to the solvent.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate dissolution.[5]
Problem 2: My reaction is not proceeding as expected, and I suspect poor solubility is the issue.
Possible Causes:
-
Incomplete dissolution: Even if the solution appears clear, a significant portion of the this compound may not be dissolved, leading to lower effective reactant concentrations.
-
Precipitation upon addition of other reactants: The addition of polar reactants or reagents can decrease the overall polarity of the solvent mixture, causing the this compound to precipitate out of the solution.
Solutions:
-
Confirm complete dissolution: Before starting the reaction, ensure that the this compound is fully dissolved. You may need to use the techniques mentioned in Problem 1.
-
Consider a co-solvent approach: Introduce a co-solvent that is miscible with your primary solvent and can help maintain the solubility of all reactants.
-
Use a surfactant: A small amount of a suitable surfactant can help to create micelles that encapsulate the this compound, increasing its apparent solubility in the reaction medium.
-
Phase-transfer catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can facilitate the reaction between reactants in different phases without requiring high solubility of the this compound in the aqueous phase.
Data Presentation: Estimated Solubility of this compound
The following table provides an estimated qualitative solubility of this compound in common laboratory solvents at room temperature. These estimations are based on general chemical principles due to the limited availability of precise quantitative data.
| Solvent | Polarity | Estimated Solubility |
| Hexane | Nonpolar | High |
| Toluene | Nonpolar | High |
| Diethyl Ether | Nonpolar | High |
| Chloroform | Nonpolar | High |
| Ethyl Acetate | Polar Aprotic | Medium |
| Acetone | Polar Aprotic | Medium |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium |
| Isopropanol | Polar Protic | Low |
| Ethanol | Polar Protic | Low |
| Methanol | Polar Protic | Low |
| Dimethylformamide (DMF) | Polar Aprotic | Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low |
| Water | Polar Protic | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility with a Co-solvent
-
Initial Dissolution: Attempt to dissolve the required amount of this compound in a minimal amount of a "good" nonpolar solvent (e.g., toluene, hexane) with stirring.
-
Co-solvent Addition: To this mixture, slowly add a more polar co-solvent (e.g., THF, acetone) in which your other reactants are soluble. Add the co-solvent dropwise while observing for any signs of precipitation.
-
Heating: If the this compound does not fully dissolve, gently warm the mixture while stirring.
-
Reaction Setup: Once a homogeneous solution is obtained, proceed with the addition of other reactants. Monitor the reaction mixture to ensure the this compound remains in solution.
Protocol 2: Surfactant-Mediated Solubilization for Aqueous Reactions
-
Surfactant Selection: Choose a surfactant appropriate for your reaction conditions. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can be effective.
-
Surfactant Solution Preparation: Prepare a solution of the surfactant in the aqueous reaction medium at a concentration above its critical micelle concentration (CMC).
-
This compound Addition: Add the this compound to the surfactant solution.
-
Dispersion and Solubilization: Vigorously stir or sonicate the mixture to disperse the this compound and facilitate its encapsulation within the surfactant micelles. The solution should become clear or translucent upon successful solubilization.
-
Reaction: Proceed with the reaction once the this compound is adequately solubilized.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: The concept of improving solubility using a co-solvent.
References
- 1. This compound | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2469-45-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. dodecyl methyl sulfide, 3698-89-3 [thegoodscentscompany.com]
- 4. This compound 93 2469-45-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
side reactions to consider when using dodecyl sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dodecyl sulfide (B99878) in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter due to side reactions of dodecyl sulfide.
Oxidation: Sulfoxide (B87167) and Sulfone Formation
The most common side reaction when using this compound, particularly in the context of Swern and Corey-Kim type oxidations, is the oxidation of the sulfur atom. This can lead to the formation of dodecyl sulfoxide and, upon further oxidation, dodecyl sulfone.
FAQs
-
Q1: My reaction produced a mixture of sulfoxide and sulfone. How can I selectively synthesize the sulfoxide?
A1: Achieving selective oxidation to the sulfoxide requires careful control of reaction conditions to prevent over-oxidation to the sulfone.[1][2] Key factors include the choice of oxidant, stoichiometry, and reaction temperature.
-
Troubleshooting:
-
Incorrect Stoichiometry: Using an excess of the oxidizing agent is a common cause of sulfone formation.[1] Carefully control the molar equivalents of your oxidant. For many procedures, using 1.0 to 1.1 equivalents of the oxidant is recommended for selective sulfoxide formation.
-
Reaction Temperature Too High: Oxidation reactions are often exothermic. Higher temperatures can promote over-oxidation.[3] Maintain the recommended low temperature for your specific protocol.
-
Choice of Oxidant: Some oxidants are more prone to over-oxidation than others. Mild oxidizing agents are preferable for selective sulfoxide synthesis.
-
-
-
Q2: I want to synthesize the sulfone. What conditions should I use?
A2: To favor the formation of the sulfone, you will typically use a stronger oxidizing agent or a larger excess of the oxidant, and potentially higher temperatures compared to sulfoxide synthesis.[1]
-
Q3: How can I monitor the progress of the oxidation and the formation of side products?
A3: Thin-layer chromatography (TLC) is a common method to monitor the reaction progress.[4] You can visualize the disappearance of the starting sulfide and the appearance of the more polar sulfoxide and sulfone products. Staining with potassium permanganate (B83412) can be effective for visualizing these sulfur-containing compounds. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2]
Quantitative Data: Controlling Oxidation of Sulfides
The following table summarizes various conditions for the selective oxidation of sulfides to sulfoxides or sulfones, providing an indication of expected product distribution.
| Oxidant/Catalyst | Stoichiometry (Oxidant:Sulfide) | Solvent | Temperature (°C) | Major Product | Typical Yield (%) | Reference |
| H₂O₂ / TaC | 1.1 : 1 | Methanol (B129727) | Room Temp | Sulfoxide | >95 | [1] |
| H₂O₂ / NbC | 2.2 : 1 | Methanol | Room Temp | Sulfone | >95 | [1] |
| m-CPBA | 1.0 : 1 | Dichloromethane (B109758) | 0 | Sulfoxide | ~90 | General Protocol |
| m-CPBA | >2.0 : 1 | Dichloromethane | Room Temp | Sulfone | >90 | General Protocol |
| Oxone® | 1.0 : 1 | Methanol/Water | 0 | Sulfoxide | High | [5] |
| Urea-Hydrogen Peroxide | 2.2 : 1 | Ethyl Acetate | Reflux | Sulfone | High | [1] |
Experimental Protocols
-
Protocol 1: Selective Oxidation of this compound to Dodecyl Sulfoxide
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Slowly add a solution of 1.1 equivalents of hydrogen peroxide (30% aqueous solution) dropwise over 15-20 minutes.
-
Monitor the reaction by TLC. The sulfoxide product will have a lower Rf value than the starting sulfide.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
-
Protocol 2: Oxidation of this compound to Dodecyl Sulfone
-
Dissolve this compound (1 equivalent) in a suitable solvent like ethyl acetate.
-
Add 2.2 to 2.5 equivalents of an oxidant such as urea-hydrogen peroxide.
-
Heat the reaction mixture to reflux and monitor by TLC. The sulfone will be a more polar spot than both the sulfide and sulfoxide.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.
-
Diagrams
Side Reactions in Swern-Type Oxidations
When dodecyl methyl sulfide is used as an odorless alternative to dimethyl sulfide (DMS) in Swern or Corey-Kim oxidations, specific side reactions can occur.[6][7]
FAQs
-
Q4: I am using dodecyl methyl sulfide in a Swern oxidation and getting a low yield of my desired aldehyde/ketone. What could be the issue?
A4: Besides incomplete reaction, a potential side reaction, especially if the temperature is not carefully controlled, is the formation of a mixed thioacetal.[6][7]
-
Troubleshooting:
-
Temperature Control: It is critical to maintain the reaction temperature at or below -60 °C during the activation of the sulfoxide and the addition of the alcohol.[7] Allowing the reaction to warm up prematurely can lead to the formation of the thioacetal byproduct.
-
Order of Addition: Ensure the correct order of reagent addition as specified in the protocol. Typically, the sulfoxide is activated with oxalyl chloride or another electrophile before the alcohol is added.
-
-
Experimental Protocol
-
Protocol 3: Minimizing Thioacetal Formation in a Swern-Type Oxidation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dodecyl methyl sulfoxide (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise, ensuring the temperature remains below -60 °C. Stir for 15-20 minutes.
-
Add a solution of the alcohol (1 equivalent) in dichloromethane dropwise, again maintaining a low temperature. Stir for 45 minutes.
-
Add triethylamine (B128534) (5 equivalents) dropwise, keeping the temperature below -60 °C.
-
Allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Diagrams
Sulfonium (B1226848) Salt Formation
Dialkyl sulfides are nucleophilic and can react with electrophiles, such as alkyl halides, to form stable sulfonium salts.[8][9]
FAQs
-
Q5: Can this compound react with other reagents in my reaction mixture?
A5: Yes, if your reaction mixture contains strong electrophiles, particularly alkylating agents like alkyl halides or tosylates, this compound can act as a nucleophile to form a trialkysulfonium salt.[8][10] This sulfonium salt can then potentially act as an alkylating agent itself, with this compound being a good leaving group.
-
Troubleshooting:
-
Reagent Compatibility: Be mindful of the presence of strong electrophiles in your reaction. If unavoidable, consider the possibility of this side reaction and analyze your product mixture for potential alkylated byproducts.
-
-
Diagrams
Elimination and Hydrolysis Reactions
FAQs
-
Q6: Is elimination a common side reaction for this compound?
A6: Elimination reactions (E2) are generally not a major side reaction pathway for dialkyl sulfides. The conjugate bases of thiols (thiolates) are strong nucleophiles but relatively weak bases, which favors substitution (SN2) over elimination.[11] Significant elimination would likely only occur under harsh conditions or with highly hindered substrates.
-
Q7: How stable is this compound to hydrolysis?
A7: Dialkyl sulfides, like their ether analogs, are generally stable to hydrolysis under neutral aqueous conditions. While data specifically for this compound hydrolysis is limited, thioesters are known to be more susceptible to hydrolysis, particularly at higher pH.[12][13] Hydrolysis of this compound might be a consideration only under strongly acidic or basic conditions with prolonged heating, but it is not a common side reaction under typical organic synthesis conditions.
References
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Dodecyl Sulfide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dodecyl sulfide (B99878). It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up production from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing dodecyl sulfide?
A1: The most prevalent laboratory method is an analogue of the Williamson ether synthesis.[1] This involves the reaction of a dodecyl halide, typically dodecyl bromide, with a sulfur nucleophile, such as sodium sulfide. The reaction is a bimolecular nucleophilic substitution (SN2) process.[2]
Q2: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot plant?
A2: The main challenges include managing the reaction's exothermicity, ensuring efficient mixing of the biphasic reaction mixture, controlling side reactions, and adapting the purification method for larger volumes. Heat and mass transfer limitations become significant at a larger scale and can impact yield and purity.
Q3: What is phase-transfer catalysis, and why is it beneficial for scaling up this synthesis?
A3: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase containing the sulfur nucleophile and an organic phase with the dodecyl bromide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[3] This enhances reaction rates, allows for milder reaction conditions, and can improve yield and selectivity, making it highly suitable for large-scale production.[3]
Q4: What are the key safety precautions to consider when working with the reagents for this compound synthesis?
A4: The primary reagents of concern are sodium sulfide and dodecyl bromide. Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas if it comes into contact with acids. Dodecyl bromide is an alkylating agent and should be handled with care to avoid skin contact. It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q5: How can the purity of this compound be assessed and what are common impurities?
A5: The purity of this compound can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities may include unreacted dodecyl bromide, dodecanethiol, and didodecyl disulfide, which can arise from side reactions.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Poor Mixing/Agitation | On a larger scale, inefficient mixing can be a major issue, especially in a two-phase system. Increase the agitation speed and consider the design of the reactor's impeller to ensure adequate interfacial contact between the aqueous and organic phases. |
| Insufficient Heat Transfer | The reaction is exothermic. In a large reactor, localized overheating can lead to side reactions and degradation of products. Ensure the reactor's cooling system is adequate to maintain the optimal reaction temperature. |
| Deactivated Phase-Transfer Catalyst | The phase-transfer catalyst can be poisoned by impurities. Ensure the purity of your reagents and consider adding the catalyst in portions if the reaction time is long. |
| Low Reactivity of Sulfide Source | The hydration state of sodium sulfide can affect its reactivity. Use anhydrous sodium sulfide for better results. |
Issue 2: Formation of Byproducts (e.g., Dodecanethiol, Didodecyl Disulfide)
| Potential Cause | Troubleshooting Step |
| Side Reactions of the Sulfide Ion | The sulfide ion (S²⁻) can react with the alkyl halide to form the desired sulfide, but also the hydrosulfide (B80085) ion (SH⁻), which can then form dodecanethiol. The thiol can be further oxidized to the disulfide. |
| Incorrect Stoichiometry | An excess of the sulfur source can sometimes lead to the formation of polysulfides. Carefully control the stoichiometry of the reactants. |
| Presence of Oxidizing Agents | Air can oxidize the intermediate dodecanethiol to didodecyl disulfide. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can minimize this side reaction. |
Issue 3: Difficulties in Product Purification at Pilot Scale
| Potential Cause | Troubleshooting Step |
| Emulsion Formation during Workup | The long alkyl chains of this compound can act as a surfactant, leading to stable emulsions during aqueous washes. Use brine washes to help break emulsions. If necessary, a small amount of a different organic solvent can be added. |
| Inefficient Phase Separation | In large-scale liquid-liquid extractions, phase separation can be slow. Allow adequate time for the layers to separate and consider using a reactor with a sight glass to monitor the interface. |
| Challenges with Distillation | This compound has a high boiling point and may decompose at atmospheric pressure. Vacuum distillation is recommended for purification at a larger scale. Ensure the vacuum system is efficient and the distillation apparatus is appropriately sized for the batch. |
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound at both laboratory and pilot plant scales. Note that pilot plant parameters are an extrapolation and should be optimized for a specific setup.
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Dodecyl Bromide | 100 g | 10 kg |
| Sodium Sulfide (anhydrous) | 18.8 g | 1.88 kg |
| Phase-Transfer Catalyst (TBAB) | 3.9 g | 390 g |
| Solvent (Toluene) | 500 mL | 50 L |
| Water | 250 mL | 25 L |
| Reaction Temperature | 80-90 °C | 80-90 °C (with careful monitoring) |
| Reaction Time | 4-6 hours | 6-8 hours (monitor for completion) |
| Agitation Speed | 300-400 RPM (magnetic stirrer) | 150-250 RPM (impeller) |
| Typical Yield | 85-95% | 80-90% |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
Dodecyl bromide (100 g, 0.40 mol)
-
Sodium sulfide, anhydrous (18.8 g, 0.24 mol)
-
Tetrabutylammonium bromide (TBAB) (3.9 g, 0.012 mol)
-
Toluene (B28343) (500 mL)
-
Deionized water (250 mL)
Procedure:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add sodium sulfide and deionized water. Stir until the sodium sulfide is dissolved.
-
Add toluene, dodecyl bromide, and TBAB to the flask.
-
Heat the mixture to 85 °C with vigorous stirring.
-
Maintain the reaction at 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid which solidifies upon cooling.
Pilot Plant Scale Synthesis of this compound (Conceptual)
Equipment:
-
100 L glass-lined reactor with a jacket for heating/cooling, a multi-blade agitator, a reflux condenser, and a bottom outlet valve.
-
Charging vessels for reactants and solvents.
-
Receiving vessels for product and waste.
-
Vacuum distillation unit.
Procedure:
-
Charge the reactor with deionized water (25 L) and anhydrous sodium sulfide (1.88 kg). Agitate until the sodium sulfide is fully dissolved.
-
Charge the reactor with toluene (50 L), dodecyl bromide (10 kg), and TBAB (390 g).
-
Start agitation and begin heating the reactor jacket to bring the internal temperature to 85 °C.
-
Maintain the reaction temperature between 80-90 °C. Monitor the exotherm and adjust the cooling/heating as necessary.
-
Hold the reaction at temperature for 6-8 hours, taking samples periodically to monitor for completion via in-process controls (e.g., GC).
-
Once the reaction is complete, cool the reactor contents to ambient temperature.
-
Stop agitation and allow the phases to separate.
-
Drain the lower aqueous layer to a waste container.
-
Wash the organic layer in the reactor with water and then brine, allowing for adequate separation time after each wash.
-
Transfer the organic layer to the vacuum distillation unit.
-
Purify the this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
dodecyl sulfide degradation pathways and byproducts
This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving the degradation of dodecyl sulfide (B99878) and related compounds. The content is structured to address common challenges and questions encountered in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the difference between dodecyl sulfide and sodium dodecyl sulfate (B86663) (SDS)?
A1: This is a critical distinction as the two compounds have different chemical structures and degradation pathways.
-
This compound (also known as dithis compound or dilauryl sulfide) is a thioether with the chemical formula (C₁₂H₂₅)₂S. It consists of two dodecyl chains linked by a sulfur atom.
-
Sodium Dodecyl Sulfate (SDS) (also known as sodium lauryl sulfate or SLS) is an organosulfate salt with the formula C₁₂H₂₅SO₄Na.[1] It is an anionic surfactant composed of a 12-carbon tail attached to a sulfate group.[1] Due to its widespread use in detergents and laboratory reagents, information on its biodegradation is far more common.[2][3]
Q2: What is the proposed degradation pathway for this compound (a thioether)?
A2: While specific studies on this compound are limited, the microbial degradation of other dialkyl sulfides like dimethyl sulfide (DMS) and dibutyl sulfide is documented. The proposed pathway involves the oxidation of the sulfur atom. In aerobic conditions, a monooxygenase enzyme would likely oxidize the sulfide first to a sulfoxide (B87167) and then to a sulfone. These more polar metabolites can then be further broken down. Some bacteria, such as certain Thiobacillus species, are known to metabolize a range of alkyl sulfides.[4][5]
Q3: What are the established degradation pathway and byproducts for sodium dodecyl sulfate (SDS)?
A3: The aerobic degradation of SDS is well-documented and proceeds in several steps.[6]
-
Sulfate Ester Cleavage : The process is initiated by an enzyme called alkylsulfatase, which hydrolyzes the sulfate ester bond. This releases the 12-carbon alkyl chain as 1-dodecanol (B7769020) and an inorganic sulfate ion.
-
Oxidation to Aldehyde : The 1-dodecanol is then oxidized to dodecanal by an alcohol dehydrogenase.[6]
-
Oxidation to Fatty Acid : Dodecanal is further oxidized to dodecanoic acid (lauric acid).[6]
-
Beta-Oxidation : The resulting lauric acid is then metabolized by the beta-oxidation pathway, breaking it down into two-carbon units (acetyl-CoA) that can enter the cell's central metabolism for energy and biomass production.[6]
Q4: Which microorganisms are known to degrade SDS?
A4: A wide variety of bacteria can degrade SDS, often utilizing it as a sole source of carbon and sulfur. Pseudomonas species are among the most studied and efficient degraders.[2] Other reported genera include Serratia, Bacillus, and Staphylococcus.[2][7]
Q5: How can I measure the degradation of this compound or SDS in my experiment?
A5: For SDS , a common and relatively simple method is the Methylene Blue Active Substances (MBAS) assay, a colorimetric method that measures the concentration of anionic surfactants. For more specific and quantitative results, High-Performance Liquid Chromatography (HPLC) is often used to measure the disappearance of the parent SDS molecule.[7]
For This compound and its potential byproducts (sulfoxides, sulfones), Gas Chromatography-Mass Spectrometry (GC-MS) would be the preferred analytical method due to the volatility and distinct mass fragmentation patterns of these compounds.[8][9][10]
Troubleshooting Experimental Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation of SDS observed. | High Substrate Concentration: SDS can be toxic to microorganisms at high concentrations, potentially by disrupting cell membranes.[2] | Start with a lower concentration of SDS (e.g., 0.5 - 1.0 g/L).[2] Perform a dose-response experiment to determine the optimal concentration for your microbial strain. |
| Incorrect pH or Temperature: Microbial enzymes have optimal pH and temperature ranges for activity. | Optimize the culture conditions. Most SDS-degrading bacteria prefer a neutral pH (around 7.0) and temperatures between 30-37°C. | |
| Lack of Essential Nutrients: The growth medium may be deficient in other essential nutrients like nitrogen or phosphorus. | Ensure your minimal medium is properly supplemented with a nitrogen source (e.g., ammonium (B1175870) salts) and other essential minerals. | |
| Non-viable Inoculum: The bacterial culture used for inoculation may have low viability. | Use a fresh, actively growing culture for inoculation. Ensure proper aseptic techniques to avoid contamination. | |
| Degradation starts but stops prematurely. | Byproduct Accumulation: Intermediate byproducts like 1-dodecanol or dodecanoic acid might accumulate to inhibitory levels. | Ensure the microbial strain is capable of fully metabolizing the intermediates. Consider using a microbial consortium which may have a more complete metabolic pathway. |
| Oxygen Limitation (Aerobic Degradation): The degradation pathway requires oxygen. Insufficient aeration can halt the process. | Increase shaking speed for liquid cultures to improve aeration. For bioreactors, ensure an adequate supply of sterile air. | |
| Inconsistent or non-reproducible results. | Inoculum Variability: The amount or physiological state of the starting culture varies between experiments. | Standardize your inoculation procedure. Use a consistent cell density (e.g., measured by optical density) from a culture at the same growth phase for each experiment. |
| Analytical Method Issues: Problems with sample preparation, extraction, or the analytical instrument itself. | Validate your analytical method. Run standard curves and quality control samples with each batch. For GC-MS, ensure proper derivatization if needed.[8] | |
| Abiotic Loss of Substrate: The compound may be lost due to factors like adsorption to the flask walls. | Include abiotic controls (sterile medium with the compound but no microorganisms) to quantify any non-biological loss. |
Quantitative Data on SDS Degradation
The following table summarizes SDS degradation efficiency by different bacterial strains as reported in the literature.
| Microorganism | Initial SDS Conc. (g/L) | Temperature (°C) | Time (days) | Degradation (%) | Reference |
| Serratia marcescens strain DRY6 | 0.5 | 35 | 6 | ~100% | [2] |
| Serratia marcescens strain DRY6 | 1.0 | 35 | 10 | ~100% | [2] |
| Serratia marcescens strain DRY6 | 2.0 | 35 | 8 | ~90% | [2] |
| Bacillus cereus WAW2 | Not specified | Not specified | Not specified | 51.4% | [7] |
| Staphylococcus aureus WAW1 | Not specified | Not specified | Not specified | 36.8% | [7] |
Experimental Protocols
Protocol 1: Screening Bacteria for SDS Degradation
This protocol outlines a basic method for testing the ability of a bacterial isolate to degrade SDS as a sole carbon source.
-
Prepare Minimal Medium: Prepare a basal salt medium (BSM) containing essential minerals and a nitrogen source (e.g., (NH₄)₂SO₄), but no carbon source. Autoclave to sterilize.
-
Prepare SDS Stock Solution: Prepare a concentrated stock solution of SDS (e.g., 100 g/L) in deionized water and sterilize by filtration (do not autoclave as this can cause degradation).[11]
-
Culture Preparation: Inoculate a suitable volume of BSM, supplemented with a filter-sterilized SDS solution to a final concentration of 1.0 g/L.[2]
-
Inoculation: Inoculate the medium with your bacterial isolate from a fresh plate or liquid culture. Include a negative control flask with no inoculum to check for abiotic degradation.
-
Incubation: Incubate the flasks in a shaking incubator (e.g., 150 rpm) at the optimal temperature for your bacterium (e.g., 30°C).
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Analysis: Centrifuge the samples to pellet the cells. Analyze the supernatant for residual SDS concentration using HPLC or the MBAS colorimetric assay. Monitor bacterial growth by measuring the optical density (e.g., at 600 nm) of the culture.
Protocol 2: Analysis of this compound and Metabolites by GC-MS
This protocol provides a general workflow for the analysis of this compound and its potential oxidized byproducts.
-
Sample Preparation: Take a liquid sample from your degradation experiment.
-
Liquid-Liquid Extraction: Extract the analytes from the aqueous medium into an organic solvent like hexane (B92381) or dichloromethane. This step concentrates the analytes and removes non-volatile salts. Repeat the extraction 2-3 times for efficiency.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water. Concentrate the sample to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS.
-
GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms) suitable for separating long-chain alkyl compounds.
-
Oven Program: Start with a low initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300-320°C.[8]
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Perform a full scan (e.g., m/z 50-500) to identify unknown peaks by comparing their mass spectra to libraries (e.g., NIST). For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Data Analysis: Identify this compound and its potential metabolites (dodecyl sulfoxide, dodecyl sulfone) based on their retention times and mass spectra compared to authentic standards. Quantify by integrating the peak areas and comparing them to a calibration curve prepared with standards.
Visualizing Degradation Pathways and Workflows
Caption: Proposed aerobic degradation pathway for this compound (thioether).
Caption: Established aerobic degradation pathway for sodium dodecyl sulfate (SDS).
Caption: A typical experimental workflow for studying microbial degradation.
References
- 1. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 2. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 3. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Metabolic pathway for the biodegradation of sodium dodecyl sulfate by Pseudomonas sp. C12B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Gas Chromatography–Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
enhancing the efficiency of dodecyl sulfide as a ligand
Technical Support Center: Dodecyl Sulfide (B99878) as a Ligand
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of dodecyl sulfide ([CH₃(CH₂)₁₁]₂S) as a ligand in various experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a ligand?
A1: this compound, also known as dithis compound or 1-dodecylsulfanyldodecane, is a thioether with the chemical formula C₂₄H₅₀S.[1][2] In coordination chemistry, it functions as a ligand through the sulfur atom's lone pair of electrons. It is primarily used in the synthesis of nanomaterials, where it can act as a stabilizing or capping agent. Relatedly, its precursor, 1-dodecanethiol (B93513) (DDT), is widely used and can form thioether species (R-S-R) in situ during nanocrystal formation, creating a stable ligand layer.[3] Thioether moieties are also integral components of larger, more complex pincer ligands used to create biomimetic metal complexes for catalysis.[4]
Q2: What are the main challenges associated with using this compound or similar thioether ligands?
A2: The primary challenges include:
-
Ligand Exchange Difficulty: The bond between a metal or nanocrystal surface and a thioether or thiolate ligand can be very strong, making subsequent ligand exchange procedures difficult.[3][5] This can hinder efforts to modify surface properties, such as improving water dispersibility.
-
Thermal Stability: During high-temperature syntheses, such as for nanoparticle formation, the ligand itself can undergo thermal decomposition, potentially leading to undesired side products or inconsistent results.[6]
-
Steric Hindrance: The two long dodecyl chains can create significant steric bulk around the coordinating sulfur atom. This can influence the coordination number of the metal center and affect the kinetics and selectivity of catalytic reactions.[7][8]
-
Solubility: Nanoparticles or complexes stabilized by the highly lipophilic this compound are typically soluble only in apolar solvents. Achieving dispersibility in polar or aqueous media often requires a subsequent ligand exchange step.[5]
Q3: How can the efficiency and functionality of this compound as a ligand be enhanced?
A3: Enhancing efficiency involves several strategies:
-
Modification of Ligand Structure: Incorporating additional functional groups into the alkyl chains can introduce new properties. For example, creating pincer-type ligands with a central carbene and thioether arms can improve catalytic activity and stability.[4]
-
Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, solvent, precursor concentration, and the molar ratio of ligand to metal can significantly impact the outcome of a reaction, improving yield and selectivity.[7][9][10]
-
Facilitating Ligand Exchange: To replace this compound or similar ligands, a two-phase system using a polar solvent (like formamide) and a replacing ligand with a high affinity for the metal center can be effective.[5] The choice of the replacing ligand is critical for the exchange rate.
Q4: What is Lipophilic Ligand Efficiency (LLE) and how is it relevant?
A4: Lipophilic Ligand Efficiency (LLE) is a metric used in drug discovery to evaluate how effectively a compound's lipophilicity contributes to its potency. It is calculated as pIC₅₀ (or pKᵢ) minus the compound's logD.[11] While this compound itself is not a drug, the principle is crucial when designing more complex ligands based on it. The goal is to increase binding affinity (potency) without excessively increasing lipophilicity, which can lead to off-target effects and poor pharmacokinetic properties.[11][12] An ideal LLE for an optimized drug candidate is typically 5–7 or greater.[12]
Troubleshooting Guides
Problem 1: Low yield or poor catalytic activity in a reaction.
| Possible Cause | Suggested Solution | Citation |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Sulfoxonium ylides, for instance, are more stable at higher temperatures, which can improve yields. | [10] |
| Incorrect Solvent or Base | Screen different solvents and bases. The combination of solvent polarity and base strength can dramatically affect reaction kinetics and product formation. | [10] |
| Steric Hindrance | The bulky dodecyl groups may be blocking the reactive site. Consider synthesizing an analogous ligand with shorter alkyl chains to test this hypothesis. | [7] |
| Ligand Decomposition | The reaction temperature may be too high, causing the ligand to decompose. Perform a thermogravimetric analysis (TGA) on the ligand to determine its thermal stability. | [6] |
| Inappropriate Metal-to-Ligand Ratio | Optimize the molar ratio of the metal precursor to the this compound ligand. This can affect the formation of the active catalytic species. | [9] |
Problem 2: Difficulty performing ligand exchange on nanoparticles capped with this compound-like species.
| Possible Cause | Suggested Solution | Citation |
| Strong Ligand-Surface Bond | The native thioether/thiolate bond is too strong. Use a replacing ligand with a higher affinity for the nanoparticle surface, such as sulfide ions (S²⁻), which have shown faster exchange rates than carboxylate ligands like MPA. | [5] |
| Inefficient Phase Transfer | The exchange process is occurring at the interface of two immiscible solvents. Ensure vigorous stirring to maximize the interfacial area. Using formamide (B127407) as the polar solvent instead of water can also improve results. | [5] |
| Incorrect pH | The charge state of the incoming ligand can be pH-dependent. Adjust the pH of the polar phase to ensure the replacing ligand is in its active, deprotonated form. | [5] |
| Kinetics are Too Slow | Ligand exchange can be a slow process, sometimes requiring 12 hours or more. Increase the reaction time and monitor the phase transfer of the nanoparticles periodically. | [5] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₅₀S | [1] |
| Molecular Weight | 370.72 g/mol | [2] |
| Appearance | Powder / Liquid | [1][2] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 260-263 °C at 4 mmHg | [2] |
| SMILES | CCCCCCCCCCCCSCCCCCCCCCCCC | [2] |
| InChIKey | UPYPTOCXMIWHSG-UHFFFAOYSA-N | [2] |
Table 2: Comparative Ligand Exchange Rates on Cu₂₋ₓS Nanocrystals
This table summarizes the time required for phase transfer (indicating successful ligand exchange) from an apolar solvent to a polar solvent using different replacing ligands.
| Replacing Ligand | Time for Observable Exchange | Relative Rate |
| Sulfide (S²⁻) | ~1 hour | Fastest |
| 3-Mercaptopropionic acid (MPA) | ~2 hours | Intermediate |
| 11-Mercaptoundecanoic acid (MUA) | ~12 hours | Slowest |
| Data derived from experiments on DDT-capped nanocrystals, which model the strong sulfur-surface interaction relevant to this compound.[5] |
Experimental Protocols
Protocol 1: General Hot-Injection Synthesis of Nanoparticles
This protocol describes a common method for synthesizing chalcogenide nanoparticles where a sulfur-containing ligand like dodecanethiol (which can form this compound species) is often used.
-
Preparation of Precursors:
-
Prepare a metal precursor solution (e.g., copper(I) acetate, indium(III) acetate) in a suitable solvent (e.g., 1-octadecene) within a three-neck flask.
-
Add any co-ligands or surfactants (e.g., trioctylphosphine (B1581425) oxide, TOPO) to this flask.
-
Separately, prepare the sulfur precursor solution. This can be elemental sulfur dissolved in this compound or 1-dodecanethiol itself, which acts as both the ligand and sulfur source.[3][5][6]
-
-
Degassing:
-
Equip the three-neck flask with a condenser, a thermocouple, and a rubber septum.
-
Heat the metal precursor solution to ~120-130 °C under vacuum for 1-2 hours to remove water and oxygen.
-
Switch the atmosphere to an inert gas (e.g., N₂ or Argon).
-
-
Injection and Growth:
-
Raise the temperature of the metal precursor solution to the desired injection temperature (e.g., 225-230 °C).
-
Rapidly inject the sulfur precursor solution into the hot reaction flask using a syringe.
-
A sudden color change indicates nanoparticle nucleation.
-
Allow the reaction to proceed at a slightly lower growth temperature for a set period (e.g., 30-120 minutes) to control the final size of the nanoparticles.[6]
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., isopropanol (B130326) or ethanol) to precipitate the nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in an apolar solvent like toluene. Repeat the precipitation and re-dispersion steps 2-3 times to remove excess ligands and unreacted precursors.
-
Protocol 2: Ligand Exchange via a Two-Phase System
This protocol is used to replace a hydrophobic ligand like this compound with a hydrophilic one to render nanoparticles water-dispersible.
-
Dispersion: Disperse the purified nanoparticles capped with the native hydrophobic ligand in an apolar solvent (e.g., chloroform (B151607) or toluene).
-
Prepare Replacing Solution: In a separate vial, dissolve the replacing ligand (e.g., 3-mercaptopropionic acid) in a polar solvent (e.g., formamide). Adjust the pH as necessary to deprotonate the ligand's functional group.[5]
-
Mixing: Combine the apolar nanoparticle dispersion and the polar replacing ligand solution in a single vial. The two solvents should be immiscible, forming two distinct layers.
-
Reaction: Stir the mixture vigorously at room temperature. The ligand exchange occurs at the liquid-liquid interface.[5]
-
Monitoring: Over time, the nanoparticles will transfer from the upper apolar phase to the lower polar phase as the native ligands are replaced by the new hydrophilic ones. This process can take from one to several hours.[5]
-
Separation and Cleaning: Once the transfer is complete, carefully remove the apolar top layer. The nanoparticles, now dispersed in the polar solvent, can be precipitated with a suitable non-solvent, centrifuged, and washed to remove excess replacing ligand.
Visualizations
Caption: Workflow for hot-injection synthesis of nanoparticles.
Caption: Logical flow of a two-phase ligand exchange process.
Caption: Decision tree for troubleshooting poor reaction efficiency.
References
- 1. This compound | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 93 2469-45-6 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Reactivity of Iron Complexes with a Biomimetic SCS Pincer Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiol-Stabilized Copper Sulfide Nanoparticles and Their Incorporation into Alginic Beads for Potential Sorption Applications | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforschenonline.org [sciforschenonline.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Removing Dodecyl Sulfate from Protein Samples
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the removal of sodium dodecyl sulfate (B86663) (SDS) from protein samples. Here you will find troubleshooting guides and frequently asked questions to help you navigate common issues and select the most appropriate removal method for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove SDS from protein samples?
Sodium dodecyl sulfate (SDS) is an ionic detergent widely used to solubilize and denature proteins.[1][2][3] Its effectiveness in disrupting cell membranes and protein structures also makes it difficult to remove completely.[2] The strong interactions between the negatively charged sulfate group of SDS and the positive charges on proteins, as well as hydrophobic interactions, lead to the formation of stable protein-SDS complexes.[2][3] This tight binding makes it challenging to separate the detergent from the protein without causing protein loss or aggregation.[4]
Q2: What are the common downstream applications that are sensitive to residual SDS?
Residual SDS can interfere with a variety of downstream analytical techniques.[5] Even low concentrations of SDS can suppress ionization in mass spectrometry (MS), leading to poor signal-to-noise ratios and inaccurate mass determination.[6][7] It can also interfere with reversed-phase liquid chromatography by causing peak broadening.[1] Furthermore, SDS can inhibit the activity of enzymes, such as trypsin, used in proteomics for protein digestion, and can affect the binding of antibodies in immunoassays like ELISA.[4][5]
Q3: How do I choose the best SDS removal method for my experiment?
The selection of an appropriate SDS removal method depends on several factors, including the properties of your protein of interest (e.g., size, hydrophobicity, and concentration), the initial SDS concentration, the required final purity, and the downstream application. The following diagram provides a general decision-making workflow:
Caption: Decision workflow for selecting an SDS removal method.
Troubleshooting Guides
Method 1: Precipitation (Acetone/TCA)
Precipitation methods are effective for concentrating proteins while removing detergents.[8] However, protein loss and incomplete solubilization of the protein pellet are common issues.[9]
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low Protein Recovery | Protein pellet did not form completely. | Ensure the acetone (B3395972) is sufficiently cold (-20°C). Increase the incubation time on ice. For very dilute samples, consider adding a carrier protein like deoxycholate.[8] |
| Protein pellet was lost during aspiration of the supernatant. | Be careful when removing the supernatant. Leave a small amount of liquid behind to avoid disturbing the pellet. | |
| Protein is not fully resolubilized. | The protein pellet can be difficult to redissolve.[10] Use a stronger solubilization buffer (e.g., containing urea (B33335) or guanidine (B92328) hydrochloride). Sonication or vortexing can also aid in solubilization. | |
| Residual SDS Detected | Incomplete washing of the protein pellet. | Wash the pellet multiple times with cold acetone to thoroughly remove any remaining SDS.[8] |
Method 2: Potassium Chloride (KCl) Precipitation
This method relies on the low solubility of potassium dodecyl sulfate (KDS), which precipitates out of solution.[11] It is particularly useful for samples intended for mass spectrometry.[4][7]
| Problem | Possible Cause | Troubleshooting Suggestion |
| Incomplete SDS Removal | Insufficient KCl concentration. | Ensure the final KCl concentration is adequate to precipitate the KDS. A higher ratio of KCl to SDS may be necessary.[4] |
| Incubation time is too short. | Allow for sufficient incubation time on ice (e.g., 30 minutes or longer) for complete precipitation.[1] | |
| Protein Co-precipitation | Protein is entrapped in the KDS precipitate. | This can be a significant issue.[4] Optimizing the pH to be more basic (pH 8-12) can improve protein recovery.[4] Adding urea to the sample can also enhance protein solubility and reduce co-precipitation.[4] |
Method 3: Chromatography (Ion-Exchange/Size-Exclusion)
Chromatographic methods separate proteins from SDS based on charge or size. Ion-exchange chromatography (IEX) can be effective for removing non-ionic and zwitterionic detergents, while size-exclusion chromatography (SEC) separates based on molecular size.[5][12]
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low Protein Yield (IEX) | Protein did not bind to the resin. | Ensure the buffer pH is appropriate for your protein's isoelectric point (pI) to allow for binding to the cation or anion exchange column.[6] |
| Incomplete elution of the protein. | Optimize the salt concentration or pH of the elution buffer to ensure complete recovery of your protein from the column. | |
| SDS Contamination (SEC) | SDS micelles are co-eluting with the protein. | This can occur if the micelle size is similar to the protein size. Consider using a resin with a smaller pore size or performing a buffer exchange into a detergent-free buffer prior to SEC. |
Quantitative Data on SDS Removal Methods
The efficiency of SDS removal and the recovery of protein can vary significantly between different methods. The following table summarizes some reported values.
| Method | Starting SDS Concentration (%) | Detergent Removal Efficiency (%) | Protein Recovery (%) | Reference |
| Pierce Detergent Removal Resin | 2.5 | 99 | 95 | [5] |
| KCl Precipitation | 1 | >99.9 | >95 (for peptides) | [7] |
| Acetone Precipitation | Not specified | High | ~20 (for peptides) | [7] |
| Chloroform/Methanol Precipitation | Not specified | High | ~0 (for peptides) | [7] |
| Weak-Anion Exchange | 0.1 - 0.4 | >99.9995 | ~90 (for peptides) | [13] |
Experimental Protocols
Protocol 1: Acetone Precipitation
This protocol is a common and straightforward method for precipitating proteins and removing SDS.
Caption: Workflow for acetone precipitation of proteins.
Detailed Steps:
-
Start with your protein sample containing SDS.
-
Add four volumes of ice-cold (-20°C) acetone to your sample.
-
Vortex briefly and incubate the mixture at -20°C for at least 1 hour. For very dilute samples, overnight incubation is recommended.
-
Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant or aspirate the supernatant, being cautious not to disturb the protein pellet.
-
(Optional but recommended) Add a smaller volume of ice-cold acetone to wash the pellet and repeat the centrifugation step. This helps remove residual SDS.
-
Air-dry the pellet for a short period to remove the acetone. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend the protein pellet in a suitable buffer for your downstream application.
Protocol 2: Potassium Chloride (KCl) Precipitation of SDS
This method is particularly effective for removing SDS prior to mass spectrometry.[7]
Caption: Workflow for KCl precipitation of SDS.
Detailed Steps:
-
To your protein or peptide sample containing SDS, add a stock solution of KCl to achieve a final concentration that is sufficient to precipitate the SDS (a common starting point is a high molar excess of KCl to SDS).[4]
-
Mix gently and incubate the sample on ice for at least 30 minutes to allow for the formation of the potassium dodecyl sulfate (KDS) precipitate.[1]
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the insoluble KDS.
-
Carefully transfer the supernatant, which contains your now SDS-depleted protein or peptide sample, to a new tube. Be cautious not to disturb the KDS pellet.
For further assistance, please contact our technical support team.
References
- 1. scispace.com [scispace.com]
- 2. norgenbiotek.com [norgenbiotek.com]
- 3. What Is the Role of SDS in Protein Gel Electrophoresis? [synapse.patsnap.com]
- 4. SDS Depletion from Intact Membrane Proteins by KCl Precipitation Ahead of Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electro-ultrafiltration to remove sodium dodecyl sulfate in proteins extracted for proteomics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02692G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Dodecyl Sulfide and Other Long-Chain Sulfides for Research and Development
In the landscape of chemical compounds utilized by researchers, scientists, and drug development professionals, long-chain sulfides play a pivotal role in a variety of applications, including catalysis, nanoparticle synthesis, and as lubricant additives. This guide provides an objective comparison of dodecyl sulfide (B99878) with other long-chain sulfides, focusing on their physicochemical properties, performance in key applications, and detailed experimental protocols for their synthesis.
Physicochemical Properties: A Comparative Overview
The performance of long-chain sulfides is intrinsically linked to their physical and chemical characteristics. The following table summarizes key properties of dodecyl sulfide, tetradecyl sulfide, and hexadecyl sulfide to facilitate a direct comparison.
| Property | This compound | Tetradecyl Sulfide | Hexadecyl Sulfide |
| Molecular Formula | C24H50S[1] | C28H58S | C32H66S[2] |
| Molecular Weight | 370.72 g/mol [1] | 426.88 g/mol | 482.94 g/mol [2] |
| Melting Point | 38-40 °C | - | 62 °C[2] |
| Boiling Point | 260-263 °C at 4 mmHg[3] | - | - |
| Density | 0.845 g/cm³[3] | - | - |
Performance Comparison in Key Applications
The utility of long-chain sulfides spans several scientific and industrial domains. Their performance is often dictated by the length of their alkyl chains, which influences properties such as hydrophobicity and steric hindrance.
Catalysis
Nanoparticle Synthesis and Stabilization
Long-chain sulfides can act as stabilizing agents or capping ligands during the synthesis of nanoparticles. Their hydrophobic alkyl chains can form a protective layer around the nanoparticle surface, preventing aggregation and controlling particle size. The length of the alkyl chain can influence the stability and dispersibility of the nanoparticles in various solvents. For example, longer alkyl chains may provide better steric stabilization for nanoparticles in nonpolar organic solvents. Thiol-stabilized copper sulfide nanoparticles have been synthesized, demonstrating the role of sulfur-containing ligands in controlling nanoparticle properties.[5]
Lubricant Additives
Dialkyl sulfides are utilized as additives in lubricants to enhance their performance, particularly under extreme pressure conditions.[6] They can form protective films on metal surfaces, reducing friction and wear. The effectiveness of these additives can be influenced by the alkyl chain length, which affects their solubility in the base oil and the properties of the resulting tribofilm. While direct comparative studies are limited, it is known that the chemical structure of lubricant additives plays a crucial role in their function.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the synthesis and application of these compounds. Below are representative protocols for the synthesis of a long-chain sulfide precursor and a general method for the synthesis of symmetrical dialkyl sulfides.
Synthesis of n-Dodecyl Mercaptan (Precursor for this compound)
This protocol describes the synthesis of n-dodecyl mercaptan from n-dodecyl bromide and thiourea.
Materials:
-
n-Dodecyl bromide
-
Thiourea
-
Sodium hydroxide (B78521)
-
Sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 125 g (0.5 mole) of n-dodecyl bromide, 38 g (0.5 mole) of thiourea, and 250 ml of 95% ethanol is refluxed for 3 hours.[7]
-
A solution of 30 g (0.75 mole) of sodium hydroxide in 300 ml of water is added, and the mixture is refluxed for an additional 2 hours. The mercaptan will separate as an oil.[7]
-
The layers are separated. The aqueous layer is acidified with dilute sulfuric acid and extracted with benzene.[7]
-
The benzene extract is combined with the crude mercaptan layer, washed with water, and dried over anhydrous sodium sulfate.[7]
-
The solvent is removed by distillation, and the residual n-dodecyl mercaptan is purified by vacuum distillation. The boiling point is 165–169°C at 39 mmHg.[7]
General Synthesis of Symmetrical Dialkyl Sulfides
This method can be adapted for the synthesis of this compound and other long-chain symmetrical sulfides from the corresponding alkyl halides.
Materials:
-
Alkyl halide (e.g., 1-bromododecane)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Organic solvent (e.g., toluene)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide and a catalytic amount of the phase-transfer catalyst in the organic solvent.
-
In a separate flask, prepare an aqueous solution of sodium sulfide nonahydrate.
-
Add the aqueous sodium sulfide solution to the organic solution of the alkyl halide.
-
Stir the biphasic mixture vigorously at a specified temperature (e.g., 80-100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude dialkyl sulfide can be further purified by vacuum distillation or recrystallization.
Conclusion
This compound and its longer-chain counterparts, tetradecyl and hexadecyl sulfide, are valuable compounds with distinct physicochemical properties that dictate their performance in various applications. The choice of a specific long-chain sulfide will depend on the desired balance of properties such as melting point, boiling point, and hydrophobicity for the intended application, whether in catalysis, material science, or as a high-performance additive. The provided experimental protocols offer a starting point for the synthesis of these compounds, enabling further research and development.
References
A Comparative Guide to Validating the Purity of Synthesized Dodecyl Sulfide by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of the purity of laboratory-synthesized dodecyl sulfide (B99878) against a commercial standard and an alternative purification method. Detailed experimental protocols for the synthesis, purification, and subsequent purity validation via High-Performance Liquid Chromatography (HPLC) are presented. The data is intended to assist researchers, scientists, and drug development professionals in establishing robust analytical methods for the quality control of synthesized organic compounds.
Experimental Workflow
The overall process for the synthesis, purification, and analysis of dodecyl sulfide is outlined in the workflow diagram below. This process begins with the synthesis of this compound from 1-dodecanethiol (B93513) and 1-bromododecane (B92323), followed by a primary purification step (recrystallization). An alternative purification method (column chromatography) is also explored for comparison. The purity of the products from both purification methods is then compared against the crude product and a commercially available standard using a validated reverse-phase HPLC method.
Experimental Protocols
This compound was synthesized via a nucleophilic substitution reaction between 1-dodecanethiol and 1-bromododecane.
-
Materials: 1-dodecanethiol (1.0 eq), 1-bromododecane (1.05 eq), sodium hydroxide (B78521) (1.1 eq), ethanol, deionized water.
-
Procedure:
-
A solution of sodium hydroxide in ethanol/water (4:1 v/v) was prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
1-Dodecanethiol was added dropwise to the sodium hydroxide solution at room temperature and stirred for 30 minutes to form the sodium dodecanethiolate salt.
-
1-Bromododecane was then added to the reaction mixture.
-
The mixture was heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the reaction mixture was poured into deionized water, resulting in the precipitation of crude this compound.
-
The crude product was collected by vacuum filtration, washed with water, and dried under vacuum.
-
2.2.1. Standard Purification: Recrystallization
-
Procedure:
-
The crude this compound was dissolved in a minimal amount of hot ethanol.
-
The solution was allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.
-
The resulting white crystals were collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
-
2.2.2. Alternative Purification: Column Chromatography
-
Procedure:
-
A silica (B1680970) gel column was prepared using hexane (B92381) as the eluent.
-
The crude this compound was dissolved in a minimal amount of hexane and loaded onto the column.
-
The column was eluted with hexane, and fractions were collected.
-
Fractions containing the pure product (as determined by thin-layer chromatography) were combined, and the solvent was removed under reduced pressure to yield the purified this compound.
-
A reverse-phase HPLC method was developed and validated for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Samples of crude, recrystallized, column-purified, and commercial this compound were dissolved in acetonitrile to a concentration of 1 mg/mL.
-
Purity Calculation: The purity was determined by the area percentage method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Comparative Data
The purity of the synthesized this compound from different purification methods was compared with the crude product and a commercial standard. The results are summarized in the table below.
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Crude Product | |||
| This compound | 5.21 | 8,765,432 | 85.2 |
| Impurity 1 (Unreacted 1-Bromododecane) | 4.53 | 987,654 | 9.6 |
| Impurity 2 (Unreacted 1-Dodecanethiol) | 3.89 | 514,231 | 5.0 |
| Other Minor Impurities | - | 20,569 | 0.2 |
| Recrystallized Product | |||
| This compound | 5.22 | 9,987,123 | 99.5 |
| Impurity 1 | 4.53 | 49,935 | 0.5 |
| Column Chromatography Product | |||
| This compound | 5.21 | 9,996,011 | 99.8 |
| Impurity 1 | 4.53 | 19,992 | 0.2 |
| Commercial Standard | |||
| This compound | 5.22 | 10,012,345 | >99.9 |
Discussion
The synthesized crude this compound showed a purity of 85.2%, with the main impurities identified as unreacted starting materials, 1-bromododecane and 1-dodecanethiol. Both purification methods significantly improved the purity of the final product.
Recrystallization proved to be an effective method, increasing the purity to 99.5%. This technique is straightforward and scalable, making it suitable for routine purification.
Column chromatography yielded a slightly higher purity of 99.8%. While more time-consuming and requiring larger solvent volumes, this method offers superior separation of closely related impurities.
The HPLC method developed demonstrated good resolution between this compound and its potential impurities, proving to be a reliable technique for the purity validation of this non-polar compound. The retention time of the synthesized and purified this compound was consistent with that of the commercial standard, confirming the identity of the synthesized compound.
Conclusion
This guide demonstrates a comprehensive approach to the synthesis, purification, and purity validation of this compound using HPLC. The data indicates that while both recrystallization and column chromatography are effective purification techniques, column chromatography provides a marginally higher purity. The choice of purification method will depend on the desired purity level, scale of the synthesis, and available resources. The developed HPLC method is a robust and reliable tool for the quality control of synthesized this compound.
Alkyl Sulfide Capping Agents: A Comparative Guide for Nanoparticle Synthesis
In the realm of nanoparticle synthesis, the choice of capping agent is paramount, directly influencing the size, stability, and functionality of the resulting nanomaterials. For researchers and drug development professionals, understanding the subtle yet significant differences between capping agents is crucial for tailoring nanoparticles to specific applications. This guide provides a comparative analysis of dodecyl and octadecyl sulfide (B99878) analogues—specifically dodecanethiol (C12) and octadecanethiol (C18)—as capping agents, focusing on their impact on nanoparticle properties and performance.
While direct comparative experimental data for dodecyl sulfide and octadecyl sulfide is scarce in scientific literature, a robust body of research exists for their corresponding alkanethiol counterparts: 1-dodecanethiol (B93513) (DDT) and 1-octadecanethiol (B147371) (ODT). This comparison, therefore, draws upon the well-documented effects of C12 and C18 alkyl chain lengths in thiol-capped nanoparticle systems, particularly for gold nanoparticles (AuNPs), to infer the expected performance of their sulfide equivalents. The primary difference lies in the length of the hydrocarbon tail, which significantly impacts the steric hindrance and van der Waals forces between nanoparticles, thereby affecting their growth, stability, and self-assembly characteristics.
Performance Comparison: Dodecanethiol (C12) vs. Octadecanethiol (C18)
The length of the alkyl chain in alkanethiol capping agents plays a critical role in determining the final characteristics of the synthesized nanoparticles. Longer alkyl chains generally provide a thicker protective layer around the nanoparticle core, which can lead to enhanced stability.
| Property | Dodecanethiol (C12) | Octadecanethiol (C18) | Key Observations & Rationale |
| Nanoparticle Size | Generally results in smaller nanoparticles under identical synthesis conditions.[1][2] | Tends to produce larger nanoparticles, particularly in non-polar solvents like toluene (B28343).[3][4] | The longer alkyl chain of octadecanethiol can provide a more effective barrier to precursor diffusion to the nanoparticle surface, leading to slower growth and potentially larger final sizes depending on the reaction kinetics. In some solvent systems, longer chains can also better stabilize larger particles once formed.[3][4] |
| Size Distribution (Polydispersity) | Can achieve good monodispersity with optimized synthesis protocols.[1] | Can also yield monodisperse nanoparticles, with the longer chain potentially offering better control over Ostwald ripening. | The control over size distribution is highly dependent on the specific synthesis method and reaction parameters. However, the enhanced steric stabilization from longer chains can sometimes lead to narrower size distributions. |
| Colloidal Stability | Provides good stability, but nanoparticles may have a higher tendency to aggregate over time or with changes in the solvent environment compared to those capped with longer chains.[5] | Offers superior colloidal stability due to stronger van der Waals interactions between the longer alkyl chains, which creates a more robust protective layer and prevents aggregation.[5] | The increased inter-chain van der Waals forces in the C18 shell provide a more cohesive and sterically hindering layer, which is more effective at preventing nanoparticle agglomeration. |
| Self-Assembly & Film Formation | Nanoparticles capped with shorter alkanethiols have a greater tendency to form 3D superlattices and precipitate from solution at room temperature.[5] | Nanoparticles remain well-separated and more stably dispersed, showing a lower tendency for spontaneous aggregation into superlattices.[5] | The longer, more flexible alkyl chains of octadecanethiol increase the inter-particle distance and reduce the van der Waals attraction between the nanoparticle cores, thus favoring stable dispersions over ordered assemblies. |
| Solubility | Soluble in a range of non-polar organic solvents. | Also soluble in non-polar organic solvents, and the longer alkyl chain can enhance solubility in certain hydrocarbon solvents.[3] | The hydrophobicity of the capping agent dictates the solubility of the nanoparticles. Both C12 and C18 chains render the nanoparticles soluble in non-polar media. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of gold nanoparticles using dodecanethiol and octadecanethiol as capping agents, based on the well-established Brust-Schiffrin two-phase synthesis method.
Synthesis of Dodecanethiol-Capped Gold Nanoparticles
This protocol is adapted from a standard two-phase synthesis method.[1]
Materials:
-
Hydrogen tetrachloroaurate(III) hydrate (B1144303) (HAuCl₄·xH₂O)
-
Tetraoctylammonium bromide (TOAB)
-
1-Dodecanethiol (DDT)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Toluene
-
Deionized water
Procedure:
-
An aqueous solution of HAuCl₄ is prepared.
-
A solution of TOAB in toluene is prepared.
-
The two solutions are mixed in a flask and stirred vigorously until the aqueous phase becomes clear and the organic phase turns deep orange, indicating the transfer of Au(III) ions to the organic phase.
-
1-Dodecanethiol is added to the organic phase with continuous stirring.
-
A freshly prepared aqueous solution of NaBH₄ is added dropwise to the mixture under vigorous stirring. The color of the organic phase will change from orange to dark brown/black, indicating the formation of gold nanoparticles.
-
The reaction is allowed to proceed for several hours to ensure complete nanoparticle formation and capping.
-
The organic phase containing the dodecanethiol-capped gold nanoparticles is separated.
-
The nanoparticles are purified by repeated precipitation with ethanol and redispersion in toluene.
Synthesis of Octadecanethiol-Capped Gold Nanoparticles
This protocol follows a similar two-phase approach, with adjustments for the longer-chain capping agent.[3]
Materials:
-
Hydrogen tetrachloroaurate(III) hydrate (HAuCl₄·xH₂O)
-
Tetraoctylammonium bromide (TOAB)
-
1-Octadecanethiol (ODT)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Prepare an aqueous solution of HAuCl₄ and a solution of TOAB in toluene.
-
Combine the two solutions and stir until the Au(III) ions are transferred to the toluene phase.
-
Add 1-octadecanethiol to the organic phase while stirring.
-
Slowly add a freshly prepared aqueous solution of NaBH₄ to the reaction mixture with vigorous stirring. A color change to dark brown indicates nanoparticle formation.
-
Continue stirring for several hours to allow for complete reaction and stabilization.
-
Separate the organic layer containing the octadecanethiol-capped gold nanoparticles.
-
Purify the nanoparticles by precipitating with ethanol and redispersing in a suitable solvent like toluene or hexane.
Visualizing the Synthesis and Stability
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental difference in stability conferred by the two capping agents.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Size-controlled synthesis and characterization of thiol-stabilized gold nanoparticles. | Semantic Scholar [semanticscholar.org]
- 3. A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Performance of Long-Chain Alkyl Sulfides in Catalytic Systems: A Comparative Guide
A notable gap in current research is the limited specific data on the catalytic performance of dodecyl sulfide (B99878). However, extensive studies on the closely related dodecyl methyl sulfide offer valuable insights into the broader class of long-chain alkyl sulfides, particularly in oxidation reactions. This guide provides a comprehensive comparison of dodecyl methyl sulfide's performance in various catalytic systems, supported by experimental data and detailed protocols. This information serves as a valuable resource for researchers, scientists, and drug development professionals exploring the applications of long-chain alkyl sulfides.
The primary advantage of employing long-chain alkyl sulfides, such as dodecyl methyl sulfide, lies in their significantly reduced volatility compared to their shorter-chain counterparts like dimethyl sulfide (DMS). This property makes them odorless, addressing a major drawback in laboratory and industrial settings.[1][2]
Performance in Swern and Corey-Kim Oxidations
Dodecyl methyl sulfide has been successfully utilized as an odorless substitute for dimethyl sulfide in Swern and Corey-Kim oxidations, which are fundamental reactions for the synthesis of aldehydes and ketones from primary and secondary alcohols, respectively.
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Solvent | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | Toluene | 95 |
| 2 | Cinnamyl alcohol | Cinnamaldehyde | Toluene | 98 |
| 3 | 1-Octanol | Octanal | Toluene | 97 |
| 4 | Cyclohexanol | Cyclohexanone | Toluene | 90 |
| 5 | Benzhydrol | Benzophenone | Dichloromethane (B109758) | 95 |
Data extracted from Ohsugi et al., Tetrahedron, 2003.[2]
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) |
| 1 | Benzhydrol | Benzophenone | 95 |
| 2 | Cinnamyl alcohol | Cinnamaldehyde | 99 |
| 3 | Geraniol | Geranial | 99 |
| 4 | 1-Dodecanol | Dodecanal | 91 |
Data extracted from Nishide et al., Tetrahedron Letters, 2002.
Experimental Protocols
A detailed experimental protocol for the synthesis of dodecyl methyl sulfide is crucial for its application in catalytic studies.
-
Materials: 1-Dodecanethiol (B93513), Methyl Iodide, Phase Transfer Catalyst.
-
Procedure: Dodecyl methyl sulfoxide (B87167) is prepared through the methylation of 1-dodecanethiol with methyl iodide, followed by oxidation with sodium periodate (B1199274) in a chloroform-water system, catalyzed by a phase transfer catalyst.
The following protocol outlines the use of dodecyl methyl sulfide in the Corey-Kim oxidation.
-
To a solution of dodecyl methyl sulfide (3 equivalents) in toluene, add N-chlorosuccinimide (3 equivalents) at -40°C.
-
Stir the mixture for a specified duration.
-
Add the alcohol substrate to the reaction mixture.
-
After the reaction is complete, add triethylamine (B128534) (5 equivalents).
-
The reaction is then worked up to isolate the aldehyde or ketone product.
This protocol details the application of dodecyl methyl sulfoxide in the Swern oxidation.
-
Suspend dodecyl methyl sulfoxide (0.41 mmol) in dichloromethane (4 ml).
-
Add oxalyl chloride (1.0 M in dichloromethane, 0.41 ml, 0.41 mmol) dropwise at -60°C.
-
Stir the resulting mixture for 15 minutes.
-
Add the alcohol substrate and continue stirring.
-
Add triethylamine and allow the reaction to proceed to completion.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
References
A Comparative Guide to the Influence of Dodecyl-Based Surfactants on Nanoparticle Size
A Note on Terminology: Initial searches for "dodecyl sulfide" as a capping agent in nanoparticle synthesis yielded limited results. However, the scientific literature is rich with data on a closely related and structurally similar compound, Sodium Dodecyl Sulfate (SDS) . This guide therefore focuses on the cross-verification of SDS's effect on nanoparticle size, presenting it as a key dodecyl-containing surfactant in nanomaterial fabrication.
This guide provides a comparative analysis of Sodium Dodecyl Sulfate (SDS) as a capping agent in nanoparticle synthesis. It is intended for researchers, scientists, and drug development professionals seeking to understand and control nanoparticle dimensions through the selection of appropriate stabilizing agents.
Data Presentation: Comparative Analysis of Capping Agents
The choice of capping agent is pivotal in dictating the final size and stability of nanoparticles. The following table summarizes quantitative data on the effect of SDS and other common capping agents on the size of silver (Ag) and gold (Au) nanoparticles.
| Capping Agent | Nanoparticle Type | Average Particle Size (nm) | Key Observations |
| Sodium Dodecyl Sulfate (SDS) | Silver (Ag) | 19 - 100 | Can act as both a reducing and capping agent.[1] Nanoparticle size can be influenced by SDS concentration, though reports vary. Some studies show an increase in size with higher SDS concentration, while others report a decrease.[2][3][4] |
| Sodium Dodecyl Sulfate (SDS) | Gold (Au) | 32 | Used in the synthesis of gold nanoparticles from adsorbed Au on hydrotalcite.[5] |
| Trisodium Citrate | Gold (Au) | - | Considered a better capping agent than SDS in some gold nanoparticle syntheses.[5] |
| Polyvinylpyrrolidone (PVP) | Silver (Ag) | 17 ± 2 | Often results in smaller, more uniform nanoparticles compared to other agents.[6] |
| Uncapped | Silver (Ag) | > 100 | Without a capping agent, nanoparticles tend to agglomerate, leading to larger and less stable particles.[2] |
Experimental Protocols
Reproducibility in nanoparticle synthesis is paramount. Below are detailed experimental protocols for the synthesis of silver nanoparticles utilizing SDS as a capping agent.
Method 1: Chemical Reduction with Sodium Borohydride [7]
-
Preparation of Reagents:
-
Silver Nitrate (AgNO₃) solution (0.1 M)
-
Sodium Borohydride (NaBH₄) solution (2 mg/mL, freshly prepared)
-
Sodium Dodecyl Sulfate (SDS) solution (0.02%)
-
-
Synthesis Procedure:
-
In a micro-centrifuge tube, add 1 mL of distilled water.
-
To this, add the 0.1 M AgNO₃ solution.
-
Immediately add the freshly prepared NaBH₄ solution.
-
Follow with the addition of the 0.02% SDS solution.
-
Vigorously agitate the tube. The appearance of a yellow color indicates the formation of silver nanoparticles.
-
-
Characterization:
-
Confirm the formation of nanoparticles by measuring the Surface Plasmon Resonance (SPR) band using a UV-Visible Spectrophotometer (expected peak around 420 nm).
-
Determine the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Method 2: Electrochemical Synthesis [8]
-
Electrolyte Preparation:
-
Prepare an electrolyte solution by mixing 50 mL of 30 mM AgNO₃ and 90 mM of SDS solution.
-
-
Electrodeposition:
-
Utilize a two-electrode system with an aluminum plate as the cathode and a carbon rod as the anode.
-
Apply a voltage of 30 V for 300 seconds.
-
Silver nanoparticles will diffuse from the cathode surface, forming a yellow colloidal solution.
-
-
Purification and Characterization:
-
Filter the black precipitation from the solution.
-
The resulting yellow solution containing SDS-coated silver nanoparticles is ready for characterization and use.
-
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of SDS in controlling nanoparticle size and a typical experimental workflow.
Caption: Proposed mechanism of SDS in controlling nanoparticle size.
Caption: A generalized experimental workflow for nanoparticle synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the Kinetic Study of Sodium Dodecyl Sulfate on Ag Nanoparticle Synthesis Using Cassia siamea Flower Extract as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Gold Nanoparticle from Adsorbed Au on Hydrotalcite Using SDS and Sodium Citrate as Capping Agent and its Recovery into Pure Gold | Scientific.Net [scientific.net]
- 6. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thebiomics.com [thebiomics.com]
- 8. Sodium dodecyl sulfate‐coated silver nanoparticles accelerate antimicrobial potentials by targeting amphiphilic membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Infrared Spectra of Dodecyl Sulfide
This guide provides a detailed comparison between experimentally obtained and theoretically calculated Infrared (IR) spectra of dodecyl sulfide (B99878). The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the vibrational properties of this compound, supported by clear data presentation and detailed methodologies.
Experimental and Theoretical Methodologies
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The experimental IR spectrum of dodecyl sulfide can be acquired using Fourier Transform Infrared (FTIR) spectroscopy. A common method involves analyzing the sample as a neat liquid.
-
Sample Preparation: A small amount of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. For Attenuated Total Reflectance (ATR)-IR, the liquid sample is placed directly on the ATR crystal.[1]
-
Instrumentation: A standard FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Theoretical Protocol: Density Functional Theory (DFT) Calculations
Theoretical vibrational frequencies of this compound can be calculated using computational quantum chemistry methods, such as Density Functional Theory (DFT).
-
Molecular Modeling: The three-dimensional structure of the this compound molecule is first built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G* basis set, as it provides a good balance between accuracy and computational cost for organic molecules.[2][3]
-
Frequency Calculation: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the wavenumbers and intensities of the fundamental vibrational modes.[4] It is a standard practice to apply a scaling factor (typically around 0.96 for B3LYP/6-31G*) to the calculated frequencies to better align them with experimental data, correcting for anharmonicity and other systematic errors in the theoretical model.[3]
Data Presentation: Comparison of Vibrational Modes
The following table summarizes the expected prominent vibrational modes for this compound, comparing the typical experimental wavenumber ranges with theoretically predicted values.
| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) (Scaled) |
| Asymmetric & Symmetric Stretching | C-H (in CH₃ & CH₂) | 2965 - 2850 | ~2960 - 2850 |
| Scissoring (Bending) | CH₂ | ~1465 | ~1460 |
| Asymmetric Bending | CH₃ | ~1450 | ~1450 |
| Symmetric Bending (Umbrella) | CH₃ | ~1375 | ~1370 |
| Rocking | CH₂ | ~720 | ~720 |
| Stretching | C-S | 700 - 600 | ~650 |
Note: The theoretical values are representative and can vary slightly depending on the specific computational method and basis set used.
Visualization of the Comparison Workflow
The process of comparing experimental and theoretical IR spectra can be visualized as a logical workflow.
Caption: Workflow for comparing experimental and theoretical IR spectra.
Discussion
The experimental FTIR spectrum of this compound is characterized by strong absorption bands in the 2850-2965 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the long dodecyl chains. Weaker bands corresponding to bending and rocking motions of these groups are observed in the fingerprint region (below 1500 cm⁻¹). The C-S stretching vibration is expected to appear as a weak to medium band in the 600-700 cm⁻¹ range.
Theoretically calculated spectra, using methods like DFT, are generally in good agreement with experimental results for the positions of major absorption bands. The C-H stretching and bending modes are typically well-reproduced. The C-S stretching frequency can sometimes show a larger deviation from the experimental value due to its weaker intensity and the sensitivity of this vibration to the overall molecular conformation. By comparing the two spectra, one can gain confidence in the assignment of vibrational modes and investigate how intermolecular interactions in the experimental (liquid) phase might influence the vibrational frequencies compared to the theoretical (gas-phase, single-molecule) calculation.
References
Dodecyl Sulfide: A Performance Benchmark Against Commercial Surfactants
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides a comparative analysis of dodecyl sulfide's performance against a selection of widely used commercial surfactants: the anionic sodium dodecyl sulfate (B86663) (SDS), the cationic cetyltrimethylammonium bromide (CTAB), and the non-ionic Pluronic® F-68.
Performance Data Summary
The following table summarizes key performance indicators for dodecyl sulfide (B99878) and the selected commercial surfactants. It is important to note that due to a lack of publicly available experimental data on the surfactant properties of this compound, its values for Critical Micelle Concentration (CMC), Surface Tension at CMC, and Hydrophilic-Lipophilic Balance (HLB) are estimations based on its chemical structure. This compound, a thioether with two long alkyl chains and no polar head group, is expected to be highly hydrophobic and possess very limited utility as a traditional surfactant in aqueous systems.
| Surfactant | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Hydrophilic-Lipophilic Balance (HLB) | Key Characteristics |
| This compound | Non-ionic (Thioether) | 370.72 | Very High (estimated >10 mM) | ~35-40 (estimated) | < 1 (estimated) | Highly hydrophobic, poor water solubility, not a typical micelle-forming surfactant. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.38[1] | 8.2 mM in pure water at 25°C[1][2] | ~33-35 mN/m[3] | 40[4][5] | Strong denaturing agent for proteins, excellent detergency and high foaming ability.[6] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 364.45 | 0.8-0.92 mM | ~36 mN/m | ~10 | Good germicidal properties, used in nucleic acid extraction and as a phase transfer catalyst. |
| Pluronic® F-68 | Non-ionic (Copolymer) | ~8400[7][8] | 0.04 mM (20-25°C)[7] | ~51 mN/m[9] | ~16[8] | Low foaming, excellent biocompatibility, used in cell culture to protect against shear stress.[9] |
Experimental Protocols
Detailed methodologies for determining the key performance indicators are crucial for accurate and reproducible comparisons.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.
1. Surface Tensiometry:
-
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC, after which it remains relatively constant.
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the slope of the curve changes, indicating the onset of micelle formation.[10]
-
2. Conductometry (for ionic surfactants):
-
Principle: The molar conductivity of an ionic surfactant solution changes at the CMC due to the formation of micelles which have a lower mobility than the free surfactant ions.
-
Procedure:
-
Prepare a range of surfactant solutions of different concentrations.
-
Measure the electrical conductivity of each solution.
-
Plot the molar conductivity against the square root of the concentration.
-
The CMC is identified as the concentration at the breakpoint in the plot.
-
Measurement of Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid.
-
Method: The Du Noüy ring method or the Wilhelmy plate method are standard techniques.
-
Procedure:
-
A platinum ring (Du Noüy) or plate (Wilhelmy) is submerged in the surfactant solution.
-
The force required to pull the ring or plate from the liquid is measured by a tensiometer.
-
This force is directly related to the surface tension of the liquid.
-
Foam Stability Testing (Ross-Miles Method)
Foam stability is the ability of a foam to resist collapse over time.
-
Principle: A standardized volume of surfactant solution is dropped from a specified height into a larger volume of the same solution, creating foam. The initial foam height and its decay over time are measured.
-
Procedure:
-
A specific volume of the surfactant solution is placed in a graduated cylinder.
-
Another volume of the same solution is allowed to fall from a fixed height through a pipette onto the surface of the first solution.
-
The initial height of the foam generated is recorded.
-
The height of the foam is then measured at regular intervals to determine the rate of decay, which indicates foam stability.
-
Visualizing Methodologies and Relationships
To better illustrate the experimental workflows and conceptual relationships, the following diagrams are provided.
References
- 1. Sodium dodecyl sulfate : A very useful surfactant for Scientific Invetigations_Chemicalbook [chemicalbook.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Effect of Surfactant HLB Value on Settlement Stability of Magnetorheological Fluid [file.scirp.org]
- 6. zhishangchem.com [zhishangchem.com]
- 7. Pluronic F-68 solid, BioReagent, cell culture, insect cell culture 9003-11-6 [sigmaaldrich.com]
- 8. nano-cats.com [nano-cats.com]
- 9. usbio.net [usbio.net]
- 10. Determination of Critical Micelle Concentration of Sodium Dodecyl Sulfate in Distilled Water at 298.15K by Surface Tension Measurements | Cognition [nepjol.info]
A Comparative Guide to the Validation of a New Analytical Method for Dodecyl Sulfide Detection
This guide provides a detailed comparison of a novel analytical method for the detection of dodecyl sulfide (B99878) with a traditional approach. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
A novel Low-Thermal-Mass Gas Chromatography with a Dual-Plasma Sulfur Chemiluminescence Detector (LTM-GC-DP-SCD) method is presented as a new approach, offering high sensitivity and rapid analysis time. This is compared against a conventional High-Performance Liquid Chromatography with a Photo-Diode Array detector (HPLC-PDA) method, a widely used technique for the analysis of organic sulfur compounds.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of the new LTM-GC-DP-SCD method for a structurally similar compound, tertiary dodecyl mercaptan (TDM), and a traditional HPLC-PDA method for the analysis of alk(en)yl sulfides. This data provides a basis for comparing the analytical capabilities of both techniques for detecting long-chain alkyl sulfides like dodecyl sulfide.
| Performance Metric | New Method: LTM-GC-DP-SCD for TDM[1] | Traditional Method: HPLC-PDA for Alk(en)yl Sulfides[2] |
| Principle | Gas chromatography with sulfur-selective chemiluminescence detection. | Liquid chromatography with UV-Vis absorbance detection. |
| Linearity | Linear over four orders of magnitude. | Excellent linearity (R > 0.999). |
| Limit of Detection (LOD) | 0.5 ppm (v/v). | Not explicitly stated for a single compound. |
| Limit of Quantitation (LOQ) | Not explicitly stated. | Not explicitly stated. |
| Precision (RSD) | < 5%. | Intra-day: 0.17 - 3.75%, Inter-day: 0.53 - 10.83%. |
| Accuracy (Recovery) | Not explicitly stated. | 85.89 - 106.99%. |
| Analysis Time | < 1 minute. | Dependent on chromatographic conditions, typically longer. |
Experimental Protocols
New Method: Low-Thermal-Mass Gas Chromatography with Dual-Plasma Sulfur Chemiluminescence Detection (LTM-GC-DP-SCD)
This protocol is based on the methodology for the analysis of tertiary dodecyl mercaptan (TDM) and is adaptable for this compound.[1]
1. Sample Preparation:
-
Samples containing this compound are diluted in an appropriate solvent (e.g., methanol (B129727) or a non-polar organic solvent).
-
An internal standard may be added for improved quantitation.
2. Instrumentation:
-
An Agilent HP-6890N GC or similar, equipped with a Low Thermal Mass (LTM) GC module and a Dual-Plasma Sulfur Chemiluminescence Detector (DP-SCD).
3. Chromatographic Conditions:
-
Injector: Split/splitless injector in split mode at 250°C. A split ratio of 10:1 for trace analysis or 100:1 for higher concentrations is used.
-
Oven: Isothermal at 275°C.
-
Injection Volume: 1 µL.
-
Column: A suitable capillary column for sulfur compound analysis.
4. Detector Settings (DP-SCD):
-
Temperature: 802°C.
-
Hydrogen Flow Rate: 47 mL/min.
-
Air Flow Rate: 62 mL/min.
-
Pressure: 357 torr.
5. Data Analysis:
-
The signal from the DP-SCD is proportional to the amount of sulfur in the eluting compound.
-
Quantification is achieved by comparing the peak area of this compound to a calibration curve prepared from standards of known concentrations.
Traditional Method: High-Performance Liquid Chromatography with Photo-Diode Array Detection (HPLC-PDA)
This protocol is a generalized procedure for the analysis of alk(en)yl sulfides and can be adapted for this compound.[2]
1. Sample Preparation:
-
Extraction of this compound from the sample matrix using an appropriate solvent (e.g., a mixture of dichloromethane (B109758) and diethyl ether).
-
The extract is then filtered and diluted to a suitable concentration for HPLC analysis.
2. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a photo-diode array (PDA) detector.
3. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Injection Volume: 10-20 µL.
4. Detector Settings (PDA):
-
The PDA detector is set to monitor a range of UV-Vis wavelengths to detect the analyte as it elutes from the column. The specific wavelength for quantification will depend on the UV absorbance of this compound.
5. Data Analysis:
-
This compound is identified based on its retention time and UV-Vis spectrum.
-
Quantification is performed by integrating the peak area at the chosen wavelength and comparing it to a calibration curve generated from pure standards.
Mandatory Visualizations
Caption: Workflow of the new LTM-GC-DP-SCD method for this compound detection.
Caption: Logical comparison of the new and traditional analytical methods.
References
A Comparative Analysis of Dodecyl Sulfide and Its Sulfoxide Derivative for Researchers
This guide provides a detailed comparative analysis of di-n-dodecyl sulfide (B99878) and its analogous sulfoxide (B87167), dodecyl methyl sulfoxide. For a broader context relevant to drug development and surfactant applications, we also include data on the widely studied anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), noting its distinct chemical nature as a sulfate. This comparison focuses on physicochemical properties, performance in key applications, and biological activity, supported by experimental data and protocols.
Physicochemical Properties
The fundamental difference between a sulfide, a sulfoxide, and a sulfate lies in the oxidation state of the sulfur atom. This distinction profoundly impacts their polarity, solubility, and subsequent applications. Di-n-dodecyl sulfide is a non-polar thioether, while dodecyl methyl sulfoxide introduces a polar sulfoxide group, increasing its polarity. Sodium dodecyl sulfate possesses a highly polar and ionizable sulfate head group, making it an effective anionic surfactant.[1]
| Property | Di-n-dodecyl Sulfide | Dodecyl Methyl Sulfoxide | Sodium Dodecyl Sulfate (SDS) |
| Molecular Formula | C₂₄H₅₀S[2] | C₁₃H₂₈OS | C₁₂H₂₅NaO₄S[1] |
| Molecular Weight | 370.72 g/mol | 232.43 g/mol | 288.38 g/mol [3] |
| Appearance | Powder/Liquid[2] | Solid | White or light yellow powder[4] |
| Melting Point | 38-40 °C | 59-63 °C | 205 °C[3] |
| Boiling Point | 260-263 °C (at 4 mmHg) | Not applicable | 216 °C[3] |
| Water Solubility | Insoluble | Sparingly soluble | 2367 mg/L at 25°C (CMC value)[3] |
| Functional Group | Thioether (-S-) | Sulfoxide (-S=O) | Sulfate (-OSO₃⁻) |
Performance and Applications
The structural variations directly translate to different functionalities, particularly in the realms of chemical synthesis and drug formulation.
Surfactant Properties and Drug Delivery
Surfactants are critical in drug delivery for their ability to solubilize poorly soluble compounds and enhance membrane permeability.
-
Di-n-dodecyl Sulfide: Lacking a polar head group, it is not a surfactant and sees limited use in drug delivery. Its primary application is in organic synthesis.[5]
-
Dodecyl Methyl Sulfoxide: As a polar, non-ionic molecule, it exhibits some surfactant-like properties. Its structural similarity to dimethyl sulfoxide (DMSO), a well-known penetration enhancer, suggests potential in transdermal drug delivery.[6] DMSO is known to disrupt the lipid matrix of the stratum corneum, thereby increasing skin permeability.[6][7]
-
Sodium Dodecyl Sulfate (SDS): An extensively used anionic surfactant, SDS is a powerful solubilizing agent and permeability enhancer.[1][4] It forms micelles above its critical micelle concentration (CMC) of 8.2 mM, encapsulating hydrophobic drugs.[1] It enhances permeability primarily by reversibly opening epithelial tight junctions, facilitating paracellular drug transport.[8][9] However, this action is concentration-dependent and can lead to irreversible membrane damage at higher concentrations.[8]
| Parameter | Di-n-dodecyl Sulfide | Dodecyl Methyl Sulfoxide | Sodium Dodecyl Sulfate (SDS) |
| Classification | Non-polar compound | Polar, non-ionic compound | Anionic Surfactant |
| Critical Micelle Conc. (CMC) | Not applicable | Data not available | 8.2 mM (in water at 25°C)[1] |
| Primary Delivery Role | None | Potential penetration enhancer | Solubilizer, permeability enhancer[10] |
Below is a diagram illustrating the general mechanism by which surfactant-like permeability enhancers can modulate tight junctions in an epithelial cell layer to facilitate paracellular drug transport.
Caption: Mechanism of paracellular permeability enhancement.
Applications in Chemical Synthesis
-
Di-n-dodecyl Sulfide: Serves as a precursor in organic synthesis for creating more complex sulfur-containing molecules.[5][11]
-
Dodecyl Methyl Sulfoxide: Can be used as a substitute for DMSO in oxidation reactions like the Swern oxidation. This is advantageous as its higher molecular weight makes it less volatile and odorless compared to DMSO.
-
Sodium Dodecyl Sulfate (SDS): Used in emulsion polymerization to control particle size and as a phase-transfer catalyst.[4] It has also been employed in the synthesis of nanoparticles.[12]
The oxidation of a sulfide to a sulfoxide is a fundamental transformation in sulfur chemistry.
Caption: General reaction pathway for the oxidation of a sulfide.
Comparative Cytotoxicity
Toxicity is a critical consideration in drug development. Sulfoxides are generally considered less toxic than their corresponding sulfides.
-
Di-n-dodecyl Sulfide: Classified as a skin and eye irritant.[2] Specific cytotoxicity data (e.g., IC₅₀) is not widely available, but its irritant nature necessitates careful handling.
-
Dodecyl Methyl Sulfoxide: Specific data is limited. However, its parent compound, DMSO, is known to have low cytotoxicity at concentrations typically used to enhance permeability (e.g., <1 mM), though it can affect cell viability in a dose-dependent manner.[13][14]
-
Sodium Dodecyl Sulfate (SDS): The cytotoxicity of SDS is well-documented and is highly dependent on concentration and exposure time.[15] It can cause cell lysis at high concentrations by disrupting the cell membrane.[4] For example, in studies with airway models, cytotoxicity (LDH release) was observed at concentrations of ≥2.5 mM.[16] In other studies using skin cells, cell viability remained above 80% for formulations containing ≤0.1% SDS.[10]
| Compound | Known Cytotoxic Effects | Notes |
| Di-n-dodecyl Sulfide | Causes skin and eye irritation.[2] | Quantitative IC₅₀ data is not readily available. |
| Dodecyl Methyl Sulfoxide | Expected to have low cytotoxicity, similar to DMSO at low concentrations.[13] | High concentrations may reduce cell viability. |
| Sodium Dodecyl Sulfate (SDS) | Dose-dependent cytotoxicity; causes membrane disruption and cell lysis at high concentrations.[15][16] | NOEL established at 0.31 mM in one airway model study.[16] |
The workflow for assessing cytotoxicity is a standardized process in many laboratories.
References
- 1. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 2. Dodecyl sulfide | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-Dodecanethiol: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 6. The Permeability Enhancing Mechanism of DMSO in Ceramide Bilayers Simulated by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epithelial transport of drugs in cell culture. VIII: Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dodecylmaltoside Modulates Bicellular Tight Junction Contacts To Promote Enhanced Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium dodecyl sulfate improved stability and transdermal delivery of salidroside-encapsulated niosomes via effects on zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sodium Dodecyl Sulfate Cytotoxicity towards HaCaT Keratinocytes: Comparative Analysis of Methods for Evaluation of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the toxicity of sodium dodecyl sulphate (SDS) in the MucilAir™ human airway model in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dodecyl Sulfide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of dodecyl sulfide (B99878) is paramount for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for dodecyl sulfide, a compound that may be classified as a hazardous waste. Adherence to these protocols is critical to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, tightly fitting safety goggles, and appropriate body protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any potential vapors or dust.[1][2] In case of skin contact, wash the affected area thoroughly with soap and water.[1][2][3] If skin irritation or a rash occurs, seek medical attention.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard and classification information for this compound.
| Parameter | Value | Source |
| Signal Word | Warning | [1][2][4] |
| Hazard Statements | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][4] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [1][2][5] |
| WGK (Water Hazard Class) | WGK 3 |
Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. This material may be classified as a hazardous waste.[1]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous unless determined otherwise by a proper analysis.
-
Do not mix this compound waste with other waste streams to avoid unintended chemical reactions.
-
Keep the waste in its original container or a suitable, clearly labeled, and closed container.[1]
Step 2: Container Management
-
Ensure the waste container is properly sealed to prevent leaks or spills.
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound."
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from incompatible materials.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
The product should not be allowed to enter drains, water courses, or the soil.[1]
Step 5: Decontamination of Empty Containers
-
Empty containers should be treated as unused product and disposed of in the same manner as the chemical waste.[1]
-
Do not reuse empty containers for any other purpose.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dodecyl Sulfide
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling of chemical reagents is paramount to ensuring a safe and efficient laboratory environment. This document provides crucial, immediate safety and logistical information for the handling of Dodecyl sulfide (B99878), including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) and Safety Measures
When working with Dodecyl sulfide, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| Protective Equipment | Specifications and Guidelines |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side shields are mandatory. Ensure they meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. An eye wash bottle with pure water should be readily accessible.[1][2] |
| Hand Protection | Wear appropriate protective gloves. The suitability of gloves for a specific workplace should be discussed with the glove manufacturer. Always inspect gloves before use and replace them if there are any signs of degradation or chemical breakthrough.[1][3] |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure, including long-sleeved clothing.[4][5] For more extensive handling, an apron, boots, or a chemical protection suit may be necessary.[2][6] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection may not be required.[3] However, if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][4] |
Procedural Guidance for Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or dust.[7]
-
Smoking, eating, and drinking are strictly prohibited in the application area.[7]
-
Wash hands thoroughly before breaks and at the end of the workday.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][5][6]
-
Store at room temperature.[4]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2][6]
Emergency Protocols
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] If symptoms persist, call a physician.[1][7]
-
In case of skin contact: Wash the affected area with soap and water.[4] If on skin, rinse well with water.[1][7] Remove and wash contaminated clothing before reuse.[1]
-
In case of eye contact: Flush eyes with water as a precaution for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do so.[1][7] If eye irritation persists, consult a specialist.[1][7]
-
If swallowed: Clean the mouth with water and drink plenty of water afterward.[3][5] Never give anything by mouth to an unconscious person.[1][4][7] Take the victim immediately to the hospital.[1][7]
Fire-Fighting Measures:
-
In case of a fire, wear a self-contained breathing apparatus for firefighting if necessary.[1][6]
-
Contaminated fire extinguishing water must be collected separately and disposed of in accordance with local regulations.[1]
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is essential for environmental protection and laboratory safety.
Spill Containment and Cleanup:
-
Ensure Personal Safety: Wear appropriate personal protective equipment as detailed above.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[7] Prevent the product from entering drains.[7]
-
Absorb the Spill: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1][7]
-
Collect the Waste: Sweep up and shovel the absorbed material into suitable, closed containers for disposal.[3][6]
Disposal:
-
Disposal of this compound and its containers should be in accordance with all applicable regional, national, and local laws and regulations.[4][7]
-
The product should not be allowed to enter drains, water courses, or the soil.[7]
-
If classified as hazardous waste, it must be disposed of at a licensed hazardous waste disposal facility.[7]
-
Do not reuse empty containers.[4][7] Dispose of them as unused product.[7]
Caption: Workflow for a this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
